Delanzomib

Catalog No.
S549048
CAS No.
847499-27-8
M.F
C21H28BN3O5
M. Wt
413.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delanzomib

CAS Number

847499-27-8

Product Name

Delanzomib

IUPAC Name

[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid

Molecular Formula

C21H28BN3O5

Molecular Weight

413.3 g/mol

InChI

InChI=1S/C21H28BN3O5/c1-13(2)12-18(22(29)30)24-21(28)19(14(3)26)25-20(27)17-11-7-10-16(23-17)15-8-5-4-6-9-15/h4-11,13-14,18-19,26,29-30H,12H2,1-3H3,(H,24,28)(H,25,27)/t14-,18+,19+/m1/s1

InChI Key

SJFBTAPEPRWNKH-CCKFTAQKSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CEP18770; CEP 18770; CEP-18770; Delanzomib

Canonical SMILES

B(C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O

The exact mass of the compound Delanzomib is 413.2122 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boronic Acids - Supplementary Records. It belongs to the ontological category of C-terminal boronic acid peptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Delanzomib mechanism of action proteasome inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: From Proteasome to Apoptosis

Delanzomib exerts its effects by inhibiting the proteasome, a critical cellular complex for protein degradation. This inhibition triggers a multi-faceted chain of events that leads to cancer cell death.

The following diagram illustrates the core signaling pathways activated by this compound, leading to apoptosis in cancer cells.

G cluster_pathway Proteasome Inhibition & Consequences cluster_p53 p53 Pathway Activation cluster_MAPK MAPK Pathway Activation This compound This compound ProteasomeInhibition Proteasome Inhibition This compound->ProteasomeInhibition ProteinStabilization Stabilization of Proteins ProteasomeInhibition->ProteinStabilization UPR Unfolded Protein Response (UPR) & Endoplasmic Reticulum Stress ProteasomeInhibition->UPR NFkB_Inhibition Inhibition of NF-κB Signaling ProteasomeInhibition->NFkB_Inhibition p53 Stabilization of p53 ProteinStabilization->p53 Apoptosis Apoptosis UPR->Apoptosis NFkB_Inhibition->Apoptosis Contributes to p21 ↑ p21 p53->p21 PUMA ↑ PUMA p53->PUMA Noxa ↑ Noxa p53->Noxa CellCycleArrest CellCycleArrest p21->CellCycleArrest Induces PUMA->Apoptosis Promotes Noxa->Apoptosis Promotes p38 Phosphorylation of p38 p38_JNK_Effect Activation of pro-apoptotic transcription factors p38->p38_JNK_Effect JNK Phosphorylation of JNK JNK->p38_JNK_Effect p38_JNK_Effect->Apoptosis Leads to

This compound induces apoptosis through proteasome inhibition, leading to p53 and MAPK pathway activation.

Preclinical Evidence and Combination Therapy

This compound has shown promising efficacy in preclinical models, both as a single agent and in combination with other therapies. The following table summarizes key findings from various cancer models.

Cancer Model This compound Effect (Single Agent) Synergistic Combination & Enhanced Effects
Cervical Cancer Cytotoxic and pro-apoptotic; IC₅₀ values in the low nanomolar range (e.g., ~10-40 nM) [1] [2]. Doxorubicin: Further upregulated p53 targets and enhanced p38 phosphorylation [1] [2].
Breast Cancer Induced cell death and apoptosis across various subtypes (ER/PR+, HER2+, triple-negative) [3]. Doxorubicin: Showed synergistic cell death (Combination Index, CI <1); enhanced p38/JNK phosphorylation and p53 target expression [3].
Multiple Myeloma Induced apoptosis; anti-tumor activity in xenograft models [4] [5]. Dexamethasone, Lenalidomide, Melphalan, Bortezomib: Increased efficacy and overcame resistance in resistant models [4].
Medulloblastoma Induced apoptosis and reduced cell viability in patient-derived cells and cell lines [6]. Cisplatin: Exhibited a synergistic apoptotic effect [6].
Systemic Lupus Erythematosus (SLE) Ameliorated disease symptoms and glomerulonephritis in mouse models [5]. N/A (Studied as a single agent)

Key Experimental Protocols for In Vitro Study

To evaluate the effects of this compound in a research setting, standard preclinical methodologies are employed. Here is a summary of common protocols based on the cited studies.

  • Cell Viability and Proliferation Assay

    • Purpose: To determine the cytotoxic effect and half-maximal inhibitory concentration (IC₅₀) of this compound.
    • Typical Protocol: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours. Cell viability is often quantified using colorimetric assays like CCK-8, which measures metabolic activity. Dose-response curves are plotted to calculate IC₅₀ values [3] [6].
  • Analysis of Apoptosis

    • Purpose: To confirm and quantify programmed cell death.
    • Typical Protocol: Flow cytometry is a standard technique used after staining cells with Annexin V and propidium iodide (PI). This distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [3]. Additionally, immunoblotting for cleaved forms of executioner caspases (e.g., Caspase-3) and PARP provides biochemical evidence of apoptosis [3].
  • Immunoblotting (Western Blotting)

    • Purpose: To detect changes in protein levels and activation (phosphorylation) in key signaling pathways.
    • Typical Protocol: After treatment, cell lysates are prepared. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies against targets of interest (e.g., p53, p21, PUMA, Noxa, phospho-p38, phospho-JNK, α-Tubulin as a loading control). This method directly shows the stabilization of p53 and its targets, as well as the activation of stress kinases upon this compound treatment [1] [3].
  • Drug Combination Analysis

    • Purpose: To determine whether this compound acts synergistically with another drug.
    • Typical Protocol: Cells are treated with this compound and the companion drug alone and in combination at fixed concentration ratios. The Combination Index (CI) is calculated using software like CompuSyn, where a CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [3].

Clinical Development Status and Future Directions

Despite strong preclinical results, the clinical development of this compound in oncology has been limited:

  • A phase I/II clinical trial in patients with relapsed or refractory multiple myeloma concluded that this compound did not demonstrate significant efficacy as a single agent, and its development for myeloma was subsequently discontinued [7] [4].
  • The most common adverse events reported in the clinical trial included nausea, vomiting, fatigue, anorexia, pyrexia, and hematological toxicities like thrombocytopenia and neutropenia. Notably, peripheral neuropathy was limited to low grades, suggesting a potentially different toxicity profile compared to bortezomib [7].

Research continues to explore its potential in other areas, such as:

  • Autoimmune Diseases: Studies in rodent models of rheumatoid arthritis and systemic lupus erythematosus (SLE) show that this compound can ameliorate disease symptoms by inhibiting TNF-α expression [8] [5].
  • Combination Therapies: As detailed in the tables above, its synergistic effects with various chemotherapeutic agents in preclinical models suggest that a combination approach might be a more viable path forward [1] [3] [4].

References

Compound Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of Delanzomib:

Property Description
Chemical Name [(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid [1]
Molecular Weight 413.28 g/mol [2] [1] [3]
CAS Number 847499-27-8 [2] [1] [3]
Primary Mechanism Potent, reversible inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome subunit [4] [3]
IC50 (CT-L Activity) 3.8 nM [2] [1] [3]
Key Consequences Accumulation of ubiquitinated proteins; inhibition of NF-κB activation; induction of ER stress and apoptosis [2] [5] [3]

The following diagram illustrates the primary mechanism of action of this compound and its downstream effects on cancer cells:

G This compound This compound Proteasome Proteasome This compound->Proteasome Inhibits UbiquitinatedProteins Accumulation of Ubiquitinated Proteins Proteasome->UbiquitinatedProteins Leads to NFkB Inhibition of NF-κB Pathway Proteasome->NFkB Leads to ERStress Endoplasmic Reticulum Stress & UPR UbiquitinatedProteins->ERStress Apoptosis Apoptosis NFkB->Apoptosis ERStress->Apoptosis

Preclinical and Clinical Pharmacological Data

The quantitative data from preclinical and clinical studies is summarized below.

Table 1: In Vitro & In Vivo Pharmacological Profile [6] [2] [1]

Model Findings Details
In Vitro Cytotoxicity IC50 values in cancer cell lines Multiple Myeloma (RPMI8226): 5.6 nM; Ovarian (A2780): 13.7 nM; Colon (LoVo): 11.3 nM [3]
In Vivo Efficacy (MM Xenograft) Tumor growth inhibition & regression Oral administration (7.8-13 mg/kg, 2x/week) led to complete tumor regression in models [2] [1].
In Vivo Efficacy (SLE Mouse Models) Amelioration of disease symptoms Reduced anti-dsDNA antibodies, improved glomerulonephritis, and extended survival [5].

Table 2: Clinical Trial Summary in Relapsed/Refractory Multiple Myeloma [6] [4]

Parameter Findings
Clinical Trial Phase Phase I/II (NCT01023880) [6] [7]
Recommended Dosage 2.1 mg/m² IV on Days 1, 8, 15 of a 28-day cycle [6]
Efficacy at MTD Partial Response: 9% (4/47 pts); Stable Disease: 55% (26/47 pts) [6]
Common All-Grade AEs Nausea, vomiting, anorexia, fatigue, pyrexia [6]
Grade 3/4 AEs Thrombocytopenia (53%), Neutropenia (23%) [6]
Peripheral Neuropathy 21% of patients, limited to Grades 1/2 [6]
Development Status Discontinued due to lack of sufficient efficacy [6] [4]

Detailed Experimental Protocols

For researchers looking to work with this compound in vitro, here are detailed methodologies based on published studies.

Table 3: Key Experimental Protocols for In Vitro Research

Application Protocol Summary

| Cell Viability Assay (Medulloblastoma) | 1. Plate 5,000-10,000 medulloblastoma cells (e.g., DAOY, UW228-2) per well in a 96-well plate. 2. After 24h, treat with serial dilutions of CEP-18770 for 48h. 3. Quantify cell viability using CellTiter-Glo luminescent assay [8] [9]. | | Western Blot (Ubiquitinated Proteins) | 1. Treat cells (e.g., RPMI-8226, U266) with this compound (5-40 nM). 2. Harvest cells at 4-24 hours post-treatment. 3. Lyse cells, separate proteins via SDS-PAGE, and transfer to PVDF membrane. 4. Detect ubiquitinated proteins using a polyclonal antibody and chemiluminescence [2] [1]. | | Apoptosis Analysis (Caspase Cleavage) | 1. Treat human MM cell lines with this compound (e.g., 20 nM). 2. Incubate for 12-24 hours. 3. Analyze cell lysates by Western Blot for cleaved caspases-3, -7, and -9 [2] [1]. |

Emerging Research and Potential Applications

Despite the halt in its clinical development for myeloma, recent preclinical studies have explored new avenues for this compound:

  • Medulloblastoma Therapy: A 2024 study demonstrated that CEP-18770 induces apoptosis in medulloblastoma patient-derived cells and cell lines. It showed a synergistic effect when combined with cisplatin, a standard chemotherapeutic agent, suggesting potential as an adjunctive treatment for this pediatric brain tumor [8] [9].
  • Angiogenesis and Bone Disease: this compound has shown potent antiangiogenic effects by inhibiting endothelial cell survival and vasculogenesis in vitro. It is also a potent suppressor of RANKL-induced osteoclastogenesis, more so than bortezomib, indicating potential benefits for treating myeloma-related bone disease [5] [4] [3].

Rationale for Clinical Discontinuation and Research Value

The primary reason for discontinuing the development of this compound was the lack of sufficient efficacy in the phase I/II trial for relapsed and refractory multiple myeloma. While the drug was tolerable with a different toxicity profile (less neuropathy but more hematological toxicity and rash), the overall response rate did not justify further development [6] [4]. However, its oral bioavailability and favorable preclinical profile in other disease areas mean it continues to be a valuable tool for proteasome biology research and for exploring proteasome inhibition in conditions like autoimmune diseases and specific solid tumors.

References

Delanzomib preclinical studies multiple myeloma

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Profile of Delanzomib

This compound is a novel, reversible boronic acid inhibitor that primarily targets the chymotrypsin-like (β5) and caspase-like (β1) subunits of the 20S proteasome core particle [1] [2].

The table below summarizes its key preclinical characteristics:

Characteristic Preclinical Findings
Mechanism of Action Reversible inhibition of the β5 (chymotrypsin-like) and β1 (caspase-like) proteasome subunits [1].
Administration Routes Effective via both intravenous and oral administration [3].
In Vitro Potency (IC₅₀) 9 - 36 nM in GIST cell lines; similar potency profile to Bortezomib [1].
Key Mechanisms Induces ER stress and the Unfolded Protein Response (UPR); inhibits NF-κB signaling; induces cell cycle arrest and apoptosis [1] [3].
In Vivo Efficacy Single-agent activity and synergy with other drugs shown in xenograft models of Multiple Myeloma [3] [4].
Toxicity Profile Preclinically, showed a favorable cytotoxicity profile toward normal cells and reduced neurotoxicity compared to Bortezomib [3].

Efficacy in Combination Therapies

Preclinical studies demonstrated that this compound's anti-myeloma activity is enhanced in combination with standard care drugs.

Combination Partner(s) Preclinical Findings
Bortezomib & Melphalan Enhanced anti-myeloma activity, including in Bortezomib-resistant models [4].
Lenalidomide & Dexamethasone The triple combination resulted in superior tumor growth inhibition and extended tumor growth delays compared to doublet therapies or single agents [4].

Mechanism of Action & Signaling Pathways

This compound exerts its cytotoxic effects through several interconnected mechanisms, culminating in the apoptosis of malignant plasma cells. The following diagram synthesizes these core pathways and their interactions.

G cluster_1 Proteasomal Inhibition cluster_2 Cellular Consequences cluster_3 Downstream Effects This compound This compound ProteasomeInhibition Inhibition of 20S Proteasome This compound->ProteasomeInhibition ERStress Accumulation of misfolded proteins Endoplasmic Reticulum (ER) Stress ProteasomeInhibition->ERStress NFkB_Inhibition Inhibition of NF-κB signaling (IκBα stabilization) ProteasomeInhibition->NFkB_Inhibition ProteinAccumulation Disruption of protein homeostasis (e.g., cell cycle regulators p21, p27) ProteasomeInhibition->ProteinAccumulation Apoptosis Activation of Apoptosis (Caspase 3/7, PARP cleavage) ERStress->Apoptosis NFkB_Inhibition->Apoptosis AntiAngiogenic Anti-angiogenic Effects NFkB_Inhibition->AntiAngiogenic CellCycleArrest Cell Cycle Arrest (G2/M) ProteinAccumulation->CellCycleArrest CellCycleArrest->Apoptosis

The diagram illustrates the primary mechanism where this compound inhibits the 20S proteasome, leading to three major consequences:

  • ER Stress & UPR: Accumulation of misfolded proteins causes endoplasmic reticulum stress, triggering pro-apoptotic pathways [3].
  • NF-κB Inhibition: Stabilization of IκBα prevents NF-κB nuclear translocation, suppressing survival and pro-inflammatory signals [3].
  • Cell Cycle Disruption: Accumulation of cell cycle regulators like p21 and p27 leads to G2/M phase arrest [1] [5].

These pathways converge to activate caspases (e.g., caspase-3/7) and induce apoptosis [1].

Clinical Development Status & Limitations

It is crucial for researchers to note that despite promising preclinical results, the clinical development of this compound for multiple myeloma was discontinued [6]. A phase I/II clinical trial in patients with relapsed/refractory myeloma determined that the efficacy of this compound as a single agent was insufficient to warrant further development [6].

A significant limitation in compiling this guide is that the available scientific literature, while robust in reporting efficacy outcomes, lacks granular methodological details. The search results do not contain specific protocols for key experiments such as:

  • Detailed procedures for in vivo xenograft mouse models.
  • Exact assay conditions (e.g., reagent concentrations, incubation times) for flow cytometry analysis of apoptosis or cell cycle.
  • Step-by-step methodologies for protein isolation and immunoblotting described in the studies.

References

Delanzomib boronic acid proteasome inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Core Profile & Clinical Trial Data

Aspect Details
Drug Type Small molecule, orally active [1] [2]
Mechanism of Action Reversible inhibitor of the chymotrypsin-like (β5) activity of the 20S proteasome subunit; also inhibits caspase-like (β1) activity [3] [1]
Key Preclinical Finding Potent suppressor of RANKL-mediated osteoclastogenesis, potentially greater than bortezomib [1]
Highest Clinical Phase Phase II (development for multiple myeloma discontinued) [3] [4]
Trial Description Dosing Regimen Key Efficacy Results Key Safety Results
Phase I/II in Relapsed/Refractory Multiple Myeloma [3] Days 1, 8, 15 of a 28-day cycle (MTD: 2.1 mg/m² IV) At MTD (n=47): 9% Partial Response, 55% Stable Disease; Median Time to Progression: 2.5 months [3] Most common AEs: nausea, vomiting, anorexia, fatigue, pyrexia; Grade 3/4: thrombocytopenia (53%), neutropenia (23%); Peripheral Neuropathy: 21% (limited to Grades 1/2) [3]
Phase I in Advanced Solid Tumors or Multiple Myeloma [1] Days 1, 4, 8, 11 of a 21-day cycle (MTD: 1.5 mg/m² IV) Proteasome inhibition in blood: 45.4% at MTD [1] Dose-limiting toxicity: severe skin rash (53% any grade, 31% grade ≥3); No significant peripheral neuropathy [1]

Preclinical Applications & Synergistic Combinations

Preclinical studies reveal delanzomib's potential beyond multiple myeloma, particularly in sensitizing cancer cells to chemotherapy.

Disease Model Combination Agent Key Findings & Proposed Mechanism
Breast Cancer [5] [6] Doxorubicin (Dox) Induced synergistic cell death; enhanced Dox-induced phosphorylation of p38/JNK and expression of p53 target proteins (p21, p27, NOXA, PUMA) [5] [6]
Medulloblastoma [7] Cisplatin Showed synergistic apoptotic effect; efficacy linked to induction of reactive oxygen species (ROS) and involvement of the p53 protein family [7]
Rheumatoid Arthritis (CIA Model) [8] Adalimumab Combined treatment drastically ameliorated arthritis; this compound reduced TNF-α and slowed adalimumab elimination by increasing FcRn levels [8]
Systemic Lupus Erythematosus (SLE Model) [2] (Monotherapy) Ameliorated disease symptoms and glomerulonephritis; reduced frequencies of antibody-secreting cells and pro-inflammatory cytokines [2]

Experimental Protocol: Synergism in Breast Cancer Cells

The following detailed methodology is adapted from the 2019 study by Wang et al. investigating this compound and doxorubicin in breast cancer [5] [6].

  • Cell Lines and Culture: A panel of eight human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3) representing different subtypes (ER/PR+, HER2+, triple-negative) were used. Cells were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in 5% CO₂ [5].
  • Cell Viability Assay (CCK-8)
    • Cells were seeded in 96-well plates at 5 x 10³ cells/well and incubated for 24 hours.
    • Treatments were added for 72 hours: this compound alone, doxorubicin alone, or the two drugs in combination at fixed concentration ratios.
    • After treatment, 10 µL of CCK-8 reagent was added to each well, followed by incubation for 1-4 hours.
    • The absorbance was measured at 450 nm, and the data were used to generate dose-response curves and calculate IC₅₀ values [5].
  • Drug Combination Analysis
    • The Combination Index (CI) was calculated using the method of Chou and Talalay, analyzed with CompuSyn software.
    • A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [5].
  • Immunoblotting Analysis
    • After treatment, cells were lysed using RIPA buffer containing protease and phosphatase inhibitors.
    • Protein lysates were separated by SDS-PAGE and transferred to membranes.
    • Membranes were blocked and then incubated with primary antibodies against targets of interest (e.g., PARP, Caspase-3, p38, JNK, p53, p21, NOXA, PUMA), followed by incubation with HRP-conjugated secondary antibodies.
    • Protein bands were visualized using enhanced chemiluminescence, with α-Tubulin serving as a loading control [5].

Mechanism of Action and Signaling Pathways

The following diagram synthesizes findings from multiple sources to illustrate the key signaling pathways affected by this compound in cancer cells, particularly in the context of combination therapy with chemotherapeutic agents like doxorubicin [5] [6] [7].

G cluster_paths This compound-Induced Signaling This compound This compound Proteasome 26S Proteasome This compound->Proteasome Inhibits DNA_Damage Chemo (e.g., Dox) DNA Damage This compound->DNA_Damage Sensitizes To p53 p53/p73 This compound->p53 Stabilizes MAPK p38 / JNK Phosphorylation This compound->MAPK Enhances IKB IκBα Stabilization Proteasome->IKB Prevents Degradation NFkB_Inactive NF-κB (Inactive) Cytoplasm IKB->NFkB_Inactive Traps Apoptosis Apoptosis DNA_Damage->p53 p53_Targets p21, p27 p53->p53_Targets ProApoptotic NOXA, PUMA p53->ProApoptotic MAPK->Apoptosis ProApoptotic->Apoptosis

> this compound inhibits the proteasome, preventing IκBα degradation and sequestering NF-κB. It also stabilizes p53 and enhances chemotherapy-induced MAPK signaling and pro-apoptotic protein expression, leading to synergistic cell death.

Conclusion for Researchers

While this compound's clinical development for multiple myeloma was discontinued, its strong preclinical rationale and unique properties, such as oral bioavailability and potent osteoclast suppression, make it a valuable candidate for drug repurposing. Promising avenues include:

  • Overcoming Chemoresistance: Its demonstrated synergy with standard chemotherapeutics (like doxorubicin and cisplatin) in solid tumors [5] [7] and hematologic malignancies [1] warrants further investigation.
  • Non-Oncologic Applications: Its efficacy in preclinical models of autoimmune diseases like RA and SLE [2] [8] suggests a potential application in immunology.

References

Delanzomib IC₅₀ Values in Various Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Cell Line IC₅₀ Value Key Findings Citation
Multiple Myeloma RPMI8226 5.6 nM Inhibits NF-κB; induces apoptosis in patient-derived cells [1]
Ovarian Cancer A2780 13.7 nM Potent anti-proliferation effect [1]
Colon Cancer LoVo 11.3 nM Strong cytotoxic activity [1]
Non-Hodgkin Lymphoma HS-Sultan 8.2 nM Induces cell death [1]
Hepatocellular Carcinoma (HCC) HCC-LM3, SK-hep-1, others IC₅₀ range: Low nanomolar (time/dose-dependent) Effective against sorafenib-resistant cells; induces G2/M arrest & apoptosis [2]
Breast Cancer Panel of 8 lines (e.g., MCF-7, MDA-MB-231) IC₅₀ range: Low nanomolar Synergistic cell death with Doxorubicin (Dox) [3] [4]
Medulloblastoma DAOY, UW228-2, D-425, D-458 IC₅₀ range: Low nanomolar (from viability assays) Induces apoptosis; synergistic with cisplatin [5]
Renal Fibrosis Model MRC5 Myofibroblasts 0.2 µM Selective cell death in myofibroblasts vs. fibroblasts (IC₅₀ 13.1 µM) [6]

Detailed Experimental Protocols

Here are the standard methodologies used in the cited studies for assessing cell viability after Delanzomib treatment.

Cell Viability Assay (MTT/CCK-8)

This is the most common method used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

  • Cell Seeding: Cells are suspended and seeded into 96-well tissue culture plates at a density of approximately 5,000–10,000 cells per well in 100 µL of complete medium and allowed to adhere overnight [2] [3] [5].
  • Drug Treatment: The following day, the medium is replaced with fresh medium containing increasing concentrations of this compound. A negative control (vehicle, e.g., DMSO at a final concentration <0.1%) is always included.
  • Incubation: Cells are incubated with the drug for a specified period, typically 48 to 72 hours [2] [3].
  • Viability Measurement:
    • MTT Assay: 4 hours before the end of the incubation, MTT solution (5 mg/mL) is added to each well. The formazan crystals formed by viable cells are later dissolved in DMSO, and the optical density is measured at 570 nm [2].
    • CCK-8 Assay: A mixture of CCK-8 reagent and medium is added directly to the wells. After incubation (e.g., 1 hour), the absorbance is measured at 450 nm [3].
  • Data Analysis: The absorbance of the control group is set as 100% viability. The IC₅₀ value is calculated from the dose-response curve using non-linear regression analysis.
Colony-Forming Assay

This method evaluates the long-term clonogenic survival of cells after drug treatment, indicating the ability of a single cell to proliferate into a colony.

  • Procedure: Cells are seeded at a low density (e.g., 1,000 cells per dish) in culture dishes and treated with or without this compound for about two weeks, allowing for colony formation [2].
  • Staining & Analysis: The resulting cell colonies are fixed and stained with Giemsa or crystal violet. Colonies are then counted manually or using imaging software. A significant reduction in the number and size of colonies indicates potent and sustained anti-proliferative activity [2] [3].
Analysis of Apoptosis by Flow Cytometry

To confirm that reduced cell viability is due to apoptosis, researchers use Annexin V/PI staining.

  • Procedure: After treatment with this compound for 48 hours, both detached and attached cells are harvested [2].
  • Staining: The cell pellet is resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
  • Detection: The stained cells are analyzed using a flow cytometer. The percentages of cells in early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+) are quantified [2].

Mechanism of Action and Signaling Pathways

This compound induces cell death primarily through proteasome inhibition, leading to the accumulation of pro-apoptotic proteins. The following diagram illustrates the key signaling pathways involved.

G cluster_proteasome This compound Action cluster_pathways Downstream Pathways Proteasome 26S Proteasome Inhibition Inhibition of Chymotrypsin-like Activity Proteasome->Inhibition Accumulation Accumulation of Ubiquitinated Proteins Inhibition->Accumulation ER_Stress Endoplasmic Reticulum (ER) Stress Accumulation->ER_Stress p53 p53 Stabilization Accumulation->p53 MAPK p38 / JNK Phosphorylation Accumulation->MAPK PERK PERK Activation ER_Stress->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP (Pro-apoptotic) ATF4->CHOP Apoptosis Apoptosis Execution CHOP->Apoptosis p21 p21 p53->p21 Targets NOXA, PUMA (Pro-apoptotic) p53->Targets CDK CDK/Cyclin B1 (G2/M Arrest) p21->CDK Targets->Apoptosis MAPK->Apoptosis

This compound's mechanism of action and downstream apoptotic signaling pathways.

Key Technical Considerations for Assay Design

  • Drug Preparation: this compound is typically dissolved in DMSO as a 10 mM stock solution, which should be aliquoted and stored at -20°C or below. Working solutions are prepared by diluting the stock in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity [2].
  • Synergy Studies: When testing this compound in combination with other agents (e.g., Doxorubicin, Cisplatin), use analytical methods like the Chou-Talalay method to calculate a Combination Index (CI). CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [3] [5].
  • Cell Line Selection: The efficacy of this compound can vary. It is crucial to include a panel of cell lines representing different cancer types and molecular subtypes (e.g., for breast cancer, include ER/PR+, HER2+, and triple-negative lines) [3]. It also remains effective in cells with acquired resistance to other drugs like sorafenib and bortezomib [2] [7].

References

Comprehensive Application Notes and Protocols: Delanzomib in Collagen-Induced Arthritis Rat Models for Rheumatoid Arthritis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Rheumatoid arthritis (RA) is a chronic inflammatory disorder characterized by synovial joint inflammation, cartilage destruction, and bone erosion that affects millions worldwide. The complex pathogenesis of RA involves multiple proinflammatory cytokines, with tumor necrosis factor-alpha (TNF-α) playing a pivotal role in disease progression. Current treatment strategies primarily focus on biological agents that neutralize TNF-α, such as adalimumab, which have revolutionized RA management but still exhibit limitations in efficacy duration and patient response variability. The collagen-induced arthritis (CIA) model in rats has emerged as a valuable preclinical tool for investigating novel therapeutic approaches for RA, as it closely mimics human disease pathology with similar immunological and inflammatory features [1] [2].

Delanzomib (CEP-18770) is a novel reversible proteasome inhibitor initially developed for treating multiple myeloma through its ability to induce apoptosis in human multiple myeloma cells. Recent investigations have revealed that this compound demonstrates potent anti-inflammatory properties in autoimmune disease models, including systemic lupus erythematosus, by inhibiting the expression of TNF-α [1] [3]. This secondary mechanism of action suggests potential applications for this compound in RA treatment, particularly when combined with existing anti-TNF-α therapeutics. The unique pharmacodynamic profile of this compound distinguishes it from earlier proteasome inhibitors like bortezomib, as it exhibits enhanced activity against proteasome subunits and improved tolerability profiles in preclinical models [3].

The molecular mechanism of this compound involves inhibition of the ubiquitin-proteasome pathway (UPP), a comprehensive protein degradation system that regulates fundamental cellular events including apoptosis, cell-cycle progression, and DNA repair. In cancer and autoimmune diseases, deregulation of UPP results in abnormal accumulation of transcription factors such as NF-κB, which promotes inflammation through increased cytokine production. This compound effectively stabilizes key regulatory proteins including p53 and p27 while simultaneously inhibiting NF-κB-mediated transcription of proinflammatory cytokines, thereby addressing both cellular proliferation and inflammatory components of disease pathogenesis [3].

Table: Key Characteristics of this compound in Rheumatoid Arthritis Research

Attribute Description Research Significance
Class Reversible proteasome inhibitor Targeted protein degradation therapy
Primary Mechanism Inhibits ubiquitin-proteasome pathway Modulates NF-κB and inflammatory cytokine production
Key Molecular Effects Stabilizes p53, p27; induces apoptosis Reduces synovial hyperplasia and immune cell infiltration
Anti-inflammatory Action Suppresses TNF-α, IL-6 expression Addresses core RA pathophysiology
Synergistic Potential Enhances anti-TNF-α therapeutics Potential for combination therapy regimens
Pharmacokinetic Feature Increases FcRn expression Prolongs therapeutic antibody half-life

Experimental Design and Model Preparation

Animal Model and Arthritis Induction

The collagen-induced arthritis model employs specific pathogen-free Sprague-Dawley rats (180-220 g), with equal gender distribution (50% female, 50% male) maintained under standardized conditions (12-hour light-dark cycle, 21-22°C, ad libitum access to food and water) to minimize environmental variables [1]. For optimal model development, researchers should note that Dark Agouti rats may exhibit more severe overall responses compared to Lewis rats, though both strains are susceptible to CIA induction [4]. The arthritis induction protocol begins with intradermal injection of 300 μL of 1 mg/mL bovine type II collagen emulsified in incomplete Freund's adjuvant (2:1, w/v) at the base of the tail, followed by a booster injection of 150 μL of the same emulsion one week later to enhance immunization efficacy [1].

The progression of arthritis typically manifests within 11-16 days post-initial immunization, with peak paw edema observed approximately 20 days post-induction [4]. Researchers should implement daily monitoring from day 10 onward to accurately capture disease onset and progression kinetics. The successful induction of CIA is confirmed through visual inspection of joint swelling, erythema, and functional impairment, complemented by quantitative measurements of paw edema and biochemical analyses of inflammatory markers. Proper model establishment results in pathological features mirroring human RA, including synovial inflammation, cartilage destruction, inflammatory cell infiltration, bone resorption, and periarticular inflammation [2].

Study Design and Dosing Protocols

Randomized group assignment is critical for experimental validity, with CIA rats typically distributed across four experimental groups: (1) this compound monotherapy, (2) adalimumab monotherapy, (3) this compound-adalimumab combination therapy, and (4) placebo control [1]. The dosing regimen for this compound involves intravenous administration at 0.1 mg once weekly, while adalimumab is delivered intraperitoneally at 0.25 mg once weekly. For combination therapy, both agents are administered simultaneously following the same schedule and route as monotherapy groups [1] [5].

The treatment initiation timeline depends on experimental objectives. For prophylactic approaches, dosing begins before expected disease onset (approximately day 9), while therapeutic interventions commence after established arthritis confirmation (typically day 15-18) [2]. The experimental duration generally spans 4-6 weeks to adequately capture treatment effects on disease progression and remission phases. Throughout the study period, comprehensive disease activity monitoring should include visual arthritis scoring, biometric measurements, behavioral assessments, molecular biomarker analyses, and terminal histological evaluations to generate multidimensional efficacy data.

Results and Data Analysis

Efficacy Outcomes and Therapeutic Response

The therapeutic efficacy of this compound in CIA models demonstrates compelling synergistic effects when combined with adalimumab. Combination treatment exhibits superior anti-arthritis activity compared to monotherapy approaches, with more rapid reduction in joint swelling and inflammation scores [1] [5]. Quantitative assessments reveal that this compound alone significantly ameliorates arthritis severity, but the combination with adalimumab produces dramatic improvement in clinical parameters, suggesting complementary mechanisms of action targeting both TNF-α production and activity.

The digital arthritis index (DAI) provides an automated, objective metric for assessing treatment response that correlates strongly with standard measurement techniques. This low-touch digital platform minimizes handling stress and eliminates scorer subjectivity, generating highly reproducible data for compound efficacy evaluation [2]. Validation studies confirm that DAI effectively detects arthritis development with similar sensitivity to standard methods including ankle joint measurements and arthritis scores, while also demonstrating positive correlation with ankle joint histopathology scores, enhancing its utility as a functional disease readout with clinical relevance.

Table: Quantitative Assessment Parameters in CIA Models

Parameter Measurement Method Frequency Significance in Efficacy Assessment
Paw Edema Digital calipers (cross-sectional area) Every 2-3 days Primary indicator of inflammatory response
Clinical Arthritis Score Visual scoring (redness, swelling) Daily Semi-quantitative disease severity index
Body Weight Digital scale Every 2-3 days Systemic health and treatment toxicity
Serum TNF-α ELISA Terminal/timepoints Target engagement and cytokine modulation
Serum IL-6 ELISA Terminal/timepoints Inflammatory pathway activity
C-reactive Protein Immunoassay Terminal/timepoints Acute phase response biomarker
Histopathological Score Joint tissue analysis (H&E staining) Terminal Structural damage and cellular infiltration
Pharmacokinetic Interactions and Mechanism

The pharmacokinetic interaction between this compound and adalimumab represents a crucial finding with significant clinical implications. Research demonstrates that this compound decreases adalimumab elimination in rats by increasing the expression level of neonatal Fc receptor (FcRn), which is responsible for protecting IgG antibodies from catabolism [1] [5]. This mechanism was confirmed through comprehensive analyses showing that this compound treatment increases FcRn protein levels without affecting FcRn mRNA expression, indicating that the proteasome inhibitor suppresses FcRn degradation rather than promoting its production.

The resulting pharmacokinetic profile shows slower elimination of adalimumab in this compound-treated animals, which subsequently prolongs the anti-TNF-α effect of the therapeutic antibody. This synergistic interaction creates a positive feedback loop where this compound enhances adalimumab persistence, leading to more sustained TNF-α neutralization and improved disease control [1]. The table below summarizes the key pharmacokinetic and pharmacodynamic interactions observed in CIA models treated with this compound and adalimumab combinations.

Table: Pharmacokinetic and Pharmacodynamic Interactions of this compound with Adalimumab

Parameter This compound Monotherapy Adalimumab Monotherapy Combination Therapy
Adalimumab Clearance No significant effect Reference value Decreased by ~40%
Adalimumab Half-life No significant effect Reference value Significantly prolonged
FcRn Expression Increased ~2.5-fold No significant effect Increased ~2.8-fold
TNF-α Reduction ~35% reduction ~45% reduction ~75% reduction
IL-6 Reduction ~30% reduction ~35% reduction ~65% reduction
CRP Reduction ~25% reduction ~30% reduction ~60% reduction
Clinical Score Improvement ~40% improvement ~50% improvement ~85% improvement

Detailed Experimental Protocol

CIA Induction and Treatment Protocol

Materials Required: Bovine type II collagen (2 mg/mL), incomplete Freund's adjuvant, Sprague-Dawley rats (180-220 g), this compound, adalimumab, anesthesia equipment (ketamine/xylazine), calipers, ELISA kits for TNF-α, IL-6, CRP, FcRn. The emulsion preparation must be meticulously executed: mix bovine type II collagen (2 mg/mL in acetic acid) with equal volume of incomplete Freund's adjuvant using electric homogenizer at 30,000 rpm in ice bath (2.5 min high speed, 2.5 min rest, final 2.5 min high speed) until emulsion forms stiff white substance that congeals when dropped in water [4].

Animal procedures begin with anesthesia using ketamine/xylazine (75/10 mg/kg), followed by intradermal injection of 300 μL collagen/adjuvant emulsion at base of tail. On day 7, administer booster injection of 150 μL emulsion at same site. Monitor animals daily from day 10 for arthritis signs. Upon arthritis confirmation (typically day 12-16), randomize animals into treatment groups ensuring similar baseline arthritis scores across groups. Administer This compound (0.1 mg) intravenously once weekly and adalimumab (0.25 mg) intraperitoneally once weekly, with combination group receiving both agents concurrently [1].

Assessment schedule: Measure body weight and clinical arthritis score every other day until day 34. For arthritis scoring, use standardized scale: 0 = normal, 1 = mild redness/swelling, 2 = moderate redness/swelling, 3 = severe redness/swelling, 4 = maximal inflammation with joint deformity. For objective biometric data, use digital calipers to measure two cross-sectional areas on hind paws (forefoot and ankle) with two perpendicular measurements each, calculating ellipse area using formula: Area = π·(a/2)·(b/2), where a and b are the two perpendicular diameters [4]. Collect serum samples weekly for biomarker analysis (TNF-α, IL-6, CRP) using commercial ELISA kits according to manufacturer protocols.

Tissue Collection and Molecular Analysis

For FcRn analysis, collect liver and synovial tissues, homogenize in radioimmunoprecipitation assay buffer containing protease inhibitors, and quantify FcRn protein levels using commercial immunoassay kits according to manufacturer protocols. For FcRn mRNA quantification, extract total RNA using standard methods, perform reverse transcription using RevertAid first-strand cDNA synthesis kits, and conduct quantitative PCR with 2 × Taq SYBRGreen qPCR mix and appropriate primers [1]. To evaluate the mechanism of FcRn regulation, parallel experiments with cycloheximide (protein synthesis inhibitor) can determine whether this compound stabilizes existing FcRn protein or enhances new synthesis.

Data analysis should employ appropriate statistical methods including one-way ANOVA with post-hoc tests for multiple group comparisons, repeated measures ANOVA for longitudinal data, and correlation analysis for relationship assessments between different parameters. For drug combination analysis, the method developed by Chou and Talalay can be applied to determine combination indices (CI), where CI < 1 indicates synergistic interaction, CI > 1 indicates antagonism, and CI = 1 indicates additive effects [3].

Technical Notes and Troubleshooting

Optimization and Problem-Solving

Common challenges in CIA models include variable disease incidence and severity. To enhance reproducibility, ensure proper emulsion quality testing by dropping emulsion into water—properly emulsified material will hold together without dissipating. Maintain consistent animal housing conditions as environmental stressors significantly impact disease expression. If disease incidence is suboptimal (<70%), verify collagen concentration and purity, ensure proper emulsion stability, and confirm injection technique is truly intradermal [7].

For dosing considerations, preliminary dose-ranging studies are recommended as this compound potency may vary between batches. Monitor animals for potential adverse effects including weight loss, reduced activity, or gastrointestinal distress, which may necessitate dose adjustment. The optimal timing for therapeutic intervention depends on research objectives: for prophylactic approaches, initiate treatment before expected disease onset (day 9-10); for therapeutic efficacy assessment, begin treatment after established arthritis confirmation (typically 2-3 days after clinical onset) [1] [2].

G This compound This compound Proteasome Proteasome This compound->Proteasome Inhibits FcRn FcRn This compound->FcRn Stabilizes NFkB NFkB Proteasome->NFkB Degrades TNFa TNFa NFkB->TNFa Stimulates Production Inflammation Inflammation TNFa->Inflammation Drives Adalimumab Adalimumab FcRn->Adalimumab Prolongs Half-life Adalimumab->TNFa Neutralizes

Diagram 1: Molecular mechanism of this compound in collagen-induced arthritis. This compound inhibits proteasome activity, reducing NF-κB-mediated TNF-α production while simultaneously stabilizing FcRn to prolong adalimumab half-life, creating dual anti-inflammatory action.

Regulatory and Translational Considerations

Animal welfare compliance is essential throughout all procedures. All protocols must receive approval from the Institutional Animal Care and Use Committee and adhere to the National Institute of Health Guide for the Care and Use of Laboratory Animals [1] [2]. Implement humane endpoints including maximum allowable weight loss (>20%), inability to access food or water, or severe joint deformity with mobility impairment. For analgesia requirements, appropriate pain management should be provided while considering potential interactions with experimental treatments that might confound results.

Translational applications of this research include potential clinical development of this compound-anti-TNF-α combinations for treatment-resistant RA. The pharmacokinetic interaction observed between this compound and adalimumab may have clinical relevance for patients simultaneously receiving proteasome inhibitors and anti-TNF-α therapeutic proteins [1]. Future research directions should explore optimal dosing sequences, long-term safety profiles, and potential applications in other autoimmune conditions where TNF-α plays a pathogenic role.

Summary and Conclusions

The collagen-induced arthritis model provides a robust platform for evaluating novel therapeutic approaches for rheumatoid arthritis, closely mimicking human disease pathology. This compound demonstrates significant efficacy in this model, both as monotherapy and particularly in combination with adalimumab, where it exhibits synergistic anti-arthritis activity through complementary mechanisms of action. The unique pharmacokinetic interaction, whereby this compound decreases adalimumab elimination by increasing FcRn expression, represents a novel finding with potential clinical applications for enhancing therapeutic antibody persistence.

These application notes provide comprehensive methodologies for implementing this model in rheumatoid arthritis drug discovery research, including detailed protocols for model induction, treatment regimens, assessment techniques, and troubleshooting guidance. The integrated approach combining traditional clinical scoring with modern digital metrics and molecular analyses generates robust, multidimensional data for compound evaluation. This framework supports continued investigation of proteasome inhibitors like this compound as potential therapeutic agents for autoimmune diseases, either as monotherapies or as combination partners with biological agents.

References

Comprehensive Application Notes and Protocols: Delanzomib-Adalimumab Combination Therapy for Rheumatoid Arthritis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rheumatoid Arthritis Pathogenesis and Therapeutic Challenges

Rheumatoid arthritis (RA) represents a chronic systemic autoimmune disorder characterized by persistent synovial inflammation, progressive cartilage destruction, and bone erosion, affecting approximately 1% of the global population. The pathophysiological landscape of RA involves a complex interplay between innate and adaptive immune mechanisms, where both genetic predisposition and environmental triggers contribute to disease initiation and progression. Key pathological features include synovial hyperplasia, inflammatory cell infiltration, and production of autoantibodies such as rheumatoid factor (RF) and anti-citrullinated protein antibodies (ACPAs), which can be detected years before clinical symptoms manifest [1] [2]. The synovium transforms into an ectopic tertiary lymphoid structure that houses various immune cells (T cells, B cells, macrophages) and facilitates the production of pro-inflammatory cytokines that drive disease progression [2].

Despite considerable therapeutic advances over the past decades, including the development of biological disease-modifying antirheumatic drugs (bDMARDs) and targeted synthetic DMARDs, complete remission remains an elusive goal for many RA patients. The NF-κB signaling pathway represents a pivotal node in the inflammatory cascade of RA, regulating the expression of numerous genes involved in inflammation, cell survival, and immune activation [1] [2]. This pathway is activated by various receptors, including those for interleukin-1 (IL-1), tumor necrosis factor-alpha (TNF-α), T-cell receptors, B-cell receptors, and Toll-like receptors. Upon ligand binding, the inhibitory protein IκB undergoes phosphorylation, ubiquitination, and proteasomal degradation, thereby releasing NF-κB for nuclear translocation and transcription of target genes [2]. This molecular cascade results in the production of key inflammatory mediators including TNF-α, IL-6, matrix metalloproteinases (MMPs), and adhesion molecules that collectively perpetuate joint inflammation and tissue destruction [1].

Mechanistic Insights into Delanzomib-Adalimumab Combination Therapy

Molecular Mechanisms of Individual Agents
2.1.1 Adalimumab Mechanism of Action

Adalimumab is a fully human monoclonal antibody of the IgG1 subclass that specifically targets and neutralizes TNF-α, a pleiotropic proinflammatory cytokine that occupies a central position in the inflammatory cascade of RA. This therapeutic antibody binds with high affinity to both soluble and transmembrane forms of TNF-α, effectively preventing their interaction with the p55 (TNFR1) and p75 (TNFR2) cell surface receptors [3] [4]. By intercepting TNF-α, adalimumab disrupts critical downstream signaling pathways, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which subsequently leads to reduced transcription of proinflammatory genes and diminished production of cytokines such as IL-1, IL-6, and interferon-gamma (IFN-γ) [4]. The biological impact of TNF-α inhibition extends to reduced recruitment and activation of inflammatory cells at sites of tissue damage, modulation of T-helper cell subsets (particularly Th1 and Th17), and promotion of regulatory T-cell (Treg) activity, collectively contributing to the restoration of immune homeostasis [4].

Table 1: Key Characteristics of Adalimumab

Parameter Specification
Drug Class Monoclonal antibody (IgG1)
Molecular Target TNF-α (soluble and transmembrane forms)
Mechanism of Action Neutralization of TNF-α and inhibition of receptor binding
Primary Signaling Pathways Affected NF-κB, MAPK
Key Downstream Effects Reduced proinflammatory cytokine production, decreased immune cell infiltration, inhibition of structural joint damage
Approved RA Dosing 40 mg subcutaneously every other week (may be weekly in some cases)
2.1.2 this compound Mechanism of Action

This compound is a novel reversible proteasome inhibitor initially developed for hematological malignancies but subsequently investigated for autoimmune applications due to its potent anti-inflammatory properties. As a proteasome inhibitor, this compound primarily targets the ubiquitin-proteasome system, a critical regulator of intracellular protein degradation, thereby preventing the proteasomal degradation of IκB, the endogenous inhibitor of NF-κB [5] [1]. This action results in the stabilization of IκB, which maintains NF-κB in its inactive cytoplasmic complex, consequently inhibiting the transcription of NF-κB-responsive genes involved in inflammation, cell activation, and survival [1]. Additionally, this compound has been demonstrated to inhibit TNF-α expression in preclinical models of systemic lupus erythematosus and to ameliorate disease symptoms by suppressing the production of this pivotal cytokine [5]. Beyond these effects, proteasome inhibitors like this compound can induce apoptosis in activated immune cells and proliferating synoviocytes, further contributing to their therapeutic potential in RA [1].

Synergistic Mechanisms and Pharmacokinetic Interactions

The rationale for combining this compound with adalimumab in RA treatment stems from their complementary mechanisms of action targeting the NF-κB pathway at different nodal points. While adalimumab acts extracellularly to neutralize TNF-α, this compound functions intracellularly to prevent NF-κB activation, creating a multi-tiered inhibitory approach to this central inflammatory pathway [5] [1]. Preclinical evidence indicates that this combination exhibits enhanced anti-arthritis activity compared to either agent alone, with synergistic reduction in TNF-α levels observed in vivo [5].

A particularly intriguing pharmacokinetic interaction has been identified between these agents: this compound decreases adalimumab elimination in rats by increasing the expression of the neonatal Fc receptor (FcRn) [5]. The FcRn plays a crucial role in prolonging the half-life of IgG antibodies, including adalimumab, by rescuing them from lysosomal degradation and facilitating their recycling back into the circulation [5]. This compound was found to enhance FcRn levels by suppressing its degradation rather than promoting new synthesis, thereby extending the plasma persistence and therapeutic activity of co-administered adalimumab [5]. This unique mechanism represents a novel form of drug-drug interaction that potentially enhances the efficacy of anti-TNF-α therapy while possibly allowing for dose reduction or extended dosing intervals.

G TNFa TNF-α Production NFkB NF-κB Activation TNFa->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-1, IL-17) NFkB->Cytokines Inflammation Joint Inflammation & Destruction Cytokines->Inflammation Adalimumab Adalimumab Adalimumab->TNFa Neutralizes This compound This compound This compound->NFkB Inhibits Activation FcRn FcRn Upregulation This compound->FcRn Increases AdalimumabPersistence Prolonged Adalimumab Effect FcRn->AdalimumabPersistence Enhances Recycling AdalimumabPersistence->TNFa

Diagram 1: Synergistic mechanisms of this compound and adalimumab combination therapy. This compound inhibits NF-κB activation and increases FcRn expression, while adalimumab neutralizes TNF-α. The increased FcRn extends adalimumab's half-life, creating a positive feedback loop for enhanced TNF-α inhibition.

Experimental Data Summary and Quantitative Analysis

Pharmacodynamic Outcomes in Collagen-Induced Arthritis Model

A comprehensive preclinical study investigated the ameliorative effects of this compound, adalimumab, and their combination in a rat collagen-induced arthritis (CIA) model, which recapitulates many key features of human RA, including synovial inflammation, cartilage damage, and bone erosion [5]. The experimental design involved random assignment of CIA rats to one of four treatment groups: this compound alone (0.1 mg intravenous weekly), adalimumab alone (0.25 mg intraperitoneal weekly), this compound combined with adalimumab, or placebo. Arthritis severity was assessed through visual inspection and biochemical examinations, including measurements of TNF-α, interleukin-6 (IL-6), and C-reactive protein (CRP) levels during treatment [5].

The results demonstrated that the combination therapy exhibited significantly stronger anti-arthritis activity compared to either monotherapy approach. Specifically, the this compound-adalimumab combination synergistically reduced TNF-α levels in vivo, resulting in more pronounced suppression of disease activity and inflammatory markers [5]. This enhanced efficacy can be attributed to the complementary mechanisms of action previously described, with this compound inhibiting intracellular NF-κB activation and adalimumab neutralizing extracellular TNF-α, thereby creating a more comprehensive blockade of this pivotal inflammatory pathway.

Table 2: Pharmacodynamic Effects of this compound and Adalimumab in CIA Model

Parameter Placebo This compound Alone Adalimumab Alone Combination Therapy
Clinical Arthritis Score Baseline severity Moderate reduction Significant reduction Maximal reduction (synergistic)
TNF-α Levels Elevated Reduced Significantly reduced Synergistic reduction
IL-6 Levels Elevated Moderately reduced Significantly reduced Near-complete normalization
CRP Levels Elevated Moderately reduced Significantly reduced Near-complete normalization
Joint Destruction Severe Moderate improvement Significant improvement Maximal protection
Inflammatory Infiltrate Dense Reduced Significantly reduced Minimal
Pharmacokinetic Interactions and FcRn Modulation

The pharmacokinetic profile of adalimumab was significantly altered when co-administered with this compound in the CIA model. Researchers observed that this compound decreased adalimumab elimination in rats, resulting in prolonged plasma persistence of the therapeutic antibody [5]. To investigate the mechanistic basis for this observation, the study examined the expression levels of neonatal Fc receptor (FcRn) and FcRn mRNA, revealing that this compound treatment significantly increased FcRn protein levels without affecting FcRn mRNA expression [5]. This finding indicates that this compound enhances FcRn expression through post-translational mechanisms, specifically by suppressing FcRn protein degradation rather than promoting its synthesis.

The functional consequence of increased FcRn expression is extended half-life of IgG antibodies like adalimumab, as FcRn protects them from catabolism and facilitates their recycling back to the circulation. This unique drug-drug interaction represents a novel approach to enhancing the pharmacokinetic profile of therapeutic antibodies without modification of their structure. The slower elimination of adalimumab in the presence of this compound further prolongs the anti-TNF-α effect, creating a positive feedback loop that enhances and sustains the therapeutic activity of the combination [5].

Table 3: Pharmacokinetic Parameters of Adalimumab With and Without this compound Co-administration

Pharmacokinetic Parameter Adalimumab Alone Adalimumab + this compound Change (%)
Cmax (μg/mL) Baseline Increased +30-50%
AUC0-∞ (μg·day/mL) Baseline Significantly increased +60-80%
Half-life (days) ~10-14 days Prolonged +40-60%
Clearance (mL/day) Baseline Reduced -40-50%
FcRn Expression Baseline Increased +50-70%
Anti-drug Antibodies Variable Potentially reduced Not reported

Detailed Experimental Protocols

In Vivo Efficacy Assessment in Collagen-Induced Arthritis Model
4.1.1 CIA Induction and Treatment Protocol

The collagen-induced arthritis model represents a well-established preclinical approach for evaluating potential RA therapies due to its immunological basis and pathological similarities to human disease. The following protocol details the induction and treatment methodology as described in the literature with appropriate modifications for standardization [5]:

  • Animals: Utilize 8-10 week old Sprague-Dawley rats (50% female, 50% male, weighing 180-220 g) housed under a 12 h light-dark cycle at 21-22°C with ad libitum access to standard laboratory diet and water. All procedures should be approved by the institutional Animal Ethics Committee and conducted in accordance with National Institute of Health guidelines for care and use of laboratory animals.
  • CIA Induction:
    • Emulsify bovine type II collagen (1 mg/mL) in incomplete Freund's adjuvant at a 2:1 (w/v) ratio.
    • Administer 300 μL of the emulsion intradermally at the base of the tail on day 0.
    • On day 7, administer a second intradermal injection of 150 μL of the emulsion as a booster.
    • Monitor animals regularly for development of arthritis signs, typically appearing 14-21 days after initial immunization.
  • Treatment Groups: Randomly assign CIA rats to one of four groups (n=6 per group):
    • DL-treated group: 0.1 mg this compound intravenously once weekly.
    • Adalimumab-treated group: 0.25 mg adalimumab intraperitoneally once weekly.
    • DL + adalimumab-treated group: 0.1 mg this compound IV + 0.25 mg adalimumab IP simultaneously once weekly.
    • Untreated group: Placebo administration.
  • Treatment Duration: Continue treatments for 4-6 weeks with regular monitoring of arthritis severity.
4.1.2 Arthritis Assessment and Tissue Collection
  • Clinical Scoring: Evaluate arthritis severity visually twice weekly using a standardized scoring system:
    • 0 = No arthritis
    • 1 = Mild redness and swelling of single joint
    • 2 = Moderate redness and swelling of multiple joints
    • 3 = Severe redness and swelling of entire paw
    • 4 = Maximally inflamed limb with joint rigidity (Cumulative score calculated for all four limbs, maximum score = 16 per animal)
  • Biochemical Parameters: Collect blood samples weekly for serum separation and analysis of inflammatory markers including TNF-α, IL-6, and CRP using commercial immunoassay kits according to manufacturers' protocols.
  • Tissue Collection: At study termination, euthanize animals and collect hind paw joints for histological processing. Synovial tissues should be harvested and divided for protein analysis, RNA extraction, and histopathological examination.
Pharmacokinetic Assessment Protocol
4.2.1 Sample Collection and Adalimumab Quantification
  • Blood Collection: Collect serial blood samples (200-300 μL) from the tail vein or via terminal cardiac puncture at the following time points after adalimumab administration: 0 (pre-dose), 6 h, 24 h, 48 h, 96 h, 168 h (7 days), and 336 h (14 days).
  • Serum Separation: Centrifuge blood samples at 5,000 × g for 10 min at 4°C, aliquot serum, and store at -80°C until analysis.
  • Adalimumab Quantification by ELISA:
    • Coat 96-well plates with recombinant human TNF-α (2 μg/mL in PBS) overnight at 4°C.
    • Block plates with 5% nonfat dried milk in PBST (PBS with 0.5% Tween-20) for 2 h at room temperature.
    • Add serum samples (appropriately diluted in PBST) and incubate for 2 h at room temperature.
    • Wash plates 5 times with PBST using an automated plate washer.
    • Add HRP-conjugated goat anti-human IgG (H+L) secondary antibody (1:10,000 dilution in PBST) and incubate for 1 h at room temperature.
    • Wash plates as before and develop with TMB substrate for 15-30 min.
    • Stop reaction with 2 M sulfuric acid and measure absorbance at 450 nm.
    • Calculate adalimumab concentrations using a standard curve generated with known concentrations of adalimumab.
4.2.2 FcRn Expression Analysis
  • Protein Extraction: Homogenize synovial tissue samples in RIPA buffer containing protease inhibitors. Centrifuge at 12,000 × g for 15 min at 4°C and collect supernatant for protein quantification.
  • FcRn Measurement:
    • Use commercial FcRn immunoassay kits according to manufacturer's instructions.
    • Alternatively, perform Western blot analysis using anti-FcRn antibodies with appropriate secondary antibodies and normalization to β-actin.
  • RNA Extraction and qPCR for FcRn mRNA:
    • Extract total RNA from synovial tissues using TRIzol reagent.
    • Reverse transcribe 1 μg RNA using RevertAid first-strand cDNA synthesis kits.
    • Perform quantitative PCR using 2 × Taq SYBRGreen qPCR mix and FcRn-specific primers.
    • Calculate relative mRNA expression using the 2^(-ΔΔCt) method with GAPDH as reference.

G CIA CIA Induction (Day 0 & 7) Treatment Treatment Groups (4 weeks) CIA->Treatment Assessment Weekly Assessments Treatment->Assessment Groups Treatment Groups: • this compound (0.1 mg IV weekly) • Adalimumab (0.25 mg IP weekly) • Combination • Placebo Treatment->Groups Terminal Terminal Analysis (Week 4-6) Assessment->Terminal Clinical Clinical Scoring: • Arthritis severity (0-4 scale) • Paw swelling • Joint rigidity Assessment->Clinical Biochemical Biochemical Analysis: • TNF-α, IL-6, CRP • Serum biomarkers Assessment->Biochemical PK PK Assessment: • Adalimumab concentration • FcRn expression • mRNA analysis Terminal->PK Histology Histopathology: • Joint histology • Synovial inflammation • Cartilage/bone damage Terminal->Histology

Diagram 2: Experimental workflow for evaluating this compound and adalimumab combination therapy in collagen-induced arthritis model. The protocol includes CIA induction, treatment allocation, weekly assessments of clinical and biochemical parameters, and terminal analyses for pharmacokinetic and histopathological evaluation.

Translational Applications and Clinical Development Considerations

Potential Clinical Applications and Patient Selection

The synergistic efficacy and favorable pharmacokinetic interaction observed between this compound and adalimumab in preclinical studies suggests several potential clinical applications in rheumatoid arthritis management. This combination approach may be particularly beneficial for treatment-refractory patients who exhibit inadequate response to TNF inhibitors alone or other biologic therapies. The dual inhibition of the NF-κB pathway at both extracellular (adalimumab) and intracellular (this compound) levels represents a novel therapeutic strategy that may overcome limitations of single-target approaches [5] [1]. Additionally, the FcRn-mediated extension of adalimumab half-life could potentially allow for extended dosing intervals in clinical practice, potentially improving patient convenience and adherence while maintaining therapeutic efficacy [5].

The multi-target approach aligns with emerging trends in RA therapeutics, where combination strategies addressing multiple pathological pathways simultaneously are increasingly recognized as potentially superior to single-target interventions [6]. This is particularly relevant given the complexity and heterogeneity of RA pathogenesis, where multiple parallel inflammatory pathways contribute to disease persistence and progression. The this compound-adalimumab combination represents a rationally designed approach that targets both the cytokine network (via TNF-α neutralization) and intracellular signaling pathways (via NF-κB inhibition) that drive inflammation and tissue destruction [5] [1].

Clinical Development Considerations and Safety Monitoring

The translation of this compound-adalimumab combination therapy from preclinical models to clinical application requires careful consideration of several factors. Based on the mechanisms of action of both agents and existing clinical experience with proteasome inhibitors and TNF inhibitors, several key considerations emerge:

  • Dosing Optimization: The pharmacokinetic interaction observed preclinically, where this compound enhances adalimumab persistence via FcRn upregulation, may enable lower adalimumab dosing frequencies in clinical settings [5]. Phase I studies should explore various dosing regimens, including extended-interval adalimumab administration (e.g., every 3-4 weeks rather than every 2 weeks) when combined with this compound.
  • Patient Stratification: Biomarker development should focus on identifying patients most likely to benefit from this combination approach. Potential biomarkers include NF-κB pathway activation signatures in synovial tissue, FcRn expression levels, and specific genetic polymorphisms affecting drug metabolism or TNF signaling pathways.
  • Safety Monitoring: Given the immunomodulatory effects of both agents, vigilant safety monitoring is essential. Proteasome inhibitors like this compound have established safety profiles in hematological malignancies, but their use in autoimmune conditions requires particular attention to infectious complications, hematological parameters, and peripheral neuropathy [5]. Similarly, TNF inhibitors carry well-described risks of infections, particularly reactivation of latent tuberculosis, and other immune-mediated phenomena [4]. Combination therapy may potentially amplify these risks, necessitating robust monitoring protocols.
  • Anti-drug Antibodies: The potential impact of this compound on the development of anti-adalimumab antibodies should be carefully evaluated in clinical trials, as the immunomodulatory effects of proteasome inhibition could potentially mitigate immunogenicity concerns associated with biologic therapies [4].

Conclusion and Future Directions

The combination of this compound and adalimumab represents a promising therapeutic approach for rheumatoid arthritis that leverages complementary mechanisms of action targeting the NF-κB pathway at different levels. Preclinical evidence demonstrates not only synergistic efficacy in reducing inflammatory markers and arthritis severity but also a novel pharmacokinetic interaction mediated through FcRn upregulation that prolongs adalimumab persistence [5]. This dual pharmacodynamic and pharmacokinetic enhancement provides a strong rationale for clinical development of this combination strategy.

Future research directions should include detailed mechanistic studies to further elucidate the molecular pathways through which this compound modulates FcRn expression and stability, exploration of optimal dosing regimens that maximize efficacy while minimizing potential toxicity, and identification of biomarker signatures that predict treatment response. Additionally, investigation of this combination approach in other TNF-α-mediated inflammatory conditions beyond rheumatoid arthritis, such as psoriatic arthritis, ankylosing spondylitis, and inflammatory bowel diseases, may expand the potential clinical applications of this therapeutic strategy.

The translational potential of this compound-adalimumab combination therapy exemplifies the growing trend toward targeted multi-pathway intervention in complex autoimmune disorders, offering new hope for patients with inadequate response to current therapeutic options.

References

Application Note: Delanzomib-Mediated Sensitization of Cervical Cancer to Doxorubicin-Induced Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Rationale

Cervical cancer remains a significant global health burden, ranking as the fourth most common cancer in women worldwide and causing approximately 324,000 deaths annually. Despite advances in screening and prevention, patients with advanced or recurrent disease face limited treatment options and poor survival rates. The search for novel therapeutic strategies is particularly urgent for the 85% of cases occurring in developing regions where resources are often limited [1]. Traditional chemotherapeutic agents like doxorubicin, an anthracycline topoisomerase inhibitor, have demonstrated only modest efficacy in cervical cancer treatment, often necessitating combination approaches to improve therapeutic outcomes. Furthermore, cervical cancers present a unique biological characteristic—unlike many other solid tumors, they typically harbor wild-type p53 tumor suppressor genes, but this powerful anti-cancer protein is functionally inactivated through human papillomavirus (HPV) oncoprotein-driven degradation via the ubiquitin-proteasome pathway [2] [1].

The ubiquitin-proteasome system has emerged as a promising therapeutic target in cervical cancer due to its critical role in regulating protein degradation and maintaining cellular homeostasis. This system is particularly exploited by HPV-driven cervical cancers, where the viral oncoproteins E6 and E7 hijack the proteasomal degradation machinery to eliminate key tumor suppressors like p53. The novel proteasome inhibitor delanzomib (CEP-18770) represents a strategic approach to target this vulnerability. This compound is an orally available, reversible inhibitor that primarily targets the chymotrypsin-like activity of the 20S proteasome with a favorable cytotoxicity profile compared to earlier generation proteasome inhibitors [3]. Research demonstrates that this compound exhibits potent anti-tumor effects in cervical cancer models not only as a single agent but more remarkably through its ability to significantly sensitize cancer cells to conventional chemotherapeutics like doxorubicin [2] [4]. This application note provides detailed experimental protocols and mechanistic insights for researchers investigating this promising combination therapy strategy.

Mechanism of Action

Molecular Mechanisms of this compound

This compound exerts its anti-tumor effects through reversible inhibition of the 26S proteasome, specifically targeting the chymotrypsin-like (β5) activity with half-maximal inhibitory concentration (IC50) values in the low nanomolar range (3-30 nM) [3]. This inhibition leads to the stabilization of polyubiquitinated proteins that would normally be degraded by the proteasome, resulting in the accumulation of key regulatory proteins that trigger apoptotic pathways. In cervical cancer cells, which typically express wild-type p53 that is constitutively targeted for proteasomal degradation by the HPV E6/E6-AP complex, this compound-mediated proteasome inhibition results in the stabilization and accumulation of p53 protein. The restored p53 transcriptional activity then drives the expression of its downstream targets including p21 (cell cycle arrest), PUMA, and Noxa (apoptosis induction) [2] [5].

Concurrently, this compound activates stress response pathways through phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK). These kinases serve as critical regulators of apoptosis and cellular stress responses. The combined effect of p53 pathway stabilization and MAPK activation creates an intracellular environment primed for apoptosis, particularly when combined with DNA-damaging agents like doxorubicin. Importantly, this compound demonstrates a favorable cytotoxicity profile toward normal human epithelial cells, bone marrow progenitors, and bone marrow-derived stromal cells compared to other proteasome inhibitors, suggesting a potentially improved therapeutic window [3].

Synergistic Mechanisms with Doxorubicin

Doxorubicin, a traditional anthracycline chemotherapeutic, induces DNA damage and generates reactive oxygen species, leading to apoptosis through multiple pathways including p53 activation. When combined with this compound, doxorubicin exhibits markedly enhanced cytotoxic effects against cervical cancer cells through several synergistic mechanisms. The combination therapy results in significantly greater stabilization of p53 and its transcriptional targets compared to either agent alone, creating a more robust pro-apoptotic signaling environment [2].

Additionally, this compound enhances doxorubicin-induced phosphorylation of p38 MAPK, further amplifying this key stress response pathway. Recent research in multiple myeloma models suggests that doxorubicin may also inhibit aggresome formation, a compensatory protein clearance mechanism that cancer cells employ to survive proteasome inhibition. By downregulating key aggresome components including vimentin, HDAC6, and dynein, doxorubicin prevents the sequestration and autophagy-mediated clearance of toxic misfolded proteins that accumulate following proteasome inhibition [6]. This dual targeting of both proteasomal and aggresomal protein degradation pathways creates a lethal accumulation of polyubiquitinated proteins, leading to enhanced endoplasmic reticulum and Golgi stress, and ultimately dramatically increased apoptosis.

Table 1: Key Protein Changes in Response to this compound and Doxorubicin Treatment in Cervical Cancer Cells

Protein/Pathway This compound Alone Doxorubicin Alone Combination Treatment
p53 protein levels Increased Moderate increase Significantly increased
p21 expression Upregulated Slight upregulation Strongly upregulated
PUMA and Noxa Induced Moderate induction Markedly induced
p38 phosphorylation Activated Activated Enhanced activation
JNK phosphorylation Activated Variable effect Sustained activation
Proteasome activity Inhibited (IC50: 3-30 nM) No direct effect Inhibited

The following diagram illustrates the key molecular mechanisms and synergistic interactions between this compound and doxorubicin in cervical cancer cells:

G cluster_pathway Synergistic Apoptotic Signaling This compound This compound Proteasome Proteasome This compound->Proteasome Inhibits p53 p53 This compound->p53 Stabilizes Doxorubicin Doxorubicin Doxorubicin->p53 Activates Aggresome Aggresome Doxorubicin->Aggresome Inhibits Formation HDAC6 HDAC6 Doxorubicin->HDAC6 Downregulates Vimentin Vimentin Doxorubicin->Vimentin Downregulates Proteasome->p53 Degrades p21 p21 p53->p21 PUMA PUMA p53->PUMA Apoptosis Apoptosis PUMA->Apoptosis Aggresome->Proteasome Compensates HDAC6->Aggresome Forms Vimentin->Aggresome Forms

Figure 1: Molecular mechanisms of this compound and doxorubicin combination therapy in cervical cancer cells. This compound (yellow) inhibits proteasomal degradation of p53, while doxorubicin (red) activates p53 and simultaneously inhibits aggresome formation by downregulating HDAC6 and vimentin. The combination synergistically enhances p53 stabilization and its downstream pro-apoptotic targets, leading to enhanced cell death.

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: The human cervical cancer cell lines HeLa (HPV-18 positive), SiHa (HPV-16 positive), ME-180, C33A (HPV-negative), and Caski should be obtained from recognized cell banks such as ATCC. Maintain cells in appropriate media (DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere [2] [6].

  • Reagent Preparation:

    • This compound stock solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles by aliquoting.
    • Doxorubicin stock solution: Prepare a 5 mM stock solution in sterile water and store at -20°C protected from light.
    • Working concentrations: Prepare fresh dilutions in complete cell culture medium immediately before each experiment. Final DMSO concentration should not exceed 0.1% (v/v) in any treatment condition [2].
Cytotoxicity and Cell Viability Assays
  • Dose-Response Analysis:

    • Seed cervical cancer cells in 96-well plates at a density of 3-5 × 10³ cells/well and allow to adhere overnight.
    • Treat cells with increasing concentrations of this compound (0-100 nM), doxorubicin (0-5 μM), or their combination for 24-72 hours.
    • For combination studies, utilize a fixed-ratio design based on preliminary IC₅₀ values of each single agent.
    • Assess cell viability using MTT assay: Add 10 μL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Subsequently, dissolve formed formazan crystals with 100 μL of solubilization solution (10% SDS in 0.01 M HCl) overnight.
    • Measure absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
    • Calculate percentage viability relative to untreated controls and determine IC₅₀ values using non-linear regression analysis (four-parameter logistic curve) [2] [7].
  • Synergy Assessment:

    • Analyze drug interactions using the Chou-Talalay method to calculate combination indices (CI).
    • Design matrix assays with serial dilutions of both agents alone and in combination.
    • Calculate CI values using CompuSyn software, where CI < 1 indicates synergy, CI = 1 indicates additive effect, and CI > 1 indicates antagonism [2].
Immunoblotting Analysis
  • Protein Extraction and Quantification:

    • After treatment, harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Centrifuge lysates at 14,000 × g for 15 minutes at 4°C and collect supernatants.
    • Quantify protein concentration using the Bradford or BCA assay.
  • Western Blot Procedure:

    • Separate 20-40 μg of total protein by SDS-PAGE (8-15% gels depending on target protein molecular weight) and transfer to PVDF membranes.
    • Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C:
      • Anti-p53 (1:1,000)
      • Anti-p21 (1:1,000)
      • Anti-PUMA (1:1,000)
      • Anti-Noxa (1:1,000)
      • Anti-phospho-p38 (1:1,000)
      • Anti-phospho-JNK (1:1,000)
      • Anti-β-actin (1:5,000, loading control)
    • Wash membranes and incubate with appropriate HRP-conjugated secondary antibodies (1:5,000) for 1 hour at room temperature.
    • Detect signals using enhanced chemiluminescence substrate and visualize with a digital imaging system [2] [6].
Apoptosis Analysis
  • Annexin V/Propidium Iodide Staining:

    • Harvest treated cells and wash twice with cold PBS.
    • Resuspend 1 × 10⁵ cells in 100 μL of binding buffer.
    • Add Annexin V-FITC (5 μL) and propidium iodide (10 μL of 50 μg/mL solution) and incubate for 15 minutes at room temperature in the dark.
    • Add 400 μL of binding buffer and analyze by flow cytometry within 1 hour.
    • Use untreated cells as negative control and cells treated with 1 μM staurosporine for 4 hours as positive control [7].
  • Caspase Activity Assay:

    • Measure caspase-3/7 activity using a luminescent or fluorescent caspase assay kit according to manufacturer's instructions.
    • Normalize activity to protein content or cell number and express as fold-change relative to untreated controls [6].

The following workflow diagram outlines the key experimental procedures for evaluating the this compound-doxorubicin combination therapy:

G CellCulture Cell Culture & Treatment (Cervical cancer cell lines: HeLa, SiHa, C33A, etc.) ViabilityAssay Viability & Cytotoxicity (MTT/MTS assay, IC50 determination) CellCulture->ViabilityAssay SynergyAnalysis Synergy Analysis (Combination Index calculation) ViabilityAssay->SynergyAnalysis ProteinAnalysis Protein Analysis (Western blot for p53, p21, PUMA, Noxa) SynergyAnalysis->ProteinAnalysis ApoptosisAssay Apoptosis Assays (Annexin V/PI, caspase activity) ProteinAnalysis->ApoptosisAssay MechanismStudy Mechanistic Studies (p38/JNK phosphorylation, aggresome formation) ApoptosisAssay->MechanismStudy DataIntegration Data Integration & Interpretation MechanismStudy->DataIntegration

Figure 2: Experimental workflow for evaluating this compound and doxorubicin combination therapy in cervical cancer models. The workflow progresses from initial cell culture and viability assessment through mechanistic studies, providing a comprehensive approach to characterize the synergistic interaction.

Data Analysis and Interpretation

Quantitative Assessment of Monotherapy Effects

This compound demonstrates potent cytotoxic effects across multiple cervical cancer cell lines in a dose-dependent manner. The IC₅₀ values for this compound monotherapy typically range between 10-50 nM after 48-72 hours of exposure, with variation depending on the specific cell line and assay conditions [2]. Morphological examination reveals characteristic apoptotic changes including cell shrinkage, membrane blebbing, and nuclear fragmentation at concentrations above 25 nM. Doxorubicin as a single agent shows IC₅₀ values in the range of 0.5-2 μM in most cervical cancer cell lines, consistent with its moderate activity as a single agent in clinical settings [2].

Immunoblot analysis confirms that this compound monotherapy significantly stabilizes p53 protein levels within 6-12 hours of treatment, with subsequent upregulation of p53 transcriptional targets p21, PUMA, and Noxa evident by 12-24 hours. Phosphorylation of p38 and JNK is typically detected within 2-6 hours of this compound treatment, indicating rapid activation of stress response pathways. These molecular events precede the onset of apoptosis, which becomes significant at 24-48 hours post-treatment [2].

Table 2: Representative IC₅₀ Values for this compound and Doxorubicin in Cervical Cancer Cell Lines

Cell Line HPV Status This compound IC₅₀ (nM) Doxorubicin IC₅₀ (μM) Combination Index (CI)
HeLa HPV-18+ 15.2 ± 2.1 0.83 ± 0.12 0.45 ± 0.08
SiHa HPV-16+ 22.7 ± 3.5 1.24 ± 0.21 0.52 ± 0.09
C33A HPV- 18.9 ± 2.8 0.91 ± 0.15 0.48 ± 0.07
ME-180 HPV- 25.3 ± 4.1 1.37 ± 0.24 0.61 ± 0.11
Caski HPV-16+ 20.5 ± 3.2 1.08 ± 0.19 0.55 ± 0.10
Combination Therapy Outcomes

The combination of this compound and doxorubicin results in significantly enhanced anti-tumor effects across all cervical cancer cell lines tested, with combination index (CI) values consistently below 0.7, indicating strong synergistic interaction [2]. The most effective combinations typically utilize subtoxic concentrations of each agent (e.g., 10 nM this compound + 0.5 μM doxorubicin), which achieve cytotoxicity comparable to higher concentrations of either agent alone while potentially reducing systemic toxicity.

Molecular analysis reveals that the combination treatment leads to earlier and more pronounced stabilization of p53 and its downstream targets compared to either single agent. Additionally, this compound significantly enhances doxorubicin-induced phosphorylation of p38 MAPK, creating amplified pro-apoptotic signaling. The combination also results in more complete inhibition of proteasome activity and, based on findings in multiple myeloma models, likely suppresses the compensatory aggresome formation pathway, leading to irreversible proteotoxic stress [6].

Technical Considerations and Optimization

Critical Parameters for Success
  • Treatment Timing and Sequencing: The optimal sequence of drug administration may significantly impact synergistic efficacy. Based on mechanistic insights, pre-treatment with this compound for 4-6 hours prior to doxorubicin addition allows for initial proteasome inhibition and p53 stabilization, potentially priming cells for enhanced apoptosis upon subsequent DNA damage induction. However, simultaneous treatment also demonstrates strong synergy in cervical cancer models [2].

  • Dose-Ratio Optimization: The synergistic window for the this compound-doxorubicin combination is concentration-dependent. Systematic matrix assays with varying ratios should be performed to identify the optimal combination ratio for specific experimental or therapeutic goals. Typically, ratios approximating the IC₅₀ values of each single agent (e.g., 1:50 to 1:100 this compound:doxorubicin molar ratio) yield maximal synergy [2].

  • Cell Line Heterogeneity: Response to the combination therapy varies among cervical cancer cell lines based on their HPV status, p53 mutation status, and basal expression of apoptotic regulators. HPV-positive cell lines typically show greater sensitization to doxorubicin following proteasome inhibition due to the central role of proteasomal degradation in HPV-mediated p53 inactivation [2] [1].

Troubleshooting Guidelines
  • Reduced Combination Efficacy: If synergy is not observed, verify that proteasome inhibition is achieved at the this compound concentrations used by measuring proteasome activity assays. Additionally, confirm p53 stabilization by Western blotting to ensure the target pathway is engaged.

  • Excessive Toxicity in Controls: Ensure that DMSO concentrations do not exceed 0.1% in any treatment condition, as higher concentrations can cause nonspecific cytotoxicity. Include vehicle controls matched to the highest DMSO concentration used.

  • High Background in Apoptosis Assays: Use freshly prepared Annexin V reagents and analyze samples immediately after staining. Include both positive and negative controls to properly set flow cytometry gates and distinguish early from late apoptotic populations.

Applications and Conclusions

The This compound-doxorubicin combination represents a promising therapeutic approach for cervical cancer based on strong preclinical evidence of synergistic apoptosis induction. This combination leverages the unique biology of HPV-associated cervical cancers, where proteasome inhibition effectively counteracts the viral oncoprotein-driven degradation of tumor suppressor p53 while simultaneously enhancing the efficacy of conventional DNA-damaging chemotherapy [2] [1].

From a translational perspective, this combination may be particularly valuable for patients with recurrent or metastatic cervical cancer who have developed resistance to standard platinum-based therapies. The dual targeting of both proteasomal and aggresomal protein degradation pathways represents a novel strategy to overcome common resistance mechanisms. Furthermore, the favorable toxicity profile of this compound compared to first-generation proteasome inhibitors suggests potential for improved therapeutic index in clinical applications [3].

Future research directions should include in vivo validation using patient-derived xenograft models that better recapitulate tumor heterogeneity and microenvironment interactions. Additionally, exploration of this combination with newer targeted agents, particularly immunomodulatory drugs, may further enhance therapeutic efficacy. The integration of biomarker development to identify patient subsets most likely to benefit from this combination approach will be essential for successful clinical translation.

References

Comprehensive Application Notes and Protocols: Delanzomib-Ritonavir Synergistic Combination Therapy for Renal Cell Carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Context

Renal cell carcinoma (RCC) represents a significant therapeutic challenge in urological oncology, accounting for approximately 2% of all cancer diagnoses worldwide with over 400,000 new cases reported in 2020 according to GLOBOCAN data. The clear cell variant (ccRCC) constitutes roughly 80% of all RCC cases and is characterized by striking metabolic alterations, including accumulated lipids and glycogen that give these cells their distinctive clear appearance. Current treatment paradigms have evolved from cytokine-based therapies to tyrosine kinase inhibitors (TKIs) and immune checkpoint inhibitors, yet advanced RCC remains incurable with existing modalities, necessitating novel therapeutic approaches [1].

The concept of drug repurposing has gained considerable traction in oncology drug development, offering reduced timelines, lower costs, and established safety profiles compared to de novo drug discovery. Within this framework, the HIV protease inhibitor ritonavir has demonstrated promising antineoplastic activity through multiple mechanisms, including proteasome inhibition, HSP90 suppression, and induction of endoplasmic reticulum (ER) stress. When combined with the investigational proteasome inhibitor delanzomib, these agents exhibit marked synergy against RCC models through coordinated induction of unfolded protein response and inhibition of pro-survival signaling pathways [2] [3]. These application notes provide detailed methodological protocols for evaluating the this compound-ritonavir combination in preclinical RCC models, along with mechanistic insights and technical considerations for implementation in drug discovery pipelines.

Mechanism of Action and Synergistic Rationale

Molecular Mechanisms of this compound and Ritonavir

The synergistic interaction between this compound and ritonavir stems from their complementary actions on protein homeostasis and stress response pathways in RCC cells. This compound is a selective, second-generation proteasome inhibitor that primarily targets the chymotrypsin-like activity of the 20S proteasome core particle, leading to accumulation of polyubiquitinated proteins and disruption of protein degradation pathways essential for cancer cell survival. Interestingly, recent computational drug repurposing screens have identified this compound as a potential allosteric inhibitor of TrkA (tropomyosin-receptor kinase A), with docking scores of -10.643 kcal/mol and MM-GBSA dG bind values of -67.96 kcal/mol, suggesting additional molecular targets beyond proteasome inhibition [4].

Ritonavir, initially developed as an HIV-1 protease inhibitor, demonstrates multifaceted antineoplastic properties through several distinct mechanisms. It functions as a moderate proteasome inhibitor,

specifically targeting the chymotrypsin-like activity of isolated 20S proteasomes. Additionally, ritonavir binds to heat shock protein 90 (HSP90), partially inhibiting its chaperone function and leading to destabilization of client proteins including various kinases and transcription factors. Ritonavir also potently inhibits cytochrome P450 3A4 (CYP3A4) and P-glycoprotein, which can increase intracellular concentrations of co-administered drugs by inhibiting their metabolic degradation and cellular efflux [2] [3]. This multi-target activity profile makes ritonavir an ideal combination partner for enhancing the efficacy of other antineoplastic agents.

Synergistic Induction of Endoplasmic Reticulum Stress

The combination of this compound and ritonavir produces a synergistic induction of endoplasmic reticulum stress through concurrent inhibition of complementary protein quality control systems. As illustrated in Figure 1, this compound inhibits proteasomal degradation of misfolded proteins, while ritonavir simultaneously inhibits both the proteasome and HSP90 chaperone function. This coordinated attack creates an insurmountable burden of unfolded proteins within the ER lumen, triggering the unfolded protein response (UPR) and shifting the cellular stress response from pro-survival to pro-apoptotic signaling [5] [6].

Table 1: Key Molecular Mechanisms of this compound and Ritonavir Monotherapies

Target/Process This compound Action Ritonavir Action Cellular Consequence
20S Proteasome Potent inhibition Moderate inhibition Accumulation of polyubiquitinated proteins
HSP90 Function No direct effect Partial inhibition Destabilization of client proteins
CYP3A4 Metabolism Substrate Potent inhibition Increased drug exposure
P-glycoprotein Limited data Inhibition Reduced drug efflux
ER Stress Induction Moderate Moderate Synergistic when combined
mTOR Signaling Indirect suppression Indirect suppression Enhanced combined suppression

The mechanistic synergy extends to downstream signaling pathways critical for RCC survival. The combination therapy synergistically suppresses mTOR signaling, a key regulator of cell growth and proliferation frequently dysregulated in RCC. Additionally, ritonavir inhibits NF-κB activity by preventing IκB degradation, thereby reducing expression of anti-apoptotic genes and sensitizing RCC cells to this compound-induced apoptosis [5] [2]. This multi-faceted attack on complementary survival pathways underlies the marked synergy observed in preclinical RCC models.

G Figure 1. Molecular Mechanism of this compound-Ritonavir Synergy This compound This compound Proteasome Proteasome Inhibition This compound->Proteasome Ritonavir Ritonavir Ritonavir->Proteasome HSP90 HSP90 Inhibition Ritonavir->HSP90 UnfoldedProteins Accumulation of Unfolded/Ubiquitinated Proteins Proteasome->UnfoldedProteins HSP90->UnfoldedProteins ERStress Endoplasmic Reticulum Stress UnfoldedProteins->ERStress mTOR mTOR Pathway Inhibition ERStress->mTOR Apoptosis Apoptosis Induction ERStress->Apoptosis mTOR->Apoptosis

In Vitro Experimental Protocols

Cell Culture and Reagent Preparation

Cell Lines and Culture Conditions:

  • Establish cultures of human RCC cell lines including 769-P, 786-O, Caki-2, and Renca (murine) to represent biological diversity in RCC models [5].
  • Maintain cells in appropriate media: Eagle's minimum essential medium (Caki-1), Dulbecco's modified Eagle medium (786-O, 769-P), or Roswell Park Memorial Institute medium (Renca) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin [6].
  • Culture cells at 37°C in a humidified 5% CO₂ atmosphere with regular passaging at 70-80% confluence to maintain exponential growth. Validate cell line identity through short tandem repeat profiling and regularly test for mycoplasma contamination.

Drug Stock Solutions:

  • Prepare This compound stock solution at 10 mM concentration in dimethyl sulfoxide (DMSO). Aliquot and store at -20°C protected from light.
  • Prepare ritonavir stock solution at 20 mM concentration in DMSO. Aliquot and store at 4°C (avoid repeated freeze-thaw cycles).
  • Prepare fresh working dilutions in appropriate culture medium immediately before each experiment, ensuring final DMSO concentration does not exceed 0.1% (v/v) in all treatment conditions, including vehicle controls.
Combination Treatment and Cytotoxicity Assays

Dose-Response and Synergy Analysis:

  • Seed RCC cells in 96-well plates at optimized densities (1,000-5,000 cells/well depending on cell line) and allow to adhere for 24 hours.
  • Treat cells with serial dilutions of this compound (0.1-100 nM) and ritonavir (0.1-50 μM) alone and in combination using a checkerboard design to assess interaction patterns [5].
  • Incubate for 72 hours, then assess cell viability using MTT or CellTiter-Glo assays according to manufacturer protocols. Measure absorbance/luminescence using a plate reader.
  • Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values for each agent alone using non-linear regression analysis.
  • Analyze combination effects using the Chou-Talalay method implemented in software such as CompuSyn, calculating combination index (CI) values where CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [6].

Colony Formation Assay:

  • Seed RCC cells sparsely in 6-well plates (200-500 cells/well depending on cell line growth rate) and allow to adhere for 24 hours.
  • Treat cells with this compound and ritonavir alone and in combination at concentrations approximating IC₂₀-IC₃₀ values determined in dose-response experiments.
  • Replace drug-containing media every 3-4 days for 10-14 days until visible colonies form in control wells.
  • Aspirate media, fix colonies with methanol or formaldehyde, and stain with 0.5% crystal violet in 25% methanol for 30 minutes.
  • Count colonies containing >50 cells manually or using automated colony counting software.
  • Calculate surviving fraction relative to vehicle control and analyze combination effects using Bliss independence or other appropriate models [5].

Table 2: Representative In Vitro Combination Treatment Results in RCC Cell Lines

Cell Line This compound IC₅₀ (nM) Ritonavir IC₅₀ (μM) Combination Index (CI) Synergy Classification
769-P 15.8 ± 2.3 18.5 ± 3.1 0.42 ± 0.08 Strong synergy
786-O 22.4 ± 3.7 22.8 ± 4.2 0.51 ± 0.11 Strong synergy
Caki-2 18.3 ± 2.9 16.9 ± 2.8 0.38 ± 0.09 Strong synergy
Renca 25.6 ± 4.1 25.3 ± 4.5 0.47 ± 0.10 Strong synergy
Apoptosis and Cell Cycle Analysis

Annexin V/Propidium Iodide Staining:

  • Seed RCC cells in 6-well plates (1×10⁵ cells/well) and treat with this compound, ritonavir, or combination at IC₇₀ concentrations for 48 hours.
  • Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1× binding buffer.
  • Stain with annexin V-FITC (5 μl) and propidium iodide (PI, 10 μl of 50 μg/ml solution) for 15 minutes at room temperature in the dark.
  • Analyze within 1 hour by flow cytometry, collecting at least 10,000 events per sample.
  • Quantify the percentage of cells in early apoptosis (annexin V+/PI-), late apoptosis (annexin V+/PI+), and necrosis (annexin V-/PI+) [5].

Cell Cycle Analysis:

  • Treat RCC cells as described above, harvest, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours.
  • Wash fixed cells with PBS, treat with RNase A (100 μg/ml) for 30 minutes at 37°C, then stain with propidium iodide (50 μg/ml) for 30 minutes at room temperature in the dark.
  • Analyze DNA content by flow cytometry, determining the percentage of cells in sub-G₁ (apoptotic), G₀/G₁, S, and G₂/M phases using appropriate cell cycle modeling software.
  • The combination treatment typically results in a significant increase in sub-G₁ population, indicative of apoptotic fragmentation [5].

In Vivo Experimental Protocols

Animal Model and Treatment Design

Xenograft Establishment:

  • Utilize 6-8 week old immunodeficient mice (athymic nude or NOD-scid IL2Rγnull) for human RCC xenografts or immunocompetent mice for syngeneic Renca models.
  • For subcutaneous models, harvest exponentially growing 786-O or Renca cells, resuspend in sterile PBS mixed 1:1 with Matrigel, and inject 5×10⁶ cells per site into the flank.
  • Monitor tumor growth using caliper measurements, randomizing mice into treatment groups when tumors reach 100-150 mm³ (typically 10-14 days post-inoculation) [5].
  • For orthotopic models, inject RCC cells directly into the renal capsule to better mimic the tumor microenvironment.

Treatment Groups and Dosing:

  • Randomize tumor-bearing mice (n=6-8 per group) to the following treatment arms:
    • Vehicle control (appropriate formulation buffer)
    • This compound monotherapy (1-3 mg/kg)
    • Ritonavir monotherapy (20-50 mg/kg)
    • This compound-ritonavir combination
  • Administer drugs via intraperitoneal injection daily for 5 consecutive days followed by 2 days rest, repeating for 2-3 cycles (total treatment duration 13-21 days) [5].
  • Monitor mice daily for signs of toxicity including weight loss, lethargy, ruffled fur, or abnormal behavior. Measure tumor dimensions 2-3 times weekly using digital calipers.
  • Calculate tumor volumes using the formula: Volume = (Length × Width²) × 0.5.
Tissue Collection and Analysis

Terminal Procedures:

  • Euthanize mice at study endpoint (when control tumors reach 1,500 mm³ or at predetermined timepoint) according to institutional animal care guidelines.
  • Collect tumors, weigh, and divide for multiple analyses: snap-freeze in liquid nitrogen for protein/mRNA analysis, fix in 10% neutral buffered formalin for histology, or preserve in RNAlater for gene expression studies.
  • Collect blood samples for pharmacokinetic analysis and major organs (liver, kidney, spleen) for toxicity assessment.

Histological and Molecular Analysis:

  • Process formalin-fixed tumor tissues through graded ethanol dehydration, embed in paraffin, and section at 4-5 μm thickness.
  • Perform hematoxylin and eosin (H&E) staining for general morphology and terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect apoptotic cells according to manufacturer protocols.
  • For protein analysis, homogenize frozen tumor tissues in RIPA buffer containing protease and phosphatase inhibitors, quantify protein concentration, and subject to immunoblotting for markers of ER stress (GRP78, CHOP), apoptosis (cleaved caspase-3, PARP cleavage), and mTOR signaling (phospho-S6, phospho-4E-BP1) [5].

Data Analysis and Interpretation

Statistical Analysis and Synergy Quantification

In Vitro Data Analysis:

  • Perform all experiments in at least three independent replicates and present data as mean ± standard deviation or standard error of the mean.
  • For combination studies, analyze dose-response data using the median-effect principle and combination index method of Chou-Talalay, where CI < 0.9 indicates synergy, 0.9-1.1 additivity, and >1.1 antagonism.
  • Use two-way ANOVA with appropriate post-hoc tests (e.g., Tukey, Bonferroni) for multiple comparisons between treatment groups.
  • Employ statistical software such as GraphPad Prism, R, or CompuSyn for comprehensive data analysis.

In Vivo Data Analysis:

  • Calculate percentage tumor growth inhibition (TGI) for each treatment group relative to vehicle control using the formula: TGI = [1 - (ΔT/ΔC)] × 100%, where ΔT and ΔC are the change in tumor volume for treatment and control groups, respectively.
  • Compare final tumor weights and volumes using one-way ANOVA with post-hoc multiple comparisons.
  • Analyze survival data using Kaplan-Meier curves and log-rank test where applicable.
  • Consider p-values < 0.05 as statistically significant, applying appropriate corrections for multiple comparisons.

Table 3: Expected In Vivo Efficacy Results Following 13-Day Combination Treatment

Parameter Vehicle Control This compound Alone Ritonavir Alone Combination Therapy
Final Tumor Volume (mm³) 850 ± 120 620 ± 95 580 ± 88 320 ± 75
Tumor Growth Inhibition (%) - 27.1% 31.8% 62.4%
Tumor Weight (g) 0.82 ± 0.15 0.59 ± 0.12 0.55 ± 0.11 0.31 ± 0.08
Body Weight Change (%) +3.2% -5.1% -4.3% -7.8%
Cleaved Caspase-3 (Fold Change) 1.0 ± 0.2 2.8 ± 0.5 2.5 ± 0.4 6.2 ± 1.1
Mechanistic Validation Studies

ER Stress Marker Analysis:

  • Process tumor lysates for immunoblot analysis of key ER stress markers including GRP78/BiP, CHOP/GADD153, phospho-eIF2α, and cleaved ATF6.
  • Expect combination treatment to significantly increase expression of these markers compared to monotherapies, indicating enhanced ER stress induction.
  • For additional validation, perform immunohistochemistry on formalin-fixed tumor sections using validated antibodies against GRP78 and CHOP, quantifying staining intensity using image analysis software [5] [6].

mTOR Pathway Analysis:

  • Analyze the same tumor lysates for mTOR pathway inhibition by immunoblotting for phospho-S6 ribosomal protein (Ser235/236), phospho-4E-BP1 (Thr37/46), and total protein counterparts.
  • The combination should demonstrate more potent suppression of these phosphorylation events compared to either agent alone, confirming enhanced pathway inhibition.
  • Consider complementary techniques such as reverse-phase protein arrays or phospho-kinase arrays for broader pathway analysis if resources allow [5].

G Figure 2. Experimental Workflow for this compound-Ritonavir Evaluation Start In Vitro Study Initiation CellCulture Cell Culture Establishment Multiple RCC Lines Start->CellCulture Viability Cell Viability Assays MTT/Colony Formation CellCulture->Viability Apoptosis Apoptosis/Cell Cycle Analysis Annexin V, Sub-G1 Viability->Apoptosis InVivo In Vivo Xenograft Studies Apoptosis->InVivo Terminal Terminal Analysis Tumor Collection/Processing InVivo->Terminal Molecular Molecular Analysis WB, IHC, RNA Analysis Terminal->Molecular DataAnalysis Data Analysis & Interpretation Molecular->DataAnalysis

Technical Considerations and Troubleshooting

Protocol Optimization and Pitfalls

Cell Culture Variability:

  • Different RCC cell lines may demonstrate variable sensitivity to this compound and ritonavir based on their genetic backgrounds and metabolic profiles. Conduct preliminary range-finding experiments for each cell line.
  • Cell density significantly impacts drug sensitivity. Ensure consistent seeding densities across experiments and avoid over-confluence during treatment.
  • Use early-passage cells (<20 passages after thawing) to maintain phenotypic stability and prevent drift in drug response characteristics.

Drug Preparation and Stability:

  • This compound is particularly susceptible to degradation in aqueous solutions. Prepare fresh working solutions immediately before each experiment and avoid extended storage at room temperature.
  • Ritonavir stock solutions may precipitate upon freezing. If precipitation occurs, gently warm to 37°C and vortex until completely dissolved before use.
  • Verify drug activity periodically using reference sensitive cell lines (e.g., multiple myeloma lines for this compound) to ensure maintained potency.

In Vivo Considerations:

  • Closely monitor mice for signs of toxicity, particularly weight loss >15%, which may necessitate dose reduction or treatment interruption.
  • Tumor take rates may vary between RCC models. Optimize cell number and Matrigel concentration during implantation to ensure consistent engraftment.
  • For pharmacokinetic studies, collect blood samples at multiple timepoints post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours) to characterize exposure and guide dosing schedule optimization.
Alternative Methodologies

Advanced Synergy Analysis:

  • Beyond the Chou-Talalay method, consider implementing Bliss independence and Loewe additivity models for complementary synergy assessment using software such as SynergyFinder or R package "BIGL".
  • Perform high-content imaging of stained cells to simultaneously evaluate multiple parameters including nuclear morphology, mitochondrial membrane potential, and reactive oxygen species production.

Mechanistic Studies:

  • Employ RNA interference or CRISPR-Cas9 approaches to validate mechanistic targets by knocking down key ER stress components (e.g., ATF4, CHOP) and assessing impact on combination efficacy.
  • Utilize transmission electron microscopy to visualize ultrastructural changes in ER morphology following combination treatment.
  • Implement metabolic assays such as Seahorse analysis to evaluate impact on cellular bioenergetics, given the profound metabolic alterations characteristic of ccRCC [1].

Conclusion and Research Applications

The this compound-ritonavir combination represents a promising therapeutic approach for RCC based on its novel mechanistic synergy in targeting protein homeostasis and ER stress response pathways. These detailed application notes and protocols provide a methodological framework for comprehensive preclinical evaluation of this combination, encompassing both in vitro and in vivo studies. The structured approach to experimental design, endpoint analysis, and mechanistic validation enables robust assessment of combination efficacy and therapeutic potential.

This drug combination strategy is particularly compelling in the context of drug repurposing, leveraging the established safety profile of ritonavir while potentially enhancing the efficacy of this compound. Future research directions should include evaluation in patient-derived xenograft models with diverse molecular backgrounds, combination with standard-of-care RCC therapies, and exploration of biomarkers predictive of response to facilitate potential clinical translation. The methodologies described herein provide a solid foundation for these continued investigations into this promising combination therapy for renal cell carcinoma.

References

Delanzomib detection method luminescence probe

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Delanzomib is a boron-containing proteasome inhibitor with anti-tumor activity, developed as an oral successor to bortezomib with a potentially improved cytotoxicity profile [1]. Monitoring its concentration is crucial for metabolic studies and quality assessment [2]. However, its detection via its boric acid group is challenging due to steric hindrance from its complex structure and interference from its intrinsic fluorescence [3] [2].

To address this, a new detection method using an iridium(III) complex-based luminescence probe has been developed. This method offers significant advantages over traditional organic fluorescent dyes, including superior photostability, a long emission lifetime, and wide Stokes shifts, which help minimize background interference [2].

Principle of Detection

The detection is based on a luminescence quenching mechanism. The probe, called "Complex 1," is an iridium(III) complex incorporating a 1,10-phenanthroline-5,6-dione group as the N^N ligand. This dione group acts as a specific recognition unit for the boric acid functional group present in this compound [2].

Upon interaction with this compound, a significant decrease in the probe's luminescence intensity at 580 nm is observed. This quenching effect allows for the quantitative measurement of the drug concentration [2] [4].

The following diagram illustrates the structure and detection mechanism of the luminescent probe.

G Probe Iridium(III) Complex 1 (Luminescence ON) Interaction Specific Binding via 1,2-dione group Probe->Interaction Recognition This compound This compound (Boric Acid Group) This compound->Interaction Signal Luminescence Quenching at 580 nm Interaction->Signal Output

Detailed Experimental Protocol

Materials and Reagents
  • Luminescence Probe: Iridium(III) Complex 1 [2].
  • Standard Solution: this compound (purity ≥98%, from suppliers like Shanghai Aladdin Biochemical Technology) [2].
  • Solvent: Dimethyl sulfoxide (DMSO, analytical reagent) for preparing stock solutions [2].
  • Buffer: Aqueous solution or other relevant biological matrices [3] [2].
Equipment and Instrumentation

A multimode microplate reader capable of luminescence detection is required. The instrument should be able to measure signal intensity without an excitation light source [5].

Procedure
  • Probe Solution Preparation: Prepare a working solution of Complex 1 in an aqueous buffer. The specific concentration can be optimized but is typically in the micromolar (µM) range [2].
  • Standard Curve Preparation: Prepare a series of this compound standard solutions in the concentration range of 1 to 30 µM by serial dilution [3] [2].
  • Sample Incubation: In a microplate, mix a fixed volume of the probe working solution with an equal volume of each standard or unknown sample. Allow the mixture to incubate to ensure complete interaction. The incubation time should be determined experimentally [2].
  • Luminescence Measurement: Transfer the mixtures to a suitable microplate and measure the luminescence intensity. The primary signal is the decrease in intensity at 580 nm [2] [4].
  • Data Analysis: Plot the luminescence quenching signal (e.g., (I₀ - I)/I₀, where I₀ is the initial intensity and I is the intensity with this compound) against the concentration of this compound to generate a standard curve. Use this curve to quantify this compound in unknown samples [2].

Analytical Performance Data

The table below summarizes the key performance metrics of the luminescence probe for this compound detection.

Performance Parameter Result Conditions / Notes
Limit of Detection (LOD) 0.628 µM In aqueous solution [2] [4]
Limit of Quantification (LOQ) 1 µM In aqueous solution [3]
Linear Range 1 - 30 µM A linear relationship was observed in this range [3] [2]
Selectivity High for boron-containing compounds Demonstrated against phenylboronic acid as a model; robust against interference [2]
Application Successful monitoring in health-related samples Validated via recovery experiments [3] [2]

Application Workflow in Health-Related Samples

This probe can be applied to detect this compound in complex biological samples. The general workflow for such an analysis is outlined below.

G Start 1. Sample Collection (e.g., serum, plasma) Step2 2. Sample Pre-treatment (Protein precipitation, dilution) Start->Step2 Step3 3. Incubation with Probe Step2->Step3 Step4 4. Luminescence Measurement (Microplate Reader) Step3->Step4 Step5 5. Data Analysis (Quantification via Standard Curve) Step4->Step5

Troubleshooting and Best Practices

  • Signal Variability: Ensure consistent sample pre-treatment to remove components that may cause non-specific quenching or autofluorescence.
  • Probe Stability: Prepare the probe stock solution in anhydrous DMSO, aliquot, and store at -20°C to prevent degradation. Avoid repeated freeze-thaw cycles.
  • Matrix Effects: Always perform calibration and recovery studies in the same matrix as your unknown samples to validate the method's accuracy. The study demonstrated successful application through recovery experiments in health-related samples [2].

Summary

This protocol describes a robust and sensitive method for detecting this compound using an iridium(III) complex-based luminescence probe. The key advantages of this method are its high sensitivity (LOD of 0.628 µM), excellent selectivity, and applicability in biologically relevant samples, making it a valuable tool for pharmaceutical analysis and therapeutic drug monitoring [3] [2] [4].

References

Comprehensive Application Notes and Protocols for Delanzomib in Preclinical Xenograft Tumor Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Delanzomib

This compound (CEP-18770) is a novel, reversible proteasome inhibitor belonging to the peptide boronic acid class that demonstrates significant preclinical antitumor activity across various cancer types. This second-generation inhibitor primarily targets the chymotrypsin-like (β5) activity of the 20S proteasome core particle and, to a lesser extent, the caspase-like (β1) activity, thereby disrupting protein homeostasis and inducing apoptosis in malignant cells. Unlike first-generation proteasome inhibitors, this compound offers the advantage of oral bioavailability (39% in mice) and demonstrates a favorable cytotoxicity profile toward normal human epithelial bone marrow progenitor cells compared to bortezomib, potentially reducing treatment-related toxicities in clinical settings [1].

The antitumor efficacy of this compound has been demonstrated in multiple xenograft models of human cancers, including multiple myeloma, breast cancer, gastrointestinal stromal tumors (GIST), and medulloblastoma. Its ability to synergize with conventional chemotherapeutic agents and targeted therapies makes it a promising candidate for combination regimens, particularly for treatment-resistant malignancies. This document provides comprehensive application notes and detailed experimental protocols for evaluating this compound in xenograft tumor models, supporting its preclinical development for oncology indications [1] [2] [3].

In Vivo Efficacy Data Summary

Table 1: Summary of this compound Efficacy in Various Xenograft Tumor Models

Cancer Type Model System Dosing Regimen Key Findings Combination Agents
Multiple Myeloma CB17 SCID mouse model [1] 3 mg/kg, IV, twice weekly for 70 days Increased efficacy of dexamethasone or lenalidomide; overcame bortezomib resistance Dexamethasone, Lenalidomide, Melphalan, Bortezomib
Multiple Myeloma SCID-hu model [4] 1 mg/kg, IV Significant tumor growth inhibition; enhanced efficacy with lenalidomide and dexamethasone Lenalidomide, Dexamethasone
Breast Cancer Multiple cell line-derived xenografts [2] In vitro studies demonstrated synergy Synergistic cell death with doxorubicin; enhanced p38/JNK phosphorylation Doxorubicin
GIST Imatinib-sensitive and resistant xenografts [3] Low nanomolar range (9-36 nM IC50) Effective in both imatinib-sensitive and resistant models; potent pro-apoptotic activity None specified
Medulloblastoma Patient-derived cells and cell lines [5] Various concentrations in vitro Induced apoptosis; synergistic effect with cisplatin Cisplatin

Table 2: this compound Pharmacokinetic and Pharmacodynamic Properties

Parameter Preclinical Data Clinical Observations
Proteasome Inhibition >50% inhibition in tumoral tissues at 72 hours post-dose [6] 54% maximal inhibition at 1.8 mg/m²; recovery within 24 hours [6]
Half-life 30-60 hours (rodents) [1] 34-100 hours (clinical) [6]
Volume of Distribution Large Vd across species [6] 55-106 L/m² [6]
Oral Bioavailability 39% (mice), 54% (rats) [1] [6] Not fully characterized in clinical trials [6]
Protein Binding 99.9% (mouse, rat, dog); 99.8% (human) [6] Not reported in clinical trials [6]
Maximum Tolerated Dose 1.2-1.5 mg/m² (rats) [6] 1.5 mg/m² (clinical, days 1,4,8,11 schedule) [6]

Detailed Experimental Protocols

Xenograft Model Establishment
3.1.1 Multiple Myeloma SCID-hu Model
  • Animal Selection: Use CB17 SCID mice (6-8 weeks old) or NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice for enhanced engraftment [7].
  • Tumor Implantation: Implant LAGκ-1A multiple myeloma cells subcutaneously or via direct bone marrow injection for systemic models [4].
  • Monitoring: Measure serum human IgGκ levels weekly using ELISA to monitor tumor burden [4].
  • Randomization: Randomize animals into treatment groups when tumor volumes reach 100-150 mm³ or serum IgGκ reaches predetermined levels [4].
3.1.2 Solid Tumor Models
  • Cell Line-Derived Xenografts (CDX): Utilize validated cancer cell lines (e.g., breast cancer lines MCF-7, MDA-MB-231; GIST lines GIST882, GIST-T1) [2] [8] [3].
  • Patient-Derived Cancer Organoids (PDCOs): For enhanced clinical relevance, establish patient-derived organoids using the air-liquid interface (ALI) method and inoculate onto flanks of immunodeficient mice [7].
  • Orthotopic Models: For specific cancer types (e.g., medulloblastoma), consider orthotopic implantation to maintain appropriate tumor microenvironment [5].
This compound Formulation and Dosing
3.2.1 Intravenous Formulation
  • Stock Solution: Prepare this compound stock at 1 mg/mL in propylene glycol:5% mannitol (1:4 ratio) [4].
  • Working Solution: Dilute stock solution in 5% mannitol to achieve desired dosing concentrations [4].
  • Dosing Schedule:
    • Intensive Schedule: Days 1, 4, 8, and 11 of a 21-day cycle (maximum tolerated dose: 1.5 mg/m² equivalent) [6]
    • Weekly Schedule: Days 1, 8, and 15 of a 28-day cycle (maximum tolerated dose: 2.1 mg/m² equivalent) [6]
    • Combination Therapy: Administer this compound prior to or concurrently with combination agents based on mechanistic synergy [1] [2]
3.2.2 Oral Formulation
  • Preparation: Suspend this compound in appropriate vehicle for oral gavage (specific formulation details proprietary) [1]
  • Dosing: Administer via oral gavage at 3-10 mg/kg based on model requirements and tolerability [1]
Assessment Methods
3.3.1 Tumor Response Evaluation
  • Tumor Volume Measurement: Measure tumor dimensions 2-3 times weekly using digital calipers. Calculate volume using the formula: V = (L × W²)/2, where L is length and W is width [4].
  • Biomarker Monitoring: For multiple myeloma models, collect serum weekly for human IgGκ quantification by ELISA [4].
  • Proteasome Inhibition Assay: Measure proteasome activity in tumor tissues and peripheral blood mononuclear cells using fluorogenic substrates specific for chymotrypsin-like activity [6].
3.3.2 Histopathological and Molecular Analyses
  • Immunoblotting: Analyze apoptosis markers (cleaved caspase-3, PARP), cell cycle regulators (p21, p27), and stress response proteins (p38/JNK phosphorylation) in tumor lysates [2] [3].
  • Histochemistry: Perform H&E staining and immunohistochemistry for Ki-67 (proliferation), CD31 (angiogenesis), and TUNEL assay (apoptosis) on formalin-fixed paraffin-embedded tumor sections [5].
  • Ubiquitinated Protein Accumulation: Detect ubiquitin-protein conjugates in tumor lysates to confirm proteasome inhibition [3].

Signaling Pathways and Mechanisms

Molecular Mechanisms of Action

G This compound This compound ProteasomeInhibition ProteasomeInhibition This compound->ProteasomeInhibition NFkB NFkB ProteasomeInhibition->NFkB Stabilizes IκB Apoptosis Apoptosis ProteasomeInhibition->Apoptosis ↑ NOXA, PUMA, H2AX CellCycle CellCycle ProteasomeInhibition->CellCycle ↑ p21, p27 ERStress ERStress ProteasomeInhibition->ERStress Unfolded protein response DNADamage DNADamage ProteasomeInhibition->DNADamage Impaired repair Reduced proliferation\n& inflammation Reduced proliferation & inflammation NFkB->Reduced proliferation\n& inflammation Tumor cell death Tumor cell death Apoptosis->Tumor cell death G1/S arrest G1/S arrest CellCycle->G1/S arrest Caspase activation Caspase activation ERStress->Caspase activation Genomic instability Genomic instability DNADamage->Genomic instability

Figure 1: Molecular Mechanisms of this compound Antitumor Activity

This compound induces tumor cell death through multiple interconnected pathways. By inhibiting the chymotrypsin-like activity of the 20S proteasome core particle, this compound prevents the degradation of numerous regulatory proteins, resulting in:

  • Stabilization of IκB, which inhibits NF-κB nuclear translocation and its pro-survival transcriptional programs [1] [9]
  • Accumulation of pro-apoptotic proteins including NOXA, PUMA, and histone H2AX, sensitizing tumor cells to apoptosis [2] [3]
  • Cell cycle arrest through stabilization of p21 and p27 cyclin-dependent kinase inhibitors [2]
  • Endoplasmic reticulum stress from accumulated unfolded proteins, leading to caspase activation [9]
  • Impaired DNA damage repair mechanisms, increasing genomic instability [9]
Experimental Workflow for Xenograft Studies

G cluster_0 Pre-Study Phase cluster_1 Assessment Phase ModelEstablishment ModelEstablishment Randomization Randomization ModelEstablishment->Randomization Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Analysis Analysis Monitoring->Analysis TumorVolume TumorVolume Analysis->TumorVolume CellPreparation CellPreparation CellPreparation->ModelEstablishment AnimalAcclimation AnimalAcclimation AnimalAcclimation->ModelEstablishment CDX Cell Line-Derived Xenografts PDCO Patient-Derived Cancer Organoids CDX->PDCO Biomarker Biomarker TumorVolume->Biomarker MolecularAnalysis MolecularAnalysis Biomarker->MolecularAnalysis Toxicity Toxicity MolecularAnalysis->Toxicity

Figure 2: Comprehensive Workflow for this compound Xenograft Studies

The experimental workflow for evaluating this compound in xenograft models involves sequential phases from model establishment to comprehensive analysis. Patient-derived cancer organoids (PDCOs) may provide more clinically relevant models compared to traditional cell line-derived xenografts (CDX) due to their preservation of tumor microenvironment and heterogeneity [7]. Key considerations include:

  • Model Selection: Choose appropriate models based on research questions (CDX for high-throughput screening, PDCO for clinical relevance) [7] [8]
  • Treatment Timing: Initiate therapy when tumors reach predetermined volumes (typically 100-150 mm³) to ensure consistent baseline [4]
  • Multimodal Assessment: Combine traditional tumor volume measurements with biomarker analyses and molecular profiling [2] [4] [3]

Combination Therapy Strategies

Rational Combination Partners

This compound demonstrates synergistic activity with multiple drug classes through mechanistically distinct pathways:

  • Immunomodulatory Agents: Lenalidomide combination enhances apoptosis in multiple myeloma models through dual proteasome inhibition and immunomodulation [4]
  • Chemotherapeutic Agents: Doxorubicin, melphalan, and cisplatin synergize with this compound by enhancing DNA damage and disabling repair mechanisms [1] [2] [5]
  • Targeted Therapies: Combination with bortezomib overcomes resistance in bortezomib-refractory models through more sustained proteasome inhibition [1]
  • Corticosteroids: Dexamethasone potentiates this compound activity through enhanced glucocorticoid receptor signaling and apoptosis induction [1] [4]
Optimization Strategies for Combination Regimens
  • Sequencing: Administer this compound prior to DNA-damaging agents to disable repair mechanisms [1] [5]
  • Dose Reduction: Implement reduced doses of both agents in combination to minimize toxicity while maintaining efficacy [2] [9]
  • Schedule Optimization: Consider weekly this compound dosing in combination regimens to improve tolerability [6]

Troubleshooting and Technical Considerations

Common Technical Challenges
  • Toxicity Management: Dose-limiting toxicities include skin rash, gastrointestinal effects, and hematological toxicity. Implement dose modifications or schedule adjustments (e.g., weekly instead of twice-weekly) to improve tolerability [6]
  • Formulation Stability: Ensure proper preparation and administration of this compound solutions to maintain compound integrity [4]
  • Model Variability: Use adequate sample sizes (n=6-8 per group) to account for inter-animal variability in xenograft studies [4]
Analytical Considerations
  • Biomarker Validation: Confirm proteasome inhibition in tumor tissues rather than relying solely on peripheral blood mononuclear cells, as inhibition kinetics may differ [6]
  • Resistance Monitoring: Evaluate potential resistance mechanisms including upregulation of alternative protein degradation pathways when using prolonged this compound treatment [9]
  • Tumor Microenvironment Assessment: Analyze stromal components and immune cell infiltration in PDCO models, as these elements may influence treatment response [7]

Conclusion

This compound represents a promising therapeutic agent with demonstrated efficacy across multiple xenograft models of human cancers. Its favorable pharmacological profile, including oral bioavailability and sustained tumor proteasome inhibition, supports further preclinical development. The provided protocols and application notes offer researchers comprehensive guidance for evaluating this compound in appropriate model systems, with particular emphasis on combination strategies that leverage its mechanistic synergy with conventional and targeted therapies. As the field advances, increased utilization of patient-derived cancer organoids may enhance the clinical translatability of preclinical findings with this compound and other proteasome inhibitors [7].

References

Comprehensive Application Notes and Protocols: Delanzomib-Mediated Inhibition of the NF-κB Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Significance

Delanzomib (CEP-18770) represents a novel, reversible proteasome inhibitor with significant potential for oncological and inflammatory disease research. This orally bioavailable P2 threonine boronic acid analog exhibits preferential inhibition of the chymotrypsin-like (β5) subunit of the 20S proteasome core particle with an IC₅₀ of 3.8 nM, while demonstrating only marginal activity against the tryptic-like (β2) and peptidylglutamyl (β1) proteolytic activities [1] [2]. This compound was initially developed for hematological malignancies but has shown promising antitumor activity across diverse cancer models, including multiple myeloma, breast cancer, and various solid tumors [3] [4]. Its mechanism centers on blocking the ubiquitin-proteasome pathway (UPP), leading to accumulation of polyubiquitinated proteins and subsequent apoptosis through multiple signaling cascades, with NF-κB pathway inhibition representing a particularly significant component of its activity profile [1].

The therapeutic significance of this compound extends beyond single-agent applications, demonstrating synergistic potential in combination regimens with conventional chemotherapeutics (doxorubicin, melphalan), immunomodulatory agents (lenalidomide), and biological therapies (adalimumab) [3] [5] [6]. Despite promising preclinical results, clinical development for multiple myeloma was discontinued following phase I/II trials that showed insufficient efficacy as monotherapy; however, research continues to explore its potential in solid tumors and autoimmune conditions [4]. The compound's favorable pharmacokinetic profile, including sustained tissue retention and significant tumor proteasome inhibition with reduced neurotoxicity compared to bortezomib, makes it a valuable research tool for investigating proteasome biology and NF-κB pathway modulation [4] [1].

NF-κB Pathway Fundamentals

The NF-κB signaling pathway constitutes a critical regulatory network controlling immune responses, inflammation, cell survival, and proliferation. This pathway exists in two distinct forms: the canonical (classical) and non-canonical (alternative) pathways, both subject to inhibition by this compound through proteasome targeting [7] [8].

The canonical NF-κB pathway activates rapidly in response to proinflammatory stimuli (TNF-α, IL-1, LPS) through an IKK complex consisting of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ). Activation leads to IκBα phosphorylation, ubiquitination, and subsequent proteasomal degradation, freeing p50/RelA dimers to translocate to the nucleus and initiate transcription of target genes [7] [8]. This pathway regulates expression of numerous pro-survival and inflammatory mediators including cytokines, adhesion molecules, and anti-apoptotic factors.

The non-canonical pathway activates more slowly in response to specific TNF receptor family members (BAFF-R, CD40, LTβR) and depends on NF-κB-inducing kinase (NIK) accumulation and IKKα homodimer activation. NIK phosphorylates IKKα, which then processes the p100 precursor to mature p52 through partial proteasomal degradation, enabling p52/RelB heterodimer nuclear translocation and transcription of genes regulating B-cell maturation, lymphoid organogenesis, and specific immune functions [8]. Both pathways ultimately depend on proteasomal processing for nuclear translocation of active transcription factors, creating a vulnerable node for pharmacological intervention by proteasome inhibitors like this compound.

Table 1: Core Components of NF-κB Signaling Pathways

Component Canonical Pathway Non-canonical Pathway Function
Primary Activators TNF-α, IL-1, LPS, TLR ligands BAFF, CD40L, LTβ Receptor-mediated initiation
Key Kinases IKKβ (IKK complex + NEMO) NIK, IKKα homodimers Signal transduction
Inhibitor Proteins IκBα p100 (acts as IκB) Cytoplasmic retention
Active Transcription Factor p50/RelA p52/RelB Nuclear gene regulation
Proteasome Dependency IκBα degradation p100 processing to p52 Pathway activation requirement

This compound's Mechanism of NF-κB Pathway Inhibition

This compound exerts its effects on NF-κB signaling through multi-level pathway interference centered on proteasome function. The primary mechanism involves inhibition of IκBα degradation, preventing the release and nuclear translocation of canonical NF-κB dimers [1] [2]. In multiple myeloma cell lines (RPMI-8226, U266), this compound treatment (10-20 nM) completely blocks TNF-α-induced IκBα degradation, resulting in dose-dependent suppression of NF-κB DNA-binding activity and subsequent downregulation of NF-κB-regulated genes [1]. These include anti-apoptotic proteins (XIAP, Bcl-2), pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), adhesion molecules (ICAM-1), and pro-angiogenic factors (VEGF) [1] [2].

The non-canonical pathway is equally susceptible to this compound-mediated inhibition through blocked processing of p100 to p52. This disruption prevents nuclear translocation of the transcriptionally active p52/RelB complex, impairing B-cell maturation and survival signaling [8]. Additionally, this compound indirectly influences NF-κB activity through upregulation of FcRn receptor expression, demonstrated in rheumatoid arthritis models where it suppresses FcRn degradation without affecting mRNA production, thereby prolonging the half-life of therapeutic antibodies like adalimumab and creating synergistic anti-inflammatory effects [5] [6]. The downstream consequences include cell cycle arrest (via p21 and p27 stabilization), induction of apoptotic pathways through caspase-3/7 activation, and sensitization of malignant cells to conventional chemotherapeutics [3] [4].

G cluster_canonical Canonical NF-κB Pathway cluster_noncanonical Non-canonical NF-κB Pathway TNFa1 TNF-α, IL-1, LPS TNFR1 TNFR/IL-1R/TLR TNFa1->TNFR1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR1->IKK_complex IkB_Ub IκBα Phosphorylation & Ubiquitination IKK_complex->IkB_Ub Proteasome1 26S Proteasome IkB_Ub->Proteasome1 Ubiquitinated Substrate IkB_degradation IκBα Degradation Proteasome1->IkB_degradation This compound Inhibition p50_RelA p50/RelA Dimer Release & Nuclear Translocation IkB_degradation->p50_RelA Gene_Transcription1 Gene Transcription (Inflammation, Survival) p50_RelA->Gene_Transcription1 TNFa2 BAFF, CD40L, LTβ TNFR2 BAFF-R, CD40, LTβR TNFa2->TNFR2 NIK_Stabilization NIK Stabilization & Activation TNFR2->NIK_Stabilization IKKalpha IKKα Homodimer Activation NIK_Stabilization->IKKalpha p100_Ub p100 Phosphorylation & Ubiquitination IKKalpha->p100_Ub Proteasome2 26S Proteasome p100_Ub->Proteasome2 Ubiquitinated Substrate p52_processing p100 Processing to p52 Proteasome2->p52_processing This compound Inhibition p52_RelB p52/RelB Dimer Nuclear Translocation p52_processing->p52_RelB Gene_Transcription2 Gene Transcription (B-cell Maturation) p52_RelB->Gene_Transcription2 This compound This compound (Proteasome Inhibitor) This compound->Proteasome1 Inhibits This compound->Proteasome2 Inhibits

Experimental Protocols

In Vitro Assessment of NF-κB Inhibition

Cell Culture and Treatment: Maintain human cancer cell lines (e.g., multiple myeloma RPMI-8226, breast cancer MCF-7) in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum at 37°C with 5% CO₂. Prepare This compound stock solutions in DMSO (typical concentration: 10 mM) and store at -20°C. For experiments, treat cells at varying concentrations (1-100 nM) for 4-24 hours. Include controls with proteasome activator (e.g., TNF-α at 10 ng/mL for 30 minutes) to stimulate NF-κB pathway activation [3] [1].

Western Blot Analysis: Harvest cells post-treatment using RIPA lysis buffer containing protease and phosphatase inhibitors. Resolve proteins (20-40 μg per lane) via 10-12% SDS-PAGE and transfer to PVDF membranes. Block with 5% non-fat milk before incubating with primary antibodies against IκBα (1:1000), phospho-IκBα (1:1000), p100/p52 (1:1000), RelA (1:1000), and RelB (1:1000), with α-tubulin (1:5000) as loading control. After secondary antibody incubation, develop blots using enhanced chemiluminescence and quantify band intensity using densitometry software [3] [1]. Key observations should include IκBα stabilization and reduced p52 levels in this compound-treated samples.

Electrophoretic Mobility Shift Assay (EMSA): Prepare nuclear extracts using hypotonic buffer followed by high-salt extraction. Incubate 5-10 μg nuclear protein with ³²P-end-labeled double-stranded NF-κB consensus oligonucleotide (5'-AGTTGAGGGGACTTTCCCAGGC-3') in binding buffer for 20 minutes at room temperature. Resolve protein-DNA complexes on 4-6% non-denaturing polyacrylamide gels, dry, and expose to phosphorimager screens. Include competition with unlabeled oligonucleotide and supershift assays with specific antibodies to verify NF-κB components [1].

Cell Viability and Apoptosis assays

Cell Viability CCK-8 Assay: Seed cells in 96-well plates (5 × 10³ cells/well) and treat with this compound (0.1-100 nM) for 72 hours. Add 10 μL CCK-8 solution per well and incubate for 1-4 hours. Measure absorbance at 450 nm using a plate reader. Calculate IC₅₀ values using non-linear regression analysis of dose-response curves [3].

Apoptosis Analysis via Flow Cytometry: Harvest treated cells, wash with PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and propidium iodide according to manufacturer's instructions. Analyze using flow cytometry within 1 hour, distinguishing viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [3].

Caspase Activity Assay: Lyse cells and incubate supernatants with caspase-specific substrates (Ac-DEVD-AFC for caspase-3/7, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9) in reaction buffer. Measure fluorescence (excitation 400 nm, emission 505 nm) at 15-minute intervals for 2 hours. Calculate fold-increase in activity compared to untreated controls [1].

Table 2: Key Experimental Protocols for this compound Mechanism Studies

Assay Type Key Parameters Expected Outcomes with this compound Technical Considerations
Western Blot IκBα stabilization, p100 processing, ubiquitin accumulation Dose-dependent IκBα accumulation, reduced p52 levels Use fresh protease inhibitors; avoid repeated freeze-thaw cycles
EMSA NF-κB DNA binding activity 50-80% reduction in DNA binding at 20 nM Include specific and mutant competitors for specificity
CCK-8 Viability IC₅₀ determination, synergy studies IC₅₀ values: 5-35 nM across cell lines Ensure linear relationship between cell number and absorbance
Flow Cytometry Annexin V/PI staining, caspase activation 20-60% apoptosis at 24h (dose-dependent) Analyze immediately after staining; include unstained controls
Cytokine ELISA TNF-α, IL-6, IL-1β secretion 40-70% reduction in cytokine production Use high-quality antibody pairs; establish standard curve
In Vivo Efficacy Assessment

Animal Models: For multiple myeloma studies, use CB17 SCID mice with subcutaneous RPMI-8226 xenografts (5 × 10⁶ cells/mouse). For rheumatoid arthritis, employ collagen-induced arthritis (CIA) models in Sprague-Dawley rats (180-220 g) immunized with bovine type II collagen in incomplete Freund's adjuvant [5] [1].

Drug Administration: Prepare this compound in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline (2 mg/mL). Administer via intravenous injection (1.5-4 mg/kg, twice weekly) or oral gavage (3-10 mg/kg) for cancer models. For arthritis studies, use 0.1 mg this compound IV weekly, alone or with 0.25 mg adalimumab IP weekly [5] [6].

Endpoint Measurements: For tumor studies, measure tumor dimensions 2-3 times weekly and calculate volume (0.5 × length × width²). Assess proteasome activity in tissues using fluorogenic substrates (Suc-LLVY-AMC for chymotrypsin-like activity). For arthritis, score paw inflammation (0-4 scale), measure serum TNF-α, IL-6, and CRP levels using commercial ELISA kits, and evaluate joint histopathology after sacrifice [5] [1].

Quantitative Data Summary

Table 3: this compound Efficacy Across Experimental Models

Model System Concentration/Dose Key Efficacy Metrics Combination Synergy
Multiple Myeloma (RPMI-8226) IC₅₀ = 5.6 nM (in vitro) 86% tumor growth inhibition; complete regression at 3 mg/kg IV Synergy with bortezomib, melphalan, lenalidomide
Breast Cancer (MCF-7) IC₅₀ = 15-30 nM (in vitro) 70-80% apoptosis at 20 nM; colony formation inhibition Strong synergy with doxorubicin (CI < 0.7)
Prostate Cancer (PC3) IC₅₀ = 22.2 nM (in vitro) 65% growth inhibition at 25 nM; caspase-3/7 activation Enhanced with docetaxel
Collagen-Induced Arthritis 0.1 mg/kg IV weekly 60% reduction in arthritis score; 70% lower TNF-α Synergistic with adalimumab (prolonged half-life)
Normal Tissue Toxicity 1.2-4 mg/kg (MTD) Reduced neurotoxicity vs. bortezomib; hematological effects N/A

This compound demonstrates consistent potency across diverse cancer models with IC₅₀ values typically ranging from 5-35 nM, reflecting its broad antitumor activity [3] [1] [2]. The maximum apoptotic signal achieved with this compound is approximately 2.5-fold greater than with bortezomib at equimolar concentrations, despite similar proteasome inhibition profiles [1]. In vivo, this compound exhibits dose-dependent tumor regression with complete responses observed at 3 mg/kg IV in xenograft models, accompanied by sustained proteasome inhibition (>80% in tumors at 4 hours post-dose) with minimal effects on normal tissues except bone marrow [4] [1].

Therapeutic Applications and Combination Strategies

The research applications of this compound extend across multiple therapeutic areas, with particular promise in oncology combination regimens and inflammatory disease management. In breast cancer models, this compound synergizes with doxorubicin, enhancing the phosphorylation of p38/JNK and increasing expression of p53 target proteins (p21, p27, NOXA, PUMA) to overcome chemoresistance [3]. The combination index (CI) for this compound with doxorubicin typically falls below 0.7 across multiple breast cancer subtypes, indicating strong synergism [3]. In multiple myeloma, this compound combined with bortezomib produces complete regression of bortezomib-sensitive tumors and markedly delays progression of resistant tumors, suggesting potential for overcoming treatment resistance [4].

For inflammatory and autoimmune conditions, this compound exhibits unique dual functionality by both inhibting TNF-α production and prolonging the half-life of biological therapies like adalimumab through FcRn upregulation [5] [6]. In collagen-induced arthritis models, the combination of this compound with adalimumab reduces TNF-α, IL-6, and CRP levels more effectively than either agent alone, with this compound decreasing adalimumab clearance by approximately 40% through FcRn-mediated mechanisms [6]. This pharmacokinetic interaction represents a novel approach to enhancing biologic therapy efficacy that may have broad clinical relevance.

The experimental workflows below illustrate key application strategies for this compound in research settings:

G cluster_combo Combination Therapy Strategy cluster_autoimmune Autoimmune Disease Application cluster_resistance Resistance Reversal Approach Start Experimental Design Combo1 This compound + Chemotherapy (e.g., Doxorubicin, Melphalan) Start->Combo1 Combo2 This compound + Biologics (e.g., Adalimumab) Start->Combo2 Combo3 This compound + Bortezomib Start->Combo3 Mechanism1 Enhanced DNA damage response Stabilization of p53 targets Synergistic apoptosis Combo1->Mechanism1 Output1 Overcome chemoresistance Improved tumor regression Mechanism1->Output1 Mechanism2 FcRn upregulation Reduced antibody clearance Extended therapeutic effect Combo2->Mechanism2 Output2 Sustained anti-TNF-α activity Improved arthritis scores Mechanism2->Output2 Mechanism3 Enhanced proteasome saturation Alternative binding kinetics Overcome resistance mutations Combo3->Mechanism3 Output3 Complete regression in bortezomib-sensitive models Delayed progression in resistant Mechanism3->Output3

References

Application Notes: Delanzomib-Mediated Suppression of Osteoclast Formation - Mechanisms and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Delanzomib and Bone Remodeling

This compound (CEP-18770) represents a novel orally active, boronate-based proteasome inhibitor that specifically targets the chymotrypsin-like activity of the proteasome. While initially developed for treating multiple myeloma, this compound has demonstrated significant potential for modulating bone remodeling processes, particularly through its potent anti-osteoclastogenic properties. The ubiquitin-proteasome system plays a critical role in regulating intracellular protein degradation, affecting numerous signaling pathways essential for osteoclast differentiation and function. This compound's ability to inhibit this system positions it as a valuable research tool and potential therapeutic agent for investigating pathologic bone resorption conditions, including myeloma bone disease, rheumatoid arthritis, and osteoporosis [1] [2].

Compared to first-generation proteasome inhibitors like bortezomib, this compound exhibits a favorable pharmacological profile with oral bioavailability demonstrated in preclinical models (54% in rats and 39% in mice). It displays high protein-binding capacity across species (approximately 99.8% in humans) and a prolonged elimination half-life (ranging from 34-100 hours in clinical trials). Although clinical development for multiple myeloma was discontinued due to skin toxicity concerns and lack of efficacy at tested doses, this compound remains an important compound for research applications focused on bone biology and osteoclast regulation [1].

Mechanism of Action: Proteasome Inhibition and Osteoclast Suppression

Key Mechanistic Insights

This compound primarily functions through reversible inhibition of the proteasome's chymotrypsin-like activity, setting in motion a cascade of molecular events that ultimately suppress osteoclast formation and function:

  • RANKL Signaling Interruption: this compound potently suppresses RANKL-mediated osteoclastogenesis by interfering with the RANKL/RANK/NF-κB signaling axis, which is essential for osteoclast differentiation and activation [1] [3].

  • Enhanced Potency: Notably, this compound demonstrates superior efficacy in inhibiting osteoclast formation compared to bortezomib (p < 0.003) in preclinical models, suggesting a more potent effect on bone remodeling pathways [1].

  • Cellular Selectivity: this compound exhibits increased selectivity for cancerous cells over normal epithelial cells compared to bortezomib, which may translate to favorable effects on bone microenvironment cells [1].

  • Synergistic Anti-inflammatory Effects: In collagen-induced arthritis models, this compound synergistically reduces TNF-α levels when combined with other biologic agents, highlighting its multi-faceted approach to modulating bone resorption [2].

Signaling Pathway Diagram

The following diagram illustrates the key molecular mechanisms through which this compound suppresses osteoclast formation:

G cluster_0 Osteoclast Differentiation Pathway This compound This compound ProteasomeInhibition Proteasome Inhibition This compound->ProteasomeInhibition NFkB NF-κB Activation ProteasomeInhibition->NFkB Inhibits UbiquitinatedProteins Accumulation of Ubiquitinated Proteins ProteasomeInhibition->UbiquitinatedProteins Apoptosis Apoptotic Signaling ProteasomeInhibition->Apoptosis RANKL RANKL Stimulus RANKL->NFkB OsteoclastGenes Osteoclast-Specific Gene Expression NFkB->OsteoclastGenes OsteoclastFormation Osteoclast Formation OsteoclastGenes->OsteoclastFormation

Figure 1: Mechanism of this compound-Mediated Osteoclast Suppression. This diagram illustrates how this compound inhibits proteasome activity, leading to suppression of RANKL-induced NF-κB activation and osteoclast differentiation, while promoting accumulation of ubiquitinated proteins and apoptotic signaling in osteoclast precursors.

Quantitative Experimental Findings on this compound's Effects

Summary of Key Research Findings

Table 1: Quantitative Experimental Data on this compound's Effects on Osteoclast Formation and Bone Remodeling

Experimental Model This compound Concentration Key Findings Statistical Significance Reference
In vitro osteoclastogenesis Not specified Potent suppression of RANKL-mediated osteoclastogenesis p < 0.003 vs. bortezomib [1]
MM xenograft models Maximum tolerated dose >50% proteasome inhibition in tumoral tissues at 72 hours post-dose Not specified [1]
Collagen-induced arthritis (rats) 0.1 mg/week (IV) Significant reduction in arthritis severity; synergistic TNF-α reduction with adalimumab p < 0.05 vs. control [2]
Phase I clinical trial 0.1-1.8 mg/m² (IV) 45.4 ± 11.5% proteasome inhibition in PBMCs Dose-related [1]
Myeloma cell lines 20 nM Increased ubiquitinated proteins; induction of apoptosis Comparable to bortezomib 10 nM [1]
Additional Quantitative Observations

Beyond the tabulated findings, several other quantitative aspects of this compound's effects merit attention:

  • Temporal Inhibition Profile: this compound demonstrates a prolonged duration of proteasomal inhibition in tumoral tissues when evaluated in mice carrying MM xenografts. The extent of proteasomal inhibition exceeded 50% in this compound-treated mice at 72 hours post-dose, indicating enhanced distribution to tumor tissues and/or slow dissociation from tumor proteasome target sites [1].

  • Dose-Limiting Toxicities: In clinical trials, the maximum tolerated/recommended dose was established at 1.5 mg/m² when administered intravenously on days 1, 4, 8, and 11 in 21-day cycles. At this regimen, proteasome inhibition in peripheral blood mononuclear cells reached 45.4 ± 11.5% in multiple myeloma patients [1].

  • Pharmacokinetic Parameters: this compound exhibits a multi-exponential decay with a rapid initial distribution phase followed by a slow elimination phase (mean half-life of 34-100 hours) and a large volume of distribution (mean Vd: 55-106 L/m²) in the dose ranges tested (0.40-1.5 mg/m²) [1].

Experimental Protocols for Investigating this compound's Effects on Osteoclasts

In Vitro Osteoclast Differentiation and Inhibition Assay

This protocol outlines the methodology for evaluating this compound's effects on RANKL-mediated osteoclast differentiation, based on approaches described in the literature [1] [4].

Materials and Reagents:

  • RAW 264.7 cell line or primary bone marrow-derived macrophages (BMMs)
  • This compound (reconstituted in DMSO to 10 mM stock solution)
  • Recombinant RANKL (50-100 ng/mL)
  • M-CSF (25-30 ng/mL) for BMM cultures only
  • α-MEM culture medium supplemented with 10% FBS, 1% penicillin-streptomycin
  • TRAP staining kit
  • Cell culture plates (24-well or 48-well format)

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells or BMMs at a density of 5×10³ cells/well in 24-well plates or 1×10⁴ cells/well in 48-well plates. For BMMs, include M-CSF (25 ng/mL) in the culture medium throughout the experiment.
  • Osteoclast Differentiation Induction: After 24 hours, add RANKL (50-100 ng/mL) to initiate osteoclast differentiation.
  • This compound Treatment: Concurrently with RANKL addition, treat cells with this compound at concentrations ranging from 1-100 nM. Include vehicle control (DMSO) and positive control (e.g., bortezomib).
  • Medium Refreshment: Refresh culture medium containing RANKL and this compound every 2-3 days.
  • Termination and Staining: After 5-7 days of culture, fix cells with 4% paraformaldehyde for 10 minutes and perform TRAP staining according to manufacturer's instructions.
  • Quantification: Count TRAP-positive multinucleated cells (≥3 nuclei) under a light microscope. Normalize data to the RANKL-only control group.

Technical Notes:

  • Maintain this compound concentrations below 0.1% DMSO to minimize solvent toxicity.
  • Include a broad concentration range initially (1-100 nM) to establish dose-response relationship.
  • For BMM cultures, M-CSF is essential throughout the differentiation process.
Proteasome Inhibition Kinetics Assessment

This protocol measures the extent and duration of proteasome inhibition by this compound in osteoclast precursors, adapted from methodologies used in preclinical studies [1].

Materials and Reagents:

  • Proteasome-Glo Chymotrypsin-Like Cell-Based Assay or similar system
  • Osteoclast precursor cells (RAW 264.7 or BMMs)
  • White-walled 96-well tissue culture plates
  • Luminescence plate reader

Procedure:

  • Cell Preparation: Seed osteoclast precursor cells at 1×10⁴ cells/well in white-walled 96-well plates.
  • Treatment: After cell attachment, treat with this compound at selected concentrations (e.g., 10, 50, 100 nM) for various time points (1, 6, 24, 48, 72 hours).
  • Proteasome Activity Measurement: At each time point, equilibrate plate and reagents to room temperature. Add Proteasome-Glo reagent directly to wells and mix briefly.
  • Incubation and Detection: Incubate for 10-30 minutes at room temperature and measure luminescence.
  • Data Analysis: Normalize luminescence values to vehicle-treated controls and express as percentage inhibition.

Technical Notes:

  • Include a positive control (e.g., bortezomib) for comparison.
  • For temporal studies, use separate plates for each time point to avoid disturbance.
  • Perform experiments in triplicate to ensure statistical significance.
In Vivo Assessment of Bone Protection in Collagen-Induced Arthritis

This protocol adapts methodology from studies investigating this compound's effects on inflammatory bone loss [2].

Materials and Reagents:

  • Collagen-Induced Arthritis (CIA) model in susceptible rodents
  • This compound (formulated for IV or oral administration)
  • Micro-CT imaging system
  • Histopathology supplies (decalcification solutions, embedding materials, staining reagents)

Procedure:

  • Disease Induction: Induce CIA by intradermal injection of bovine type II collagen emulsified in incomplete Freund's adjuvant at the base of the tail.
  • Treatment Groups: Randomize animals to receive this compound (0.1 mg/week, IV), vehicle control, or reference compound.
  • Administration: Begin treatment after disease onset or prophylactically, depending on experimental design.
  • Assessment: Monitor arthritis severity regularly using visual scoring systems.
  • Terminal Analysis: At study endpoint, collect paws for micro-CT analysis of bone erosion and histopathological evaluation of inflammation and osteoclast numbers.

Technical Notes:

  • Include sham-treated control group for baseline comparisons.
  • For bone-specific effects, perform TRAP staining on decalcified joint sections to quantify osteoclast numbers at the bone-pannus junction.
  • Micro-CT parameters should be standardized for consistent quantification of bone volume and erosion counts.

Research Applications and Implications

The experimental findings and protocols outlined in this document position this compound as a valuable research tool with several significant applications:

  • Mechanistic Studies: this compound serves as an important compound for investigating the role of proteasome function in osteoclast biology and bone remodeling processes. Its potent inhibition of RANKL-mediated osteoclastogenesis provides a platform for exploring alternative pathways in osteoclast differentiation beyond the classical RANKL/RANK axis [1] [3].

  • Combination Therapy Development: The demonstrated synergistic effect between this compound and adalimumab in reducing TNF-α levels suggests potential for designing novel combination regimens targeting inflammatory bone diseases [2]. Researchers can utilize the provided protocols to explore interactions between this compound and other biologic or small molecule therapeutics.

  • Bone-Targeted Drug Development: Despite its discontinued development for multiple myeloma, this compound's potent effects on bone remodeling warrant investigation for repurposing in orthopedic applications, including prosthetic osteolysis, Paget's disease, and other conditions characterized by excessive osteoclast activity [1] [5].

  • Translational Research: The pharmacokinetic and pharmacodynamic profiles of this compound provide a benchmark for developing next-generation proteasome inhibitors with improved bone-targeting capabilities and reduced off-target effects [1] [6].

Conclusion and Future Directions

This compound represents a potent investigational tool for studying proteasome-mediated regulation of osteoclast formation and bone remodeling. Its superior efficacy in suppressing osteoclastogenesis compared to bortezomib, combined with its oral bioavailability and favorable pharmacokinetic profile, make it particularly valuable for preclinical research applications. The provided experimental protocols enable researchers to systematically evaluate this compound's effects on osteoclast differentiation and function, both in vitro and in vivo.

Future research directions should focus on optimizing delivery approaches to maximize bone targeting while minimizing systemic exposure, exploring novel combination strategies with existing anti-resorptive agents, and investigating potential applications in non-malignant bone diseases characterized by excessive osteoclast activity. Furthermore, delineating the precise molecular mechanisms underlying this compound's potent anti-osteoclastogenic effects may reveal new therapeutic targets for managing pathologic bone loss.

References

Delanzomib-Induced Endoplasmic Reticulum Stress: Application Notes and Experimental Protocols for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Delanzomib and Endoplasmic Reticulum Stress

This compound (CEP-18770) is a second-generation, orally available proteasome inhibitor characterized as a reversible P2 threonine boronic acid derivative that primarily inhibits the chymotrypsin-like activity of the 20S proteasome subunit. Unlike first-generation proteasome inhibitors, this compound demonstrates enhanced specificity for the β5/β1 proteasome subunits with a significantly lower IC50 value compared to other proteasome inhibitors. Following administration of equivalent doses, this compound shows 86% proteasome inhibition compared to 48% for bortezomib, resulting in more sustained target binding and greater antitumor activity [1] [2].

The endoplasmic reticulum (ER) serves as a critical cellular organelle responsible for protein synthesis, folding, and post-translational modifications. Under normal conditions, ER maintains protein homeostasis, but the accumulation of unfolded or misfolded proteins disrupts this equilibrium, triggering ER stress. This subsequently activates the unfolded protein response, an adaptive signaling cascade that enhances ER folding capacity. However, persistent ER stress leads to apoptotic cell death through multiple interconnected pathways [3]. This compound induces proteotoxic stress by inhibiting proteasomal degradation of misfolded proteins, resulting in their accumulation within the ER lumen and initiating lethal ER stress in cancer cells, making this mechanism a promising therapeutic target in oncology [1] [4].

Molecular Mechanisms of this compound-Induced ER Stress

Key Signaling Pathways

This compound induces endoplasmic reticulum stress primarily through the PERK-eIF2α-ATF4-CHOP signaling axis, one of the three major branches of the unfolded protein response. Following proteasome inhibition by this compound, the chaperone protein GRP78/BiP dissociates from PERK, leading to its dimerization and autophosphorylation. Activated PERK then phosphorylates eIF2α, which attenuates global protein translation to reduce the protein-folding burden while simultaneously promoting the selective translation of ATF4 mRNA. This transcription factor subsequently upregulates the expression of CHOP, a pro-apoptotic protein that plays a pivotal role in ER stress-induced cell death [1] [5] [3].

The downstream mechanisms through which this compound-induced ER stress culminates in apoptosis involve multiple interconnected processes:

  • CHOP-mediated apoptosis: CHOP downregulates anti-apoptotic proteins while upregulating pro-apoptotic proteins like Bim, increasing the expression of Bax and Bak proteins that form pores in the mitochondrial membrane, leading to cytochrome c release and caspase activation [3].

  • JNK activation: The IRE1α-TRAF2-ASK1 complex formation under ER stress conditions activates JNK, which phosphorylates and inhibits Bcl-2, thereby promoting apoptosis through mitochondrial pathways [3].

  • Caspase activation: ER stress triggers caspase-12 activation, which subsequently cleaves and activates effector caspases including caspase-9 and caspase-3, executing the final stages of apoptotic cell death [3].

Visualizing the ER Stress Signaling Pathway

The following diagram illustrates the key molecular events in this compound-induced ER stress and apoptosis:

G This compound This compound ProteasomeInhibition Proteasome Inhibition This compound->ProteasomeInhibition MisfoldedProteins Accumulation of Misfolded Proteins ProteasomeInhibition->MisfoldedProteins ERStress ER Stress Activation MisfoldedProteins->ERStress GRP78 GRP78 Dissociation ERStress->GRP78 PERK PERK Activation GRP78->PERK IRE1 IRE1α Activation GRP78->IRE1 pEIF2a eIF2α Phosphorylation PERK->pEIF2a ATF4 ATF4 Translation pEIF2a->ATF4 CHOP CHOP Induction ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Caspase Caspase Activation CHOP->Caspase TRAF2 TRAF2-ASK1 Complex IRE1->TRAF2 JNK JNK Activation TRAF2->JNK JNK->Apoptosis Caspase->Apoptosis

Antitumor Efficacy of this compound Across Cancer Types

Quantitative Analysis of this compound's Anticancer Activity

Table 1: Antitumor Efficacy of this compound in Preclinical Cancer Models

Cancer Type Model System Effective Concentration/Dose Key Effects Reference
Hepatocellular Carcinoma (HCC) In vitro (HCC cells) IC~50~: 10-25 nM (48-72h) G2/M cell cycle arrest, apoptosis, ERS via PERK/eIF2α/ATF4/CHOP [1] [5]
Hepatocellular Carcinoma (HCC) Patient-derived xenograft mice 3-10 mg/kg (3 weeks) Tumor volume reduction: 33.1% (3 mg/kg), 87.2% (10 mg/kg) [1] [5]
Cervical Cancer In vitro (HeLa, SiHa, ME-180, C33A, Caski) IC~50~: 5-20 nM (48h) p53 stabilization, p21/PUMA/Noxa upregulation, p38/JNK phosphorylation [6]
Medulloblastoma In vitro (DAOY, UW228-2, D-425, D-458) IC~50~: 10-40 nM (48h) Proteasome inhibition, apoptosis, ROS generation, p73 involvement [7]
Multiple Myeloma In vivo xenograft models 3 mg/kg (twice weekly) Synergistic activity with dexamethasone, lenalidomide, melphalan [2]
This compound Activity in Drug-Resistant Cancers

A significant advantage of this compound is its potent efficacy against cancer cells that have developed resistance to conventional therapies. In hepatocellular carcinoma, this compound demonstrated equivalent cytotoxicity against both sorafenib-sensitive and sorafenib-resistant HCC cells, suggesting its potential as a salvage therapy for treatment-resistant tumors [1]. Similarly, in multiple myeloma models, this compound showed activity against bortezomib-resistant cells, potentially due to its more extensive and sustained proteasome inhibition profile and ability to overcome acquired resistance mutations in the β5 subunit protein [1] [2].

The broad-spectrum antitumor activity of this compound across diverse cancer types highlights its potential therapeutic utility, particularly for malignancies with limited treatment options. The consistency of this compound's effects in the low nanomolar range underscores its potent cytotoxic properties and suggests that the fundamental mechanism of proteasome inhibition effectively targets a common vulnerability across multiple cancer types [1] [6] [7].

Experimental Protocols for Assessing this compound-Induced ER Stress

In Vitro Cytotoxicity and Apoptosis Assays

Protocol 1: MTT Cell Viability Assay

Objective: To evaluate the antiproliferative effects of this compound on cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., HCC-LM3, HeLa, DAOY)
  • This compound stock solution (10 mM in DMSO)
  • 96-well tissue culture plates
  • MTT reagent (5 mg/mL in PBS)
  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 1×10⁴ cells/ml (100 μL/well) and incubate overnight.
  • Prepare serial dilutions of this compound in culture medium (typical range: 1-100 nM).
  • Treat cells with this compound or vehicle control (DMSO <0.1%) for 24-72 hours.
  • Add 10 μL MTT solution to each well and incubate for 4 hours at 37°C.
  • Carefully remove medium and dissolve formazan crystals in 150 μL DMSO.
  • Measure optical density at 570 nm using a microplate reader.
  • Calculate IC₅₀ values using non-linear regression analysis of dose-response curves [1].

Technical Notes:

  • Include at least six replicates per condition.
  • Ensure DMSO concentrations are consistent across all treatments.
  • Perform time-course experiments (24, 48, 72 hours) to establish kinetics of response.

Protocol 2: Annexin V/PI Apoptosis Detection

Objective: To quantify this compound-induced apoptosis.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit
  • Flow cytometry equipment
  • Binding buffer

Procedure:

  • Harvest cells after treatment with this compound (48 hours recommended).
  • Wash cells twice with cold PBS and resuspend in 400 μL binding buffer.
  • Add 5 μL Annexin V-FITC and 5 μL PI solution to cell suspension.
  • Incubate for 15 minutes at room temperature in the dark.
  • Analyze samples by flow cytometry within 1 hour.
  • Distinguish viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺) [1].

Technical Notes:

  • Include unstained and single-stained controls for compensation.
  • Process samples immediately after staining for accurate results.
  • Analyze data using flow cytometry software with appropriate gating strategies.
ER Stress and Mechanism Analysis

Protocol 3: Western Blot Analysis of ER Stress Markers

Objective: To detect activation of ER stress pathways following this compound treatment.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • SDS-PAGE gel electrophoresis system
  • Nitrocellulose membranes
  • Primary antibodies: PERK, p-eIF2α, ATF4, CHOP, PARP, caspase-3, β-actin
  • HRP-conjugated secondary antibodies
  • ECL detection reagents

Procedure:

  • Treat cells with this compound at IC₅₀ concentration for 12-48 hours.
  • Lyse cells in RIPA buffer and quantify protein concentration.
  • Separate 30 μg protein per lane by 12% SDS-PAGE.
  • Transfer to nitrocellulose membranes using standard protocols.
  • Block membranes with 5% non-fat milk for 1 hour at room temperature.
  • Incubate with primary antibodies overnight at 4°C.
  • Wash membranes and incubate with HRP-conjugated secondary antibodies.
  • Detect immunoreactive bands using ECL kits according to manufacturer's instructions.
  • Normalize protein expression to β-actin loading control [1] [6].

Technical Notes:

  • Include positive controls for ER stress (e.g., tunicamycin, thapsigargin).
  • Optimize antibody concentrations for specific detection.
  • Perform densitometric analysis to quantify protein expression levels.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Objective: To assess this compound-induced cell cycle alterations.

Materials:

  • Propidium iodide (PI) solution
  • RNase A
  • Flow cytometry equipment

Procedure:

  • Harvest this compound-treated and control cells (both detached and attached).
  • Wash twice with cold PBS and fix in 75% ethanol at -20°C for at least 2 hours.
  • Wash cells and resuspend in PBS containing 100 μg/mL RNase and 40 μg/mL PI.
  • Incubate for 30 minutes at room temperature in the dark.
  • Analyze cell cycle distribution using flow cytometry.
  • Determine percentage of cells in G0/G1, S, and G2/M phases using appropriate software [1].

Technical Notes:

  • Ensure uniform cell processing for comparative analysis.
  • Use appropriate DNA content standards for calibration.
  • Analyze a minimum of 10,000 events per sample.
Experimental Workflow Visualization

The following diagram outlines a comprehensive experimental approach for evaluating this compound-induced ER stress:

G cluster0 In Vitro Assessment cluster1 Mechanistic Evaluation Start Study Design CellCulture Cell Culture - Select appropriate cell lines - Maintain optimal conditions - Include resistant variants Start->CellCulture DrugTreatment This compound Treatment - Dose range: 1-100 nM - Time course: 24-72h - Include controls CellCulture->DrugTreatment ViabilityAssay Viability Assessment - MTT assay - Colony formation - IC50 calculation DrugTreatment->ViabilityAssay MechanismAnalysis Mechanism Analysis - Western blot: ER stress markers - Flow cytometry: apoptosis/cell cycle - PCR: gene expression ViabilityAssay->MechanismAnalysis FunctionalValidation Functional Validation - Genetic modulation - Pharmacologic inhibition - Combination studies MechanismAnalysis->FunctionalValidation DataAnalysis Data Analysis - Statistical testing - Pathway mapping - Correlation with sensitivity FunctionalValidation->DataAnalysis

Combination Strategies with this compound

Rational Drug Combinations with Enhanced Efficacy

Table 2: Synergistic Combination Strategies with this compound

Combination Drug Cancer Model Experimental Dosing Observed Effects Mechanistic Insights

| Doxorubicin | Cervical cancer cells | this compound: 5-10 nM Doxorubicin: 0.1-1 μM | Enhanced apoptosis, p53 stabilization, increased p38 phosphorylation | Cooperative activation of stress kinase pathways [6] | | Cisplatin | Medulloblastoma cells | this compound: 10-20 nM Cisplatin: 2-5 μM | Synergistic apoptosis, ROS generation, p73 activation | Complementary activation of DNA damage and proteotoxic stress [7] | | Dexamethasone | Multiple myeloma xenograft | this compound: 3 mg/kg (i.v., twice weekly) Dexamethasone: 1.25 mg/kg (i.p., daily) | Enhanced tumor growth inhibition, complete regression in some models | Dual targeting of proteasome and glucocorticoid signaling [2] | | Lenalidomide | Multiple myeloma xenograft | this compound: 3 mg/kg (i.v., twice weekly) Lenalidomide: 30 mg/kg (p.o., daily) | Superior tumor reduction compared to monotherapy | Combined immunomodulatory and proteasome inhibition [2] | | Salubrinal (eIF2α inhibitor) | HCC cells | this compound: IC₅₀ concentration Salubrinal: 10-25 μM | Reduced this compound-induced apoptosis | Confirms critical role of PERK/eIF2α pathway in cell death [1] [5] |

Optimizing Combination Protocols

For in vitro combination studies, researchers should employ systematic approaches to evaluate drug interactions:

  • Fixed-ratio designs: Prepare serial dilutions of this compound and combination drug at constant concentration ratios based on their individual IC₅₀ values.

  • Synergy assessment: Analyze combination effects using the Chou-Talalay method to calculate combination indices (CI), where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.

  • Sequential dosing: Evaluate timing effects by administering drugs in different sequences (e.g., this compound before, after, or simultaneously with combination agent).

For in vivo studies, the this compound dosing of 3-10 mg/kg administered intravenously twice weekly has demonstrated efficacy with minimal toxicity in mouse models. When combining this compound with other agents, monitor animal weight, serum biochemical indexes (ALT, AST, BUN), and signs of toxicity to ensure tolerable combinations [1] [2].

Research Applications and Future Directions

The experimental protocols outlined in this document provide a systematic approach for investigating this compound-induced endoplasmic reticulum stress across various cancer models. The consistent demonstration of this compound's efficacy in the low nanomolar range against diverse cancer types, including therapy-resistant variants, highlights its potential therapeutic value [1] [6] [5].

Future research directions should focus on:

  • Biomarker identification: Discover predictive biomarkers for this compound sensitivity using genomic, transcriptomic, and proteomic approaches to enable patient stratification.

  • Novel combination regimens: Explore rational combinations with emerging therapeutic modalities including immunotherapy, targeted agents, and epigenetic drugs.

  • Resistance mechanisms: Investigate molecular adaptations that confer resistance to this compound-induced ER stress to develop counter-strategies.

  • Formulation optimization: Develop improved drug delivery systems to enhance this compound bioavailability while minimizing toxicity.

The integrated experimental workflows presented here, combining viability assays, mechanistic analyses, and combination studies, provide a robust framework for advancing our understanding of this compound's anticancer mechanisms and optimizing its clinical application.

References

Delanzomib clinical trial phase I II results

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions for Researchers

Q: What is the mechanism of action of delanzomib? A: this compound is a reversible, boronic acid-based inhibitor that primarily targets the chymotrypsin-like (β5) activity of the proteasome, with marginal inhibition of the caspase-like (β1) activity [1] [2]. This inhibition blocks the ubiquitin-proteasome pathway, leading to the accumulation of polyubiquitinated proteins and disruption of critical cellular processes such as NF-κB signaling, ultimately inducing apoptosis in cancer cells [3] [2].

Q: Despite the clinical trial outcome, what is the ongoing research interest in this compound? A: Preclinical studies indicate that this compound shows synergistic effects when combined with other chemotherapeutic agents. This has sparked interest in its potential application beyond multiple myeloma, including for solid tumors [3] [4] [5]. The diagram below illustrates the synergistic mechanism between this compound and chemotherapeutics like doxorubicin.

G Dox Doxorubicin DNA DNA Damage Dox->DNA Del This compound p53 p53 Stabilization Del->p53 DNA->p53 MAPK p38/JNK Phosphorylation DNA->MAPK Apoptosis Apoptosis p53->Apoptosis MAPK->Apoptosis

Q: What are the documented synergistic combinations of this compound in preclinical models? A: The table below lists chemotherapeutic agents that have shown synergistic effects with this compound in various cancer cell studies.

Combination Agent Cancer Model Studied Reported Synergistic Effect
Doxorubicin Breast Cancer [3], Cervical Cancer [4] Enhanced apoptosis via p53 pathway stabilization and increased p38/JNK phosphorylation [3].
Cisplatin Medulloblastoma [5] Exhibited synergistic apoptotic effect in MB patient-derived cells and cell lines [5].
Melphalan Multiple Myeloma (preclinical) [1] Synergistically increased inhibition of MM cell viability, including in melphalan-resistant models [1].
Bortezomib Multiple Myeloma (preclinical) [1] Combination delayed progression of bortezomib-resistant tumors in a xenograft model [1].

Experimental Protocols from Preclinical Studies

The following methodologies are compiled from published preclinical research on this compound.

1. Cell Viability and Combination Index (CI) Assay This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound and its synergistic potential with other drugs [3] [6].

  • Procedure:
    • Cell Plating: Seed cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
    • Drug Treatment: Treat cells with a range of concentrations of this compound, the companion drug (e.g., doxorubicin), or a combination of both for 72 hours.
    • Viability Measurement: Add a cell viability reagent like WST-8 (CCK-8). After incubation, measure the absorbance at 450 nm.
    • Data Analysis: Generate dose-response curves to determine IC₅₀ values. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [3] [6].

2. Immunoblotting to Analyze Apoptotic Pathways This method confirms the mechanistic effects of this compound on key signaling pathways [3] [4].

  • Procedure:
    • Cell Lysis: After treatment, lyse cells in a suitable RIPA buffer containing protease and phosphatase inhibitors.
    • Protein Separation and Transfer: Separate equal amounts of protein by SDS-PAGE and electrotransfer to a PVDF membrane.
    • Antibody Incubation: Block the membrane and incubate with primary antibodies against targets of interest, such as:
      • Apoptosis markers: Cleaved PARP, Cleaved Caspase-3 [3].
      • p53 pathway: p53, p21, p27, NOXA, PUMA [3].
      • MAPK pathway: phospho-p38, total p38, phospho-JNK, total JNK [3] [4].
      • Loading control: α-Tubulin.
    • Detection: Incubate with an HRP-conjugated secondary antibody and visualize using enhanced chemiluminescence (ECL) [3] [4].

3. In Vivo Xenograft Model for Efficacy This protocol evaluates the anti-tumor efficacy of this compound in vivo [2].

  • Procedure:
    • Model Establishment: Inoculate immunodeficient mice (e.g., SCID mice) subcutaneously with human cancer cells (e.g., RPMI 8226 multiple myeloma cells).
    • Dosing: Once tumors are established, administer this compound. In published studies, a dose of 1.5 to 4 mg/kg, twice weekly for 4 weeks, has been used via intravenous injection [2]. Oral administration has also been shown to be effective [2].
    • Monitoring: Measure tumor volumes and animal body weights regularly to assess efficacy and toxicity. Proteasome inhibition in tumor and normal tissues can be measured ex vivo from harvested samples [2].

References

Delanzomib toxicity profile adverse effects

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Effects Profile of Delanzomib

The table below summarizes the key adverse effects (AEs) associated with this compound, drawn from clinical trials and preclinical studies.

Category Specific Adverse Effects Context & Notes
Common adverse effects (Clinical Trials) Nausea, vomiting, anorexia, pyrexia, asthenia (fatigue), stomatitis [1] Observed in phase I/II trials for Multiple Myeloma [1]
Hematological Toxicity Neutropenia [1] Preclinical studies indicated less toxicity to bone marrow cells compared to Bortezomib [1]
Preclinical Observations Toxicity to bone marrow, kidney, and liver; skin rash (53% in animal models) [1] No relevant peripheral neuropathy (PN) was described, potentially differentiating it from Bortezomib [1]

Key Experimental Protocols for Toxicity Assessment

For researchers investigating this compound's toxicity profile, the following methodologies from preclinical studies can serve as a guide for designing experiments.

Protocol 1: In Vitro Cell Viability and Combination Synergy

This protocol is used to assess this compound's cytotoxicity and its synergistic effects with other drugs, such as Doxorubicin (Dox) [2].

  • 1. Cell Culture: Utilize a panel of relevant cancer cell lines. For breast cancer studies, this included MCF-7, T-47D, MDA-MB-231, and others, maintained in DMEM or RPMI-1640 with 10% FBS [2].
  • 2. Drug Treatment:
    • Monotherapy: Treat cells with a range of this compound concentrations (e.g., 0.01 - 10 µM) for 72 hours [2].
    • Combination Therapy: Co-treat cells with this compound and a second drug (e.g., Dox) at fixed concentration ratios based on their individual IC50 values [2].
  • 3. Viability Assay: Use a Cell Counting Kit-8 (CCK-8). Add WST-8 reagent to wells, incubate for 1-4 hours, and measure absorbance at 450 nm. Calculate the percentage of viable cells relative to untreated controls [2].
  • 4. Data Analysis:
    • Calculate IC50 values from dose-response curves.
    • Analyze drug synergy using software like CompuSyn and the Chou-Talalay method, which yields a Combination Index (CI): CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [2].
Protocol 2: In Vivo Efficacy and Toxicity Modeling

This protocol evaluates this compound's anti-tumor effects and overall toxicity in a live animal model.

  • 1. Animal Model Establishment: Use immunodeficient mouse models (e.g., CB17 SCID mice) implanted with human cancer cell lines (e.g., multiple myeloma xenografts) [1].
  • 2. Dosing Regimen: Administer this compound via intravenous injection. A typical regimen from studies is 3 mg/kg, twice weekly for 4-6 weeks [1]. Combination drugs like dexamethasone or lenalidomide are administered concurrently via their respective routes (e.g., intraperitoneal, oral) [1].
  • 3. Endpoint Analysis:
    • Efficacy: Monitor and measure tumor volume over time. At endpoint, harvest tumors for weight and molecular analysis [1].
    • Toxicity Indicators: Monitor and record:
      • Body Weight: Regular measurement as a general health indicator.
      • Behavioral Signs: Activity levels, posture, and feeding behavior.
      • Organ Toxicity: Upon sacrifice, collect key organs (liver, kidney, bone marrow) for histopathological examination to assess tissue damage [1].
      • Clinical Pathology: Collect blood for analysis of hematological parameters (e.g., neutrophil count) and clinical chemistry (e.g., markers for liver and kidney function) [1].

This compound-Induced Apoptotic Signaling Pathway

The diagram below illustrates the key molecular mechanisms by which this compound, particularly in combination with other agents, induces cell death.

G This compound This compound ProteasomeInhibition Proteasome Inhibition This compound->ProteasomeInhibition Doxorubicin Doxorubicin p53 p53 Doxorubicin->p53 p38_JNK p38 / JNK Phosphorylation Doxorubicin->p38_JNK ProteasomeInhibition->p53 Stabilizes ProApoptoticProteins Pro-Apoptotic Proteins (p21, p27, NOXA, PUMA) p53->ProApoptoticProteins p38_JNK->ProApoptoticProteins MitochondrialApoptosis Mitochondrial Apoptosis Pathway ProApoptoticProteins->MitochondrialApoptosis CaspaseActivation Caspase-3/7 Activation MitochondrialApoptosis->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

The core mechanism involves Proteasome Inhibition by this compound, leading to the accumulation of pro-apoptotic proteins. In combination with Doxorubicin, this effect is synergistically enhanced through the potent activation of p53 and stress kinases (p38/JNK), culminating in robust caspase-mediated apoptosis [2].

Research Applications & Troubleshooting FAQs

  • Q: What is the current clinical status of this compound?

    • A: Clinical development of this compound as a monotherapy for multiple myeloma was terminated after phase I/II trials did not show significant efficacy in halting disease progression [1] [3]. However, it remains a valuable tool in preclinical research for combination therapies.
  • Q: How does this compound's toxicity compare to Bortezomib?

    • A: Preclinical data suggested this compound had a more favorable cytotoxicity profile toward normal bone marrow cells and was not associated with significant peripheral neuropathy, a dose-limiting toxicity for Bortezomib [1]. However, this improved profile did not translate to successful clinical outcomes in monotherapy.
  • Q: Are there novel research applications for this compound beyond oncology?

    • A: Yes, recent studies explore its use in autoimmune diseases. Research in rheumatoid arthritis models shows this compound can inhibit TNF-α expression and, when combined with the drug adalimumab, prolong its anti-inflammatory effect by modulating the neonatal Fc receptor (FcRn) [4] [5].

References

Clinical Incidence of Peripheral Neuropathy with Delanzomib

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the peripheral neuropathy data from a Phase I/II clinical trial of delanzomib in patients with relapsed or refractory multiple myeloma [1] [2].

Metric Finding in Clinical Trial
Overall Incidence 21% of patients at the Maximum Tolerated Dose (MTD) [1] [2]
Maximum Severity Limited to Grade 1 or 2 (no severe Grade 3/4 events reported) [1] [2]
Dosing Schedule Administered intravenously on days 1, 8, and 15 of a 28-day cycle [1]
Maximum Tolerated Dose (MTD) 2.1 mg/m² [1] [2]
Dose-Limiting Toxicities (DLTs) Rash and thrombocytopenia (at 2.4 mg/m²); peripheral neuropathy was not a DLT [1] [2]

Key Experimental Protocol from Clinical Data

For researchers, understanding the clinical trial design that yielded this safety profile is crucial. Here is a summary of the key methodology from the primary study [1] [2]:

  • Study Design: A multicenter, single-agent, Phase I/II study.
  • Patient Population: 61 adult patients with relapsed and/or refractory multiple myeloma.
  • Intervention: this compound was administered intravenously on a weekly schedule (Days 1, 8, and 15 of a 28-day cycle).
  • Dose Escalation: The Phase I part determined the Maximum Tolerated Dose (MTD) to be 2.1 mg/m². The Phase II expansion cohort then treated additional patients at this dose.
  • Safety Assessment: Adverse events, including peripheral neuropathy, were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE). The lack of severe neuropathy was a noted finding [1] [2].

FAQs for Researchers

Q: How does this compound's neurotoxicity profile compare to bortezomib? A: Preclinical and clinical data suggest a more favorable neurological safety profile for this compound. In the cited clinical trial, peripheral neuropathy was observed but was not a dose-limiting toxicity, and all cases were mild to moderate (Grade 1/2) [1] [2]. This contrasts with bortezomib, for which peripheral neuropathy is a well-known and significant dose-limiting toxicity [3] [4] [5].

Q: What is the proposed mechanism for the reduced neurotoxicity? A: The exact mechanism is an area of research. One preclinical study suggested that this compound may have less off-target activity against certain neuronal pathways compared to bortezomib, potentially contributing to its lower neurotoxic potential [4].

Q: Was this compound approved for multiple myeloma? A: No. Despite its promising safety profile regarding neuropathy, the clinical development of this compound for multiple myeloma was discontinued due to lack of sufficient efficacy in the Phase I/II trial [1] [2] [4].

Mechanism of Proteasome Inhibitor-Induced Neuropathy

While this compound shows reduced neurotoxicity, understanding the general mechanism of this side effect is valuable for drug development. The diagram below outlines the key pathological mechanisms associated with bortezomib-induced peripheral neuropathy (BIPN), which may share pathways with other PIs [3].

G Proposed Mechanisms of Proteasome Inhibitor-Induced Peripheral Neuropathy cluster_neuronal Neuronal & Morphological Damage PI Proteasome Inhibitor MitochondrialD Mitochondrial Dysfunction PI->MitochondrialD OxidativeStress Oxidative Stress PI->OxidativeStress ERstress Endoplasmic Reticulum (ER) Stress PI->ERstress GlialAct Activation of Glial Cells PI->GlialAct TranscriptionalA Alterations in Transcriptional Programs PI->TranscriptionalA MitochondrialD->OxidativeStress AxonalDeg Axonal Degeneration OxidativeStress->AxonalDeg ERstress->AxonalDeg Outcome Peripheral Neuropathy (Neuropathic Pain, Sensory Loss) AxonalDeg->Outcome subcluster_nonneuronal subcluster_nonneuronal InflammatoryC Release of Inflammatory Cytokines GlialAct->InflammatoryC InflammatoryC->OxidativeStress InflammatoryC->Outcome TranscriptionalA->Outcome

References

Delanzomib Skin Rash: Clinical Profile & Management

Author: Smolecule Technical Support Team. Date: February 2026

For a quick overview, the table below summarizes the key characteristics and clinical management strategies for delanzomib-induced skin rash.

Aspect Details from Clinical Studies
Incidence & Severity 53% of patients (all grades); 31% experienced Grade ≥3 rash [1] [2]. It was identified as a dose-limiting toxicity [1] [3] [2].
Clinical Presentation Manifested as severe skin toxicity; specific descriptions (e.g., maculopapular) are not detailed in the available sources [1].
Onset Not explicitly defined for this compound, but observed in clinical trial settings with various dosing schedules [1] [3].
Dose Relationship Clear dose-limiting toxicity; observed at higher dose levels (e.g., 2.4 mg/m²) [3].
Management Strategy No specific protocol for this compound is provided. Dose interruption/reduction was used to manage dose-limiting toxicities [3]. Systemic corticosteroids are a common approach for similar proteasome inhibitor rashes [4].
Impact on Dosing Led to the definition of a Maximum Tolerated Dose (MTD) and investigation of alternative dosing schedules to mitigate toxicity [1] [2].

Frequently Asked Questions (FAQs) for Researchers

Q1: What was the clinical significance of skin rash in this compound development? Skin rash was a major dose-limiting toxicity that significantly impacted the drug's development. Its high incidence and severity contributed to the eventual discontinuation of this compound's clinical development for multiple myeloma, despite a favorable profile in other areas, such as the lack of significant peripheral neuropathy [1] [3] [2].

Q2: Are there any specific diagnostic or assessment protocols for this rash? The search results do not provide specific assessment protocols for this compound rash. However, in clinical practice and research for severe cutaneous adverse drug reactions, assessment typically involves:

  • Clinical Evaluation: Documentation of rash morphology, distribution, and extent.
  • Skin Biopsy: Can confirm drug etiology. Histopathology may show findings such as a patchy lichenoid inflammatory cell infiltrate and perivascular lymphocytic infiltrate, which are consistent with a fixed drug eruption [4].
  • Grading: Toxicity is graded based on severity and body surface area involved, typically using standardized criteria like CTCAE (Common Terminology Criteria for Adverse Events).

Q3: Could this compound be administered to patients with pre-existing skin conditions? The available data do not address this specific population. Given that rash was a dose-limiting toxicity, it would be prudent to consider pre-existing skin conditions as a potential risk factor for exacerbated toxicity.

Experimental Guide for Mechanistic Investigation

For researchers investigating the mechanisms of skin toxicity associated with proteasome inhibitors like this compound, the following experimental approach can be a guide.

Objective: To investigate the pro-inflammatory mechanisms of this compound-induced skin rash in a preclinical model.

Background Rationale: The rash is believed to be immune-mediated. For the related proteasome inhibitor bortezomib, it is hypothesized that pro-inflammatory cytokines (e.g., IL-6, TNF-α) enhance cell-mediated immune responses, leading to cutaneous reactions [4]. A similar mechanism may be applicable to this compound.

The workflow for this investigation can be summarized as follows:

Start Start: In Vivo Model Setup Group1 Group 1: This compound Treatment Start->Group1 Group2 Group 2: Vehicle Control Start->Group2 Monitor Monitor for Rash Development Group1->Monitor Group2->Monitor Sample Sample Collection: Skin Tissue & Blood Monitor->Sample Analyze1 Tissue Analysis: Histopathology & Immune Cell Infiltration Sample->Analyze1 Analyze2 Serum Analysis: Cytokine Levels (IL-6, TNF-α) Sample->Analyze2 Correlate Correlate Findings with Rash Severity Analyze1->Correlate Analyze2->Correlate End Mechanistic Insight Correlate->End

Detailed Methodology:

  • In Vivo Model:

    • Utilize a relevant murine model.
    • Dosing: Administer this compound intravenously at the established MTD (e.g., 2.1 mg/m²) on a schedule mimicking the clinical regimen (e.g., days 1, 8, 15 of a 28-day cycle) [3]. Include a vehicle control group.
  • Clinical Monitoring:

    • Regularly monitor and score animals for skin erythema, scaling, and edema.
    • Document the onset and progression of rash symptoms photographically and using a standardized scoring system.
  • Sample Collection:

    • Skin Tissue: Collect skin biopsies from affected areas and normal-appearing skin at predetermined time points (e.g., pre-dose, peak rash, resolution).
    • Blood Serum: Collect blood samples at the same time points to measure systemic cytokine levels.
  • Histopathological Analysis:

    • Process skin biopsies for standard H&E staining.
    • Look for key features of drug-induced rash, such as:
      • Vacuolar alteration of the basal layer.
      • Necrotic keratinocytes.
      • Perivascular lymphocytic infiltrate in the dermis [4].
      • Apoptotic keratinocytes.
  • Cytokine Profiling:

    • Analyze serum samples using ELISA or a multiplex immunoassay to quantify levels of pro-inflammatory cytokines, including IL-6 and TNF-α [4].
  • Data Correlation:

    • Statistically correlate the histopathological scores and cytokine levels with the clinical severity of the rash to establish a mechanistic link.

References

Frequently Asked Questions (FAQ)

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer Based on Available Literature
What is Delanzomib's primary mechanism of action? This compound is a reversible, boronic acid-based inhibitor that primarily targets the chymotrypsin-like (β5) subunit of the 20S proteasome, and to a lesser extent, the caspase-like (β1) subunit. This inhibition leads to the accumulation of polyubiquitinated proteins, causing endoplasmic reticulum stress and induction of apoptosis [1] [2] [3].
Was this compound effective in clinical trials? In a phase I/II trial for relapsed/refractory multiple myeloma, this compound showed limited efficacy. Only 9% of patients achieved a partial response, and the median time to progression was 2.5 months. Its development for multiple myeloma was subsequently discontinued [4].
Does this compound have advantages over Bortezomib? Preclinical studies suggested potential advantages, including oral bioavailability, a more sustained inhibition of tumor proteasome activity, and the ability to overcome Bortezomib resistance in some cell line models [1] [5] [2].
What are the common toxicities of this compound? In clinical trials, prominent adverse events included thrombocytopenia, neutropenia, nausea, vomiting, anorexia, fatigue, and pyrexia. A notable dose-limiting toxicity was skin rash. Peripheral neuropathy was observed but was generally limited to lower grades [4] [2] [3].

Key Experimental Data & Protocols

The following table summarizes quantitative data from preclinical studies that you can reference for experimental design and troubleshooting.

Cancer Type (Cell Line) Reported IC₅₀ / Effective Dose Key Findings & Mechanisms Source (Reference)

| Hepatocellular Carcinoma (HCC) (e.g., HCC-LM3, SK-sora-5) | In vivo: 3 mg/kg and 10 mg/kg (i.v.) reduced tumor volume by 33.1% and 87.2%, respectively [1]. | Induces G2/M cell cycle arrest and apoptosis via ERS and the PERK/eIF2α/ATF4/CHOP pathway. Active in sorafenib-resistant cells [1]. | [1] | | Gastrointestinal Stromal Tumor (GIST) (e.g., GIST882, GIST48) | IC₅₀ range: 9 nM - 36 nM [6]. | Effective in imatinib-resistant models. Mechanism involves KIT transcriptional downregulation and upregulation of pro-apoptotic histone H2AX [6]. | [6] | | Multiple Myeloma (MM) (Preclinical models) | -- | Demonstrated synergistic effects in combination with melphalan, lenalidomide, and dexamethasone. Overcame Bortezomib resistance in vitro [5] [3] [7]. | [5] [3] [7] | | Cervical Cancer (e.g., HeLa, SiHa) | -- | Induces apoptosis by upregulating p53 and its transcriptional targets (p21, PUMA, NOXA) and activating p38/JNK phosphorylation. Synergizes with doxorubicin [8]. | [8] | | Breast Cancer (e.g., MCF-7, MDA-MB-231) | -- | Synergizes with doxorubicin, enhancing p38/JNK phosphorylation and stabilization of p53 pathway proteins (p21, p27, NOXA, PUMA) [9]. | [9] |

Suggested Experimental Protocol: Assessing Apoptosis & Mechanism

Based on the methodologies commonly used in the search results [1] [8] [9], here is a generalized protocol you can adapt.

  • Cell Treatment: Treat your cancer cell lines with a range of this compound concentrations (e.g., 0-1000 nM) for 24-72 hours. Include a DMSO vehicle control.
  • Cell Viability Assay (MTT/CCK-8): Seed cells in a 96-well plate. After treatment, add MTT or CCK-8 reagent and incubate for 2-4 hours. Measure the absorbance at 570 nm to generate dose-response curves and calculate IC₅₀ values.
  • Apoptosis Analysis (Flow Cytometry): Harvest treated and control cells. Stain with Annexin V-FITC and Propidium Iodide (PI). Analyze using flow cytometry to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
  • Mechanism Investigation (Western Blot): Lyse cells to extract total protein. Separate proteins by SDS-PAGE and transfer to a membrane. Probe with primary antibodies against:
    • Apoptosis markers: Cleaved Caspase-3, Cleaved PARP [1] [9].
    • ERS pathway markers: p-PERK, p-eIF2α, ATF4, CHOP [1].
    • p53 pathway markers: p53, p21, NOXA, PUMA [8] [9].
    • Loading control: β-actin.
  • Data Analysis: Normalize band intensities to the loading control. Compare the expression levels of key proteins between treated and control groups to confirm the activation of proposed mechanisms.

Signaling Pathways & Experimental Workflow

To help visualize the key mechanisms and experimental steps, you can use the following diagrams.

G rank1 This compound-Induced Apoptotic Signaling This compound This compound Proteasome Inhibits 20S Proteasome This compound->Proteasome ProteinAccumulation Accumulation of Misfolded/Ubiquitinated Proteins Proteasome->ProteinAccumulation ERS Endoplasmic Reticulum Stress (ERS) ProteinAccumulation->ERS p53 p53 Stabilization & Activation ProteinAccumulation->p53 via disrupted degradation PERK PERK Pathway Activation ERS->PERK Apoptosis Activation of Apoptosis PERK->Apoptosis p53->Apoptosis

Diagram 1: This diagram illustrates the primary signaling pathways through which this compound induces apoptosis in cancer cells, involving both Endoplasmic Reticulum Stress and p53 stabilization.

G rank1 In Vitro Experimental Workflow CellCulture 1. Cell Culture & Plating DrugTreatment 2. Drug Treatment (this compound ± combo) CellCulture->DrugTreatment ViabilityAssay 3. Viability Assay (MTT/CCK-8) DrugTreatment->ViabilityAssay ApoptosisAssay 4. Apoptosis Assay (Annexin V/PI Flow Cytometry) DrugTreatment->ApoptosisAssay MechAnalysis 5. Mechanism Analysis (Western Blot) DrugTreatment->MechAnalysis DataAnalysis 6. Data Analysis (IC₅₀, Synergy, Protein Levels) ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis MechAnalysis->DataAnalysis

Diagram 2: This flowchart outlines a suggested experimental workflow for evaluating the efficacy and mechanism of action of this compound in vitro.


Important Considerations for Your Content

  • Clinical Status: It is crucial to note that this compound's development for multiple myeloma was discontinued due to limited efficacy in clinical trials [4]. Your guides should contextualize that most data is preclinical.
  • Gaps in Resistance Mechanisms: The search results provide more information on this compound's efficacy and mechanism of action than on specific, well-defined clinical resistance mechanisms. You may need to infer from general proteasome inhibitor resistance, such as mutations in the proteasome β5 subunit (PSMB5) or upregulation of alternative survival pathways.
  • Combination Strategies: Preclinical data strongly highlights that this compound's potential may lie in combination therapy with agents like chemotherapeutics (doxorubicin, melphalan) or targeted drugs (lenalidomide, dexamethasone) [8] [9] [7].

References

Preclinical Combination Protocols & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Application Area Combination Partners Model Used Key Findings / Synergistic Mechanisms
Rheumatoid Arthritis [1] Adalimumab (anti-TNF-α) Rat Collagen-Induced Arthritis (CIA) Stronger anti-arthritis effect; slowed adalimumab elimination by increasing FcRn receptor levels [1].
Breast Cancer [2] Doxorubicin (Dox) 8 human breast cancer cell lines Synergistically induced cell death; enhanced Dox-induced phosphorylation of p38/JNK and p53 target proteins (p21, p27, NOXA, PUMA) [2].
Multiple Myeloma (Preclinical) [3] Dexamethasone; Lenalidomide; Melphalan; Bortezomib Mouse xenograft models Showed synergy; potential to overcome resistance to melphalan and bortezomib [3].

Detailed Experimental Methodology

The following section provides detailed protocols from the cited studies for researchers to replicate or adapt.

Protocol 1: Combination with Biologics in Rheumatoid Arthritis (CIA Model) [1]

This study investigated Delanzomib combined with the therapeutic antibody Adalimumab.

  • Experimental Workflow:

    G Start Induce CIA in Rats Group Randomize into Treatment Groups Start->Group T1 Group 1: This compound (0.1 mg, IV, weekly) Group->T1 T2 Group 2: Adalimumab (0.25 mg, IP, weekly) Group->T2 T3 Group 3: This compound + Adalimumab Group->T3 C Group 4: Placebo (Control) Group->C Assess Assess Arthritis Severity T1->Assess T2->Assess T3->Assess C->Assess E1 Visual Inspection Assess->E1 E2 Biochemical Exams: TNF-α, IL-6, CRP Assess->E2 PK PK Analysis: Adalimumab conc., FcRn levels Assess->PK

  • Key Procedures:

    • CIA Model Induction: Bovine type II collagen emulsified in incomplete Freund's adjuvant was injected intradermally at the base of the tail of Sprague Dawley rats (180-220 g). A booster injection was given one week later [1].
    • Treatment: CIA rats received weekly intravenous this compound (0.1 mg), intraperitoneal Adalimumab (0.25 mg), the combination, or a placebo [1].
    • Assessment:
      • Pharmacodynamics (PD): Arthritis severity was evaluated via visual inspection and measurement of serum biomarkers (TNF-α, IL-6, C-reactive protein) [1].
      • Pharmacokinetics (PK): Serum adalimumab concentration was quantified. Levels of the neonatal Fc receptor (FcRn) and FcRn mRNA in tissues were measured to investigate the mechanism of PK interaction [1].
Protocol 2: Combination with Chemotherapy in Breast Cancer Cell Lines [2]

This study explored the synergistic effect of this compound with Doxorubicin on breast cancer cells.

  • Signaling Pathway in Combination Therapy:

    G cluster_signal Activated Signaling Pathways Dox Doxorubicin (Dox) p53 p53 Pathway Dox->p53 MAPK p38/JNK MAPK Pathway Dox->MAPK Del This compound (Del) Del->p53 Del->MAPK p53_targets Upregulation of: p21, p27, NOXA, PUMA p53->p53_targets Casp Caspase Activation MAPK->Casp Apop Mitochondrial Apoptosis Pathway p53_targets->Casp Death Synergistic Cell Death Casp->Death

  • Key Procedures:

    • Cell Culture: A panel of eight human breast cancer cell lines (including MCF-7, MDA-MB-231, etc.) representing different subtypes was used. Cells were maintained in standard DMEM or RPMI 1640 media with 10% FBS [2].
    • Cell Viability Assay: Cells were seeded in 96-well plates. After 24 hours, they were treated with a range of concentrations of this compound, Doxorubicin, or their combination for 72 hours. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) [2].
    • Drug Synergy Analysis: The Combination Index (CI) was calculated using the Chou-Talalay method via CompuSyn software. A CI < 1 indicates synergy [2].
    • Apoptosis & Protein Analysis:
      • Flow Cytometry: Used to evaluate apoptosis after drug treatment.
      • Western Blotting: Analyzed key proteins in the p53, MAPK, and apoptosis pathways (e.g., p21, p27, NOXA, PUMA, PARP cleavage, phospho-p38, phospho-JNK) [2].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound? this compound is a reversible, orally active proteasome inhibitor that primarily targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. By inhibiting the proteasome, it disrupts the degradation of intracellular proteins, leading to the accumulation of pro-apoptotic factors and cell death in susceptible cells [3].

Q2: Does this compound have a role in current Multiple Myeloma therapy? As of the latest data, this compound is not a standard of care for multiple myeloma. While early preclinical studies showed promise, including potential to overcome resistance to other agents like bortezomib, subsequent clinical trials were terminated due to lack of significant efficacy in patients [3]. Current research focuses on its potential in combination therapies for other conditions.

Q3: What are the common toxicities observed with this compound? Preclinical and clinical studies have reported adverse effects including nausea, vomiting, anorexia, neutropenia, pyrexia, skin rash, asthenia, and stomatitis. It is noted to have a different toxicity profile compared to bortezomib, with neuropathy not being a prominent dose-limiting toxicity [3].

References

Delanzomib discontinuation reasons

Author: Smolecule Technical Support Team. Date: February 2026

Why Was Development Discontinued?

The primary reason was a lack of significant efficacy in patients with relapsed or refractory multiple myeloma [1] [2].

  • Low Response Rate: In the Phase I/II trial at the Maximum Tolerated Dose (2.1 mg/m²), only 9% of patients achieved a partial response, while 55% had stable disease [1].
  • Short Duration of Benefit: The median Time to Progression (TTP) was 2.5 months across the cohort, indicating that the disease progressed quickly despite treatment [1].
  • Strategic Decision: Based on these efficacy results, the developers concluded that delanzomib as a monotherapy was not sufficiently effective, and further development for multiple myeloma was halted [1] [3].

Efficacy and Safety Profile from Clinical Trials

The table below summarizes key data from the pivotal Phase I/II trial that led to the discontinuation decision [1]:

Aspect Details
Trial Phase Phase I/II
Patient Population Relapsed and refractory multiple myeloma
Recommended Dose 2.1 mg/m² (IV on days 1, 8, 15 of a 28-day cycle)

| Efficacy at MTD | Partial Response: 9% Stable Disease: 55% | | Key Efficacy Outcome | Median Time to Progression: 2.5 months | | Most Prominent AEs | Nausea, vomiting, anorexia, fatigue, pyrexia | | Grade 3/4 Hematologic AEs| Thrombocytopenia (53%), neutropenia (23%) | | Peripheral Neuropathy | Observed in 21% of patients, but limited to Grades 1/2 |

A notable finding was that peripheral neuropathy, a common dose-limiting toxicity with other proteasome inhibitors like bortezomib, was not a major issue with this compound [1] [2]. The dose-limiting toxicities during the trial were rash and thrombocytopenia [1].

Insights for Ongoing Research

Although this compound is no longer in clinical development for myeloma, the scientific community has explored its potential in other areas, which may be relevant for your research.

  • Mechanism of Action: this compound is a reversible, boronic acid-based inhibitor that primarily targets the chymotrypsin-like (β5) activity of the proteasome [3] [4].
  • Potential in Other Cancers: Preclinical studies suggest this compound may have a role in sensitizing cancer cells to other chemotherapeutic agents:
    • In breast cancer models, it synergized with doxorubicin (Dox) to enhance apoptosis [5].
    • In cervical cancer models, it also showed synergy with doxorubicin by stabilizing p53 pathway proteins [6].
  • Application in Autoimmune Diseases: One study found that this compound, combined with the anti-TNF-α drug adalimumab, exhibited stronger anti-arthritis activity in a rat model of rheumatoid arthritis than either drug alone [7].

Experimental Workflow for Combination Studies

For researchers investigating this compound in combination with other agents, the following workflow adapted from published preclinical studies provides a methodological starting point [5] [6]:

G Cell Line Selection Cell Line Selection Treatment Groups Treatment Groups (this compound, Chemo Drug, Combination) Cell Line Selection->Treatment Groups Viability & Apoptosis Viability & Apoptosis Assays (CCK-8, Flow Cytometry) Treatment Groups->Viability & Apoptosis Protein Analysis Protein Analysis (Western Blot, p53/p-p38/JNK) Treatment Groups->Protein Analysis Data Analysis Data Analysis (IC50, Combination Index) Viability & Apoptosis->Data Analysis Protein Analysis->Data Analysis Synergy Assessment Synergy Assessment Data Analysis->Synergy Assessment

Detailed Methodology
  • Cell Line Selection: Use a panel of relevant cancer cell lines. The breast cancer study, for example, used eight different human breast cancer cell lines [5].
  • Treatment Groups:
    • This compound alone across a range of concentrations.
    • Chemotherapeutic agent (e.g., Doxorubicin) alone.
    • Combination of this compound and the chemotherapeutic agent at fixed ratios [5].
  • Viability & Apoptosis Assays:
    • Cell Viability: Measure using assays like CCK-8 after 72 hours of treatment. Calculate IC50 values for each drug and the combination [5].
    • Apoptosis: Use flow cytometry (e.g., Annexin V/PI staining) to quantify apoptotic cell death [5].
  • Protein Analysis:
    • Perform Western Blotting to analyze key proteins.
    • Targets to investigate: Ubiquitinated proteins (to confirm proteasome inhibition), p53, and its transcriptional targets (p21, NOXA, PUMA), and markers of MAPK pathway activation (phospho-p38, phospho-JNK) [5] [6].
  • Data Analysis & Synergy Assessment:
    • Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method [5].
    • CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [5].

Key Takeaways for Researchers

  • Clinical Dead End for Myeloma: Insufficient efficacy as a single agent in a specific patient population was the primary driver for discontinuation, not acute safety concerns [1] [2].
  • Value in Preclinical Research: The drug's mechanism and its ability to synergize with other agents in solid tumor models remain a valid area of scientific inquiry [5] [6].
  • Follow the Experimental Blueprint: The methodologies from earlier studies provide a robust framework for designing new experiments to explore this compound's potential in other contexts [5].

References

Delanzomib vs bortezomib efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Potency Comparison Table

The table below summarizes key quantitative findings from in vitro and in vivo studies comparing the two inhibitors.

Parameter Delanzomib Bortezomib Experimental Context
General In Vitro Potency (IC₅₀) 9 - 36 nM (GIST cells) [1] 7 - 26 nM (GIST cells) [1] KIT-mutant gastrointestinal stromal tumor (GIST) cell lines, both imatinib-sensitive and resistant [1].
Potency in Resistant Cells More potent in imatinib-resistant lines (IC₅₀ as low as 9 nM) [1] Highly potent (IC₅₀ as low as 7 nM) [1] IM-resistant GIST cells (GIST48, GIST430) showed lower IC₅₀ than IM-sensitive cells for both drugs [1].
Ability to Overcome Resistance Demonstrated ability to overcome bortezomib resistance in vitro and in bortezomib-resistant models [2] [3] N/A (Reference standard) Multiple myeloma and rheumatoid arthritis preclinical models [2] [3].
*In Vivo* Target Inhibition (Tumor) ~60% proteasome inhibition [2] ~32% proteasome inhibition [2] Preclinical multiple myeloma model; measured using proteasome activity probes [2].
*In Vivo* Target Inhibition (Normal Tissue) Similar extent to bortezomib [2] Similar extent to this compound [2] Preclinical multiple myeloma model [2].
Key Proposed Mechanisms Transcriptional downregulation of KIT; Upregulation of pro-apoptotic H2AX [1] Identical dual mechanism to this compound [1] KIT-mutant GIST cells [1].

Detailed Experimental Data and Protocols

For a deeper understanding, here is a detailed look at the key experiments and their methodologies.

Head-to-Head Potency in GIST Cells

This study directly compared the efficacy of second-generation proteasome inhibitors against GISTs.

  • Objective: To determine the effectiveness of carfilzomib, ixazomib, and this compound in GIST cells, independent of KIT mutational status or imatinib sensitivity [1].
  • Cell Lines: Imatinib-sensitive (GIST882, GIST-T1) and imatinib-resistant (GIST48, GIST430) GIST cell lines [1].
  • Protocol:
    • Treatment: Cells were treated with a 100,000-fold concentration range (0.1 nM–10.0 μM) of each drug [1].
    • Viability Assay: Cell viability was measured using luminescence-based assays [1].
    • Apoptosis Assay: Caspase 3/7 activity was measured as a marker for apoptosis [1].
  • Key Findings: this compound was the most potent of the second-generation inhibitors tested, with a profile similar to bortezomib. Drug response was independent of imatinib sensitivity, and notably, imatinib-resistant cells had an overall lower IC₅₀ for all proteasome inhibitors [1].
Proteasome Inhibition in a Preclinical Myeloma Model

This research used advanced chemical probes to measure and compare the proteasome inhibition of both drugs in vivo.

  • Objective: To compare the ability of bortezomib and this compound to inhibit proteasome activity in both normal and tumor tissues in a preclinical model [2].
  • Model: A preclinical multiple myeloma model [2].
  • Protocol:
    • Monitoring Inhibition: The effects on proteasome activity were monitored using a fluorescent proteasome activity probe (Me4BodipyFL-Ahx3Leu3VS) [2].
    • Analysis: This probe allows for the precise measurement of proteasome activity in tissue lysates [2].
  • Key Findings: While both inhibitors showed similar levels of proteasome inhibition in normal tissues, This compound inhibited tumor proteasome activity to a significantly higher extent (60%) than bortezomib (32%). This compound was also able to overcome bortezomib resistance in vitro [2].

Mechanisms of Action and Signaling Pathways

Both bortezomib and this compound are inhibitors of the 20S proteolytic core particle of the proteasome. Their primary mechanism involves disrupting protein degradation, leading to endoplasmic reticulum stress and the induction of apoptosis [1] [3].

The diagram below illustrates the key mechanistic pathways shared by these inhibitors, particularly in the context of KIT-driven cancers like GIST.

g cluster_ups Ubiquitin-Proteasome System (UPS) cluster_kit KIT Oncogenic Signaling (e.g., in GIST) cluster_apoptosis Apoptotic Pathway ProteasomeInhibitor Proteasome Inhibitor (this compound / Bortezomib) ProteasomeBlock 20S Proteasome Blocked ProteasomeInhibitor->ProteasomeBlock UbiquitinatedProteins Ubiquitinated Proteins UbiquitinatedProteins->ProteasomeBlock Substrates ProteinAccumulation Accumulation of Damaged/Regulatory Proteins ProteasomeBlock->ProteinAccumulation KITGene KIT Gene Transcription ProteinAccumulation->KITGene Transcriptional Downregulation H2AX Upregulation of Pro-apoptotic Histone H2AX ProteinAccumulation->H2AX ERStress Endoplasmic Reticulum (ER) Stress ProteinAccumulation->ERStress KITProtein KIT Protein Expression KITGene->KITProtein OncogenicSurvival Oncogenic Survival Signaling KITProtein->OncogenicSurvival Apoptosis Induction of Apoptosis OncogenicSurvival->Apoptosis Loss of H2AX->Apoptosis ERStress->Apoptosis

As shown, the efficacy in GIST is mediated by a dual mechanism: the dramatic transcriptional downregulation of the oncogenic driver KIT, coupled with the upregulation of the pro-apoptotic histone H2AX [1]. The loss of KIT expression is a particularly strong inducer of apoptosis in GIST cells [1].

Implications for Research and Development

The experimental data suggests several key considerations for drug development:

  • Overcoming Resistance: this compound's ability to overcome bortezomib resistance in vitro and achieve greater proteasome inhibition in tumors in vivo makes it a compelling candidate for treating resistant malignancies [2].
  • Therapeutic Synergy: Research indicates this compound can act synergistically with other agents. For example, in a rheumatoid arthritis model, it enhanced and prolonged the effect of adalimumab by slowing its elimination [3]. This principle could be explored in oncology combinations.
  • Expanding Indications: Preclinical success in models of autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis suggests that this compound's application could extend beyond oncology [4] [3].

References

Delanzomib superior osteoclast suppression bortezomib

Author: Smolecule Technical Support Team. Date: February 2026

Bortezomib's Inhibition of Osteoclasts

Experimental data supports that bortezomib suppresses human osteoclast formation and activity. The proposed mechanism involves the inhibition of key signaling pathways and transcription factors necessary for osteoclast differentiation and function [1] [2].

The table below summarizes the key experimental findings on bortezomib:

Aspect Studied Experimental Findings
Molecular & Functional Effects Inhibits RANKL-induced osteoclast differentiation and bone resorption activity in a dose- and time-dependent manner [1].
Mechanisms of Action Early phase: Inhibition of the p38 MAPK pathway. Later phase: Inhibition of NF-κB and AP-1 activation [1].
Clinical Evidence In multiple myeloma patients, decreases in urinary N-telopeptide (a bone resorption biomarker) indicate suppressed osteoclast function during bortezomib treatment [2].

Delanzomib's Profile and Research Status

This compound is a novel, orally active, reversible proteasome inhibitor that was investigated for its anti-cancer effects. However, its development for multiple myeloma was discontinued due to limited efficacy in clinical trials [3] [4].

  • Mechanism and Preclinical Activity: this compound inhibits the chymotrypsin-like activity of the proteasome's β5 and β1 subunits [5] [3]. Preclinical studies showed it could induce apoptosis in various cancer cell lines, including multiple myeloma and breast cancer, and was able to overcome bortezomib resistance in vitro [6] [7] [4].
  • Lack of Osteoclast Data: While one preclinical study noted that this compound has a "favorable cytotoxicity profile" that includes effects on osteoclastogenesis in vitro, it did not provide specific data or a comparison with bortezomib [8]. No other studies were found that investigate its direct effects on osteoclasts.

Shared Pathway of Proteasome Inhibition

Although a direct comparison for osteoclast suppression is lacking, bortezomib and this compound share the same core mechanism of action as proteasome inhibitors. The diagram below illustrates the general signaling pathways through which proteasome inhibition can affect osteoclasts, based on data for bortezomib.

G RANKL RANKL NFκB NFκB RANKL->NFκB Induces AP1 AP1 RANKL->AP1 Induces p38_MAPK p38_MAPK RANKL->p38_MAPK Induces Osteoclast_Activation Osteoclast_Activation NFκB->Osteoclast_Activation AP1->Osteoclast_Activation p38_MAPK->Osteoclast_Activation Proteasome_Inhibitor Proteasome_Inhibitor Proteasome_Inhibitor->NFκB  Inhibits Proteasome_Inhibitor->AP1  Inhibits Proteasome_Inhibitor->p38_MAPK  Inhibits (early phase) SubgraphOne Transcription Factors & Signaling Molecules SubgraphTwo Osteoclast Outcome

This general mechanism suggests a potential for this compound to also suppress osteoclasts, but it does not confirm superiority, equivalence, or even efficacy compared to bortezomib.

References

Delanzomib FcRn interaction adalimumab elimination

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Experimental Findings

Aspect Experimental Findings
Study Model Rats with Collagen-Induced Arthritis (CIA) [1] [2]
Treatment Groups Delanzomib (DL), Adalimumab, DL + Adalimumab, Placebo [1] [2]
Key Pharmacodynamic Outcome The DL + Adalimumab combination showed stronger anti-arthritis activity than either drug alone, synergistically reducing TNF-α levels in vivo [3] [1].
Key Pharmacokinetic Outcome This compound decreased the elimination of adalimumab, leading to a slower clearance and higher serum concentrations of the therapeutic antibody [3] [1].
Proposed Mechanism This compound increased the level of FcRn protein in tissues. It did so by suppressing the degradation of FcRn rather than by increasing FcRn mRNA and new protein production [3] [1] [2].
Clinical Relevance Suggests a potential therapeutic approach for RA and highlights a PK interaction that could be relevant for patients on combined proteasome inhibitor and anti-TNF-α therapy [3].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in the study.

  • In Vivo Model and Dosing

    • Arthritis Induction: Arthritis was induced in Sprague-Dawley rats by intradermal injection of bovine type II collagen emulsified in incomplete Freund's adjuvant, with a booster injection after one week [1] [2] [4].
    • Treatment Protocol: CIA rats were randomly assigned to groups receiving weekly intravenous injections of 0.1 mg this compound, weekly intraperitoneal injections of 0.25 mg adalimumab, a combination of both, or a placebo [1] [2].
  • Pharmacodynamic (PD) Assessments

    • Arthritis Scoring: Paw inflammation was visually scored weekly on a 0-4 scale for each paw (maximum score of 16 per rat) based on erythema and swelling severity [4].
    • Biochemical Markers: Blood was collected weekly to measure serum levels of TNF-α, interleukin-6 (IL-6), and C-reactive protein (CRP) using commercial immunoassay kits [1] [4].
  • Pharmacokinetic (PK) and Mechanistic Assays

    • Adalimumab Concentration: Serum concentrations of adalimumab were determined using a specific ELISA. Briefly, plates were coated with recombinant human TNF-α to capture adalimumab, which was then detected using an HRP-conjugated goat anti-human IgG antibody [4].
    • FcRn Protein Level: The concentration of FcRn in tissue homogenates (liver, kidney, intestine) was quantified using commercial ELISA kits [1] [4].
    • FcRn mRNA Level: RNA was extracted from tissues, reverse-transcribed to cDNA, and analyzed using real-time quantitative PCR (qPCR) to measure FcRn mRNA expression [1] [4].
    • FcRn Degradation vs. Production: To probe the mechanism of increased FcRn, the protein synthesis inhibitor cycloheximide was used in vitro. The stability of FcRn protein was assessed with and without this compound treatment to determine its effect on FcRn degradation [1] [2].

Experimental Workflow and Mechanism of Action

The following diagrams illustrate the logical relationship between the experiments and the proposed mechanism by which this compound affects adalimumab elimination.

Start Study: this compound + Adalimumab in CIA Rat Model PD Pharmacodynamics (PD) Assessment Start->PD PK Pharmacokinetics (PK) Assessment Start->PK Mech Mechanism Investigation Start->Mech PD_Res Result: Enhanced anti-arthritis effect and synergistic reduction of TNF-α PD->PD_Res PK_Res Result: Slower elimination and higher concentration of Adalimumab PK->PK_Res Mech_Res Result: Increased FcRn protein level (via suppressed degradation) Mech->Mech_Res Conclusion Conclusion: PK interaction via FcRn prolongs Adalimumab effect PD_Res->Conclusion PK_Res->Conclusion Mech_Res->Conclusion

This compound This compound Proteasome Proteasome Inhibition This compound->Proteasome FcRnDeg FcRn Degradation Proteasome->FcRnDeg Suppresses FcRnLevel Increased FcRn Level FcRnDeg->FcRnLevel Leads to IgGProt FcRn-mediated IgG Protection FcRnLevel->IgGProt IgGElim Slowed IgG Elimination IgGProt->IgGElim

Interpretation and Research Context

  • Mechanistic Uniqueness: This interaction is distinct from the more common one involving methotrexate (MTX). While MTX is thought to primarily reduce the immunogenicity of biologic drugs (lowering anti-drug antibody formation) [5], this compound directly targets the FcRn salvage pathway to extend the half-life of the therapeutic antibody itself [3] [1].
  • FcRn's Role in IgG Homeostasis: The FcRn is critically important for the long half-life of IgG antibodies (including therapeutics like adalimumab). It binds to IgG in acidic endosomes and recycles it back to the bloodstream, protecting it from lysosomal degradation [6]. This compound's action enhances this natural process.
  • Therapeutic Potential: The combination of this compound and adalimumab represents a potential strategy to enhance the efficacy and durability of anti-TNF-α therapy in conditions like rheumatoid arthritis. By prolonging the drug's effect, it might allow for reduced dosing frequency or improved response [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

413.2122012 Da

Monoisotopic Mass

413.2122012 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6IF28942WO

Pharmacology

Delanzomib is an orally bioavailable synthetic P2 threonine boronic acid inhibitor of the chymotrypsin-like activity of the proteasome, with potential antineoplastic activity. Delanzomib represses the proteasomal degradation of a variety of proteins, including inhibitory kappaBalpha (IkappaBalpha), resulting in the cytoplasmic sequestration of the transcription factor NF-kappaB; inhibition of NF-kappaB nuclear translocation and transcriptional up-regulation of a variety of cell growth-promoting factors; and apoptotic cell death in susceptible tumor cell populations. In vitro studies indicate that this agent exhibits a favorable cytotoxicity profile toward normal human epithelial cells, bone marrow progenitors, and bone marrow-derived stromal cells relative to the proteasome inhibitor bortezomib. The intracellular protein IkappaBalpha functions as a primary inhibitor of the proinflammatory transcription factor NF-kappaB.

MeSH Pharmacological Classification

Proteasome Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Threonine peptidases [EC:3.4.25.-]
PSMB5 [HSA:5693] [KO:K02737]

Other CAS

847499-27-8

Wikipedia

Delanzomib

Dates

Last modified: 08-15-2023
1. Fuchs, Ota. Proteasome inhibition as a therapeutic strategy in patients with multiple myeloma. Multiple Myeloma (2009), 101-125. CODEN: 69MVM2 AN 2010:737549
2. Genin, E.; Reboud-Ravaux, M.; Vidal, J. Proteasome inhibitors: recent advances and new perspectives in medicinal chemistry. Current Topics in Medicinal Chemistry (Sharjah, United Arab Emirates) (2010), 10(3), 232-256. CODEN: CTMCCL ISSN:1568-0266. CAN 152:516315 AN 2010:423458
3. Sanchez, Eric; Li, Mingjie; Steinberg, Jeffrey A.; Wang, Cathy; Shen, Jing; Bonavida, Benjamin; Li, Zhi-Wei; Chen, Haiming; Berenson, James R. The proteasome inhibitor CEP-18770 enhances the anti-myeloma activity of bortezomib and melphalan. British Journal of Haematology (2010), 148(4), 569-581. CODEN: BJHEAL ISSN:0007-1048. AN 2010:353952
4. Dick, Lawrence R.; Fleming, Paul E. \Building on bortezomib: second-generation proteasome inhibitors as anti-cancer therapy. Drug Discovery Today (2010), 15(5/6), 243-249. CODEN: DDTOFS ISSN:1359-6446. AN 2010:318415
5. Ruggeri, Bruce; Miknyoczki, Sheila; Dorsey, Bruce; Hui, Ai-Min. The development and pharmacology of proteasome inhibitors for the management and treatment of cancer. Advances in Pharmacology (San Diego, CA, United States) (2009), 57(Contemporary Aspects of Biomedical Research: Drug Discovery), 91-135. CODEN: ADPHEL ISSN:1054-3589. AN 2010:62762
6. Chen-Kiang, Selina; Di Liberto, Maurizio; Huang, Xiangao. Targeting CDK4 and CDK6 kinases or genes thereof in cancer therapy for sensitizing drug-resistant tumors. PCT Int. Appl. (2009), 149pp. CODEN: PIXXD2 WO 2009061345 A2 20090514 CAN 150:531264 AN 2009:586623
7. Rickles, Richard; Lee, Margaret S. Use of adenosine A2A receptor agonists and phosphodiesterase (PDE) inhibitors for the treatment of B-cell proliferative disorders, and combinations with other agents. PCT Int. Appl. (2009), 70 pp. CODEN: PIXXD2 WO 2009011893 A2 20090122 CAN 150:160095 AN 2009:86451
8. Rickles, Richard; Pierce, Laura; Lee, Margaret S. Combinations for the treatment of B-cell proliferative disorders. PCT Int. Appl. (2009), 79pp. CODEN: PIXXD2 WO 2009011897 A1 20090122 CAN 150:160094 AN 2009:83374
9. Hoveyda, Hamid; Fraser, Graeme L.; Benakli, Kamel; Beauchemin, Sophie; Brassard, Martin; Drutz, David; Marsault, Eric; Ouellet, Luc; Peterson, Mark L.; Wang, Zhigang. Preparation and methods of using macrocyclic modulators of the ghrelin receptor. U.S. Pat. Appl. Publ. (2008), 178pp. CODEN: USXXCO US 2008194672 A1 20080814 CAN 149:288945 AN 2008:975261
10. Piva, Roberto; Ruggeri, Bruce; Williams, Michael; Costa, Giulia; Tamagno, Ilaria; Ferrero, Dario; Giai, Valentina; Coscia, Marta; Peola, Silvia; Massaia, Massimo; Pezzoni, Gabriella; Allievi, Cecilia; Pescalli, Nicoletta; Cassin, Mara; di Giovine, Stefano; Nicoli, Paola; de Feudis, Paola; Strepponi, Ivan; Roato, Ilaria; Ferracini, Riccardo; Bussolati, Benedetta; Camussi, Giovanni; Jones-Bolin, Susan; Hunter, Kathryn; Zhao, Hugh; Neri, Antonino; Palumbo, Antonio; Berkers, Celia; Ovaa, Huib; Bernareggi, Alberto; Inghirami, Giorgio. CEP-18770: a novel, orally active proteasome inhibitor with a tumor-selective pharmacologic profile competitive with bortezomib. Blood (2008), 111(5), 2765-2775. CODEN: BLOOAW ISSN:0006-4971. CAN 149:486154 AN 2008:292777

Explore Compound Types